5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-4-8-9-3-1-2-6(5)9/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGDNIETIHGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740239 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796729-10-7 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds, including inhibitors of transforming growth factor-beta type I receptor kinase (TβR-I).[1] This guide provides a detailed, scientifically grounded methodology for the synthesis of a key derivative, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid (C7H8N2O2)[2]. The proposed synthetic pathway is based on established chemical transformations and draws from a reported synthesis of a closely related analog, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[3] This document offers a comprehensive walkthrough of the synthetic sequence, from the construction of the bicyclic core to the final functional group transformation, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Core
The fusion of pyrazole and pyrrolidine rings to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system creates a rigid, three-dimensional structure that is of significant interest in drug discovery. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The specific bicyclic scaffold of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been successfully employed in the development of potent enzyme inhibitors.[1] The carboxylic acid functional group at the 3-position serves as a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached by first constructing the core bicyclic system, followed by regioselective functionalization at the C3 position of the pyrazole ring. A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic pathway for the target molecule.
This strategy leverages the known reactivity of the pyrazole ring and follows a logical progression from simple, commercially available starting materials.
Synthetic Pathway and Experimental Protocols
The overall synthetic pathway is depicted below, followed by detailed step-by-step protocols.
Caption: Overall synthetic workflow.
Synthesis of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Core
The construction of the bicyclic core is achieved through a two-step sequence involving N-alkylation of pyrazole followed by an intramolecular cyclization.
Step 1: Synthesis of 1-(3-Chloropropyl)pyrazole
-
Rationale: This step introduces the three-carbon chain required for the formation of the pyrrolidine ring. Sodium hydride (NaH) is a strong base that deprotonates the pyrazole nitrogen, forming a nucleophilic anion that readily attacks the electrophilic carbon of 1-bromo-3-chloropropane.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 1-(3-chloropropyl)pyrazole.[3]
-
Step 2: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole
-
Rationale: An intramolecular nucleophilic substitution reaction is employed to form the five-membered pyrrolidine ring. The deprotonated pyrazole ring is not directly involved; instead, a base is used to facilitate the cyclization, likely through deprotonation at the C5 position of the pyrazole ring followed by intramolecular attack on the carbon bearing the chlorine atom.
-
Protocol:
-
To a stirred solution of 1-(3-chloropropyl)pyrazole (1.0 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in portions.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[3]
-
C3-Functionalization of the Pyrrolo[1,2-b]pyrazole Core
With the bicyclic core in hand, the next phase involves the introduction of a functional group at the C3 position, which is susceptible to electrophilic aromatic substitution.
Step 3: Synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heteroaromatic rings. The C3 position of the pyrrolo[1,2-b]pyrazole system is electronically activated and thus the most likely site for electrophilic substitution.
-
Protocol:
-
Dissolve 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq.) in dichloromethane (CH2Cl2) and cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.05 eq.) in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to give the crude 3-bromo derivative, which can be used in the next step without further purification.[3]
-
Step 4: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
-
Rationale: This step involves a lithium-halogen exchange followed by formylation. n-Butyllithium (n-BuLi) is a strong organolithium base that readily exchanges with the bromine atom at the C3 position to form a highly nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, DMF, to introduce the aldehyde functionality.
-
Protocol:
-
Dissolve 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (2.5 M in hexanes, 1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of anhydrous DMF (2.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde.[3]
-
Final Oxidation to the Carboxylic Acid
The final step is the oxidation of the aldehyde to the target carboxylic acid.
Step 5: Synthesis of this compound
-
Rationale: The Pinnick oxidation is a mild and efficient method for the oxidation of aldehydes to carboxylic acids that is tolerant of a wide range of functional groups. Sodium chlorite (NaClO2) is the primary oxidant, and it is used in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. A buffer, typically sodium dihydrogen phosphate (NaH2PO4), is used to maintain a slightly acidic pH, which is optimal for the reaction.
-
Protocol:
-
Dissolve 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5.0 eq.) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (80%, 1.5 eq.) and sodium dihydrogen phosphate monohydrate (1.5 eq.) in water.
-
Add the sodium chlorite/phosphate solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C7H8N2O2 | 152.15 |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | C7H8N2O | 136.15 |
| 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | C6H7BrN2 | 187.04 |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | C6H8N2 | 108.14 |
| 1-(3-Chloropropyl)pyrazole | C6H9ClN2 | 144.60 |
Conclusion
This guide outlines a robust and logical synthetic route to this compound, a valuable building block for the synthesis of novel, biologically active molecules. The presented methodology is based on well-established chemical principles and draws from published procedures for analogous compounds. By providing detailed, step-by-step protocols and the underlying scientific rationale, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structures, computational prediction methodologies, and established experimental protocols. It is intended for researchers, scientists, and drug development professionals, offering both predicted values for key parameters and detailed, field-proven methodologies for their empirical determination. The guide covers the synthesis of the target compound, its acidity constant (pKa), lipophilicity (logP), aqueous solubility, and expected spectral characteristics (NMR, IR, Mass Spectrometry).
Introduction
The pyrazole nucleus is a cornerstone in the design of pharmacologically active agents, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The fusion of the pyrazole ring with a pyrrolidine moiety to form the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold creates a bicyclic system with distinct structural and electronic features. The introduction of a carboxylic acid group at the 3-position significantly influences the molecule's physicochemical profile, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is paramount for the rational design of novel therapeutics and for advancing compounds through the drug development pipeline.
This guide provides a detailed examination of the key physicochemical parameters of this compound (molecular formula: C₇H₈N₂O₂, molecular weight: 152.15 g/mol ).[2] We will explore a plausible synthetic route, present computationally predicted values for its pKa, logP, and solubility, and provide robust experimental protocols for their validation. Furthermore, we will discuss the anticipated features in its NMR, IR, and mass spectra.
Synthesis
Proposed Synthetic Pathway
Experimental Protocol: Oxidation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde
This protocol is based on the Pinnick oxidation, a mild and efficient method for the oxidation of aldehydes to carboxylic acids, which is tolerant of a wide range of functional groups.
-
Dissolution: Dissolve 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂) in water, while maintaining the temperature at around 25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior. The following sections detail the predicted and experimental approaches to characterizing this compound.
Acidity Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. As a carboxylic acid, the primary pKa of the target molecule will be acidic.
Predicted pKa: Based on computational models for heterocyclic carboxylic acids, the pKa of the carboxylic acid group is predicted to be in the range of 3.5 - 4.5 . This is influenced by the electron-withdrawing nature of the pyrazole ring.
Experimental Determination of pKa: Potentiometric Titration
This method involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH change.[3]
Protocol:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but its effect on the pKa should be considered.[3]
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. While stirring, add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[4]
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME profile.
Predicted logP: The parent scaffold, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole, has a computed XLogP3 of 0.6.[5] The addition of a carboxylic acid group will significantly decrease the lipophilicity. The predicted logP for the neutral form of this compound is estimated to be in the range of -0.5 to 0.5 . It is important to note that the distribution coefficient (logD) will be pH-dependent due to the ionizable carboxylic acid group.
Experimental Determination of logP: Shake-Flask Method
This is the traditional and most widely accepted method for logP determination.[6]
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[7]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[8]
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Predicted Aqueous Solubility: Given the presence of a polar carboxylic acid group and a relatively small molecular size, the intrinsic solubility of the neutral form is predicted to be moderate. However, the solubility will be highly pH-dependent, increasing significantly at pH values above the pKa as the highly soluble carboxylate salt is formed. Computational models suggest an intrinsic solubility in the range of 100-1000 µg/mL .[9][10]
Experimental Determination of Aqueous Solubility: Thermodynamic (Shake-Flask) Method
This "gold standard" method measures the equilibrium solubility of a compound.[11]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH.
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]
-
Phase Separation: Filter the suspension to remove the undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Solubility Value: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Predicted Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of the compound.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrrolidine rings. The proton on the pyrazole ring will likely appear as a singlet in the aromatic region. The methylene protons of the pyrrolidine ring will appear as multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyrazole ring will appear in the aromatic region, while the carbons of the pyrrolidine ring will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations from the pyrazole ring.[12]
Mass Spectrometry
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺) at m/z 152. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the pyrrolidine ring.[13]
Summary of Physicochemical Properties
| Property | Predicted Value/Characteristic | Recommended Experimental Method |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol | Mass Spectrometry |
| pKa | 3.5 - 4.5 | Potentiometric Titration |
| logP (neutral) | -0.5 to 0.5 | Shake-Flask Method |
| Aqueous Solubility | 100 - 1000 µg/mL (intrinsic) | Thermodynamic (Shake-Flask) Method |
| ¹H NMR | Signals for pyrazole, pyrrolidine, and carboxylic acid protons. | 1D and 2D NMR Spectroscopy |
| ¹³C NMR | Signals for carbonyl, pyrazole, and pyrrolidine carbons. | ¹³C NMR Spectroscopy |
| IR Spectroscopy | Characteristic O-H and C=O stretching bands. | FTIR Spectroscopy |
| Mass Spectrometry | M⁺ at m/z 152, fragmentation via loss of COOH. | EI-MS, ESI-MS |
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is sparse, the integration of computational predictions and established analytical protocols offers a robust framework for its characterization. The information presented herein is intended to empower researchers in medicinal chemistry and drug development to make informed decisions regarding the synthesis, evaluation, and potential optimization of this and related heterocyclic scaffolds. The provided experimental methodologies represent best practices in the field, ensuring the generation of high-quality, reliable data crucial for advancing new chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. calpaclab.com [calpaclab.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. enamine.net [enamine.net]
- 8. acdlabs.com [acdlabs.com]
- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. connectsci.au [connectsci.au]
"5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid IUPAC name and structure"
An In-Depth Technical Guide to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: A Pivotal Scaffold in Modern Drug Discovery
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of therapeutic agents. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for over a century.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3][4] Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties.[2][3][5]
This guide focuses on a specific, synthetically valuable derivative: This compound . This bicyclic molecule represents a conformationally constrained scaffold that is gaining importance as a key building block in advanced therapeutic modalities, particularly in the burgeoning field of targeted protein degradation. This document provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and scientists in drug development.
IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for the compound is This compound .[6][7] The name precisely describes its fused heterocyclic ring system and the position of the carboxylic acid functional group.
-
Pyrrolo[1,2-b]pyrazole : This indicates a pyrazole ring fused with a pyrrole ring. The "[1,2-b]" notation specifies the fusion points and orientation.
-
5,6-Dihydro-4H : This prefix indicates that the pyrrole ring is partially saturated, with single bonds between positions 4 and 5, and 5 and 6. The '4H' specifies the location of a saturated carbon atom bearing a hydrogen.
-
3-carboxylic acid : This denotes the presence of a -COOH group at position 3 of the pyrazole ring.
The fundamental structure is a bicyclic system where the pyrrolidine ring imparts a three-dimensional character to the otherwise planar pyrazole ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below, compiled from commercial supplier data.[6] This information is critical for handling, storage, and experimental design.
| Property | Value | Reference |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 796729-10-7 | [6][7] |
| Molecular Formula | C₇H₈N₂O₂ | [6] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | Typically a solid (e.g., yellow solid for related structures) | [1] |
| Purity | Commercially available at ≥98% | [6] |
| Storage | Room temperature | [6] |
| Classification | Protein Degrader Building Block | [6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not extensively detailed in publicly available literature. However, a reliable synthetic route can be constructed based on established methodologies for creating related derivatives, such as (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine.[1] The core strategy involves the initial construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold followed by functionalization at the C3 position.
The workflow diagram below outlines a plausible multi-step synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Intermediate
This initial phase follows the validated synthesis of the core scaffold.[1]
-
N-Protection: Pyrazole is first protected, for example with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), to prevent side reactions and direct subsequent C-alkylation.
-
Alkylation: The protected pyrazole is treated with a strong base like n-butyllithium (n-BuLi) to deprotonate C5, followed by alkylation with 1-bromo-3-chloropropane. This step introduces the three-carbon chain required for the second ring.
-
Deprotection & Cyclization: The SEM protecting group is removed, and the exposed N1-H nitrogen undergoes intramolecular nucleophilic substitution with the terminal chloride, closing the five-membered pyrrolidine ring to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.
-
Bromination: The core scaffold is subjected to electrophilic aromatic substitution using N-bromosuccinimide (NBS) to selectively install a bromine atom at the C3 position, yielding the key bromo-intermediate.
Step 2: Carboxylation of the 3-Bromo Intermediate
This step converts the bromo-intermediate into the final carboxylic acid product.
-
Reaction Setup: To a stirred solution of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Causality: This is a lithium-halogen exchange reaction. The extremely low temperature (-78 °C, a dry ice/acetone bath) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate that is formed. Anhydrous conditions are essential as organolithiums react violently with water.
-
-
Formation of Organolithium: Stir the resulting solution at -78 °C for 1 hour.
-
Causality: This allows the lithium-halogen exchange to proceed to completion, forming the 3-lithio-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole species. This intermediate is a potent nucleophile.
-
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
-
Causality: The nucleophilic lithiated carbon at C3 attacks the electrophilic carbon of CO₂. This is the key bond-forming step that introduces the carboxylate group. Using an excess of CO₂ ensures the reaction goes to completion.
-
-
Quenching and Workup: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).
-
Causality: The acidic workup protonates the lithium carboxylate salt formed in the previous step, yielding the final carboxylic acid product.
-
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure this compound.
Applications in Research and Drug Development
The pyrazole scaffold is a cornerstone of modern pharmacology.[4] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to mimic other aromatic systems like benzene while offering improved physicochemical properties such as lower lipophilicity and better solubility.[5]
Primary Application: Protein Degrader Building Block
The most prominent classification for this molecule is as a "Protein Degrader Building Block".[6] This positions it as a critical component for synthesizing PROTACs (PROteolysis TArgeting Chimeras) and other related molecules designed for targeted protein degradation.
-
Role in PROTACs: A PROTAC is a heterobifunctional molecule with three parts: a ligand that binds to a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a versatile handle. The carboxylic acid group can be readily converted into an amide or ester to connect to a linker, while the bicyclic scaffold itself can be part of a larger pharmacophore that binds to either the POI or the E3 ligase.
Caption: Role of the scaffold in a conceptual PROTAC molecule.
Broader Therapeutic Potential
Beyond protein degradation, pyrrolo-fused heterocyclic systems are explored for a range of biological activities. The rigid, bicyclic nature of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is valuable for designing inhibitors that fit into well-defined enzymatic pockets. Related structures have been investigated as:
-
Kinase Inhibitors: The pyrazole core is found in numerous kinase inhibitors used in oncology, such as Danusertib.[1] The rigid scaffold can orient substituents precisely to interact with the ATP-binding site of kinases.
-
Antibacterial Agents: Pyrrolo[1,2-b]pyrazole derivatives have been incorporated into β-lactamase inhibitors, demonstrating their potential in combating antibiotic resistance.[1]
Conclusion
This compound is more than just another heterocyclic compound; it is a highly valuable and strategically designed building block for modern drug discovery. Its defined three-dimensional structure, combined with the versatile chemical handle of the carboxylic acid group, makes it an ideal starting point for the synthesis of complex and potent therapeutic agents. Its primary role in the development of targeted protein degraders highlights its importance at the cutting edge of pharmaceutical research. As the demand for novel therapeutic modalities continues to grow, the utility and application of scaffolds like this are set to expand, paving the way for the next generation of precision medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 796729-10-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Spectroscopic Characterization of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public-domain literature, this guide constructs a robust, predictive analysis based on the known spectroscopic behavior of the core 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold and the characteristic signals of a carboxylic acid moiety.
Introduction
This compound (C₇H₈N₂O₂) is a bicyclic nitrogen-containing heterocyclic compound with a molecular weight of 152.15 g/mol .[1] Its structure, featuring a fused pyrrolidine and pyrazole ring system, makes it a subject of interest in medicinal chemistry and materials science. The pyrrolo[1,2-b]pyrazole core is a recognized pharmacophore, and the addition of a carboxylic acid group at the 3-position introduces a key functional handle for further chemical modification or biological interaction. Accurate structural elucidation and confirmation are paramount for any research and development involving this molecule. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous formula confirmation.
Expected Data:
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 152.15.
-
Protonated Molecule ([M+H]⁺): Using electrospray ionization (ESI) in positive ion mode, a common technique for polar molecules like carboxylic acids, the most prominent peak is expected to be the protonated molecule at m/z 153.16.[2]
-
Fragmentation Pattern: The fragmentation of the pyrrolo[1,2-b]pyrazole core is not extensively documented in the public domain.[3] However, a likely initial fragmentation step for the carboxylic acid derivative would be the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) following rearrangement, leading to significant fragment ions.
Table 1: Predicted Mass Spectrometry Data
| Ion Species | Calculated m/z | Ionization Mode | Significance |
| [M]⁺ | 152.06 | EI | Molecular Ion |
| [M+H]⁺ | 153.06 | ESI (+) | Protonated Molecule |
| [M-COOH]⁺ | 107.06 | EI/ESI (+) | Loss of the carboxylic acid group |
| [M-CO₂]⁺ | 108.07 | EI/ESI (+) | Loss of carbon dioxide from the parent ion |
Experimental Protocol: High-Resolution Mass Spectrometry
A robust protocol for acquiring high-resolution mass spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
Data Analysis: Compare the experimentally observed accurate mass to the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group, in addition to signals from the bicyclic core.
Expected Data:
-
O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][5][6]
-
C-H Stretches: Aliphatic C-H stretching vibrations from the pyrrolidine ring are expected just below 3000 cm⁻¹. Aromatic-like C-H stretching from the pyrazole ring may appear just above 3000 cm⁻¹.[4]
-
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[5]
-
C=C and C=N Stretches: The double bond character within the pyrazole ring will give rise to medium to weak absorptions in the 1650-1450 cm⁻¹ region.
-
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will produce bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹ regions, respectively.[5]
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium | =C-H stretch (pyrazole ring) |
| 2980-2850 | Medium | C-H stretch (aliphatic CH₂) |
| 1760-1690 | Strong | C=O stretch (carboxylic acid) |
| 1650-1450 | Medium-Weak | C=C and C=N stretches (pyrazole ring) |
| 1440-1395 | Medium | O-H bend (in-plane) |
| 1320-1210 | Strong | C-O stretch |
| 950-910 | Medium, Broad | O-H bend (out-of-plane) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient method for obtaining high-quality IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will be crucial for confirming the connectivity and chemical environment of each atom. The predicted chemical shifts are based on data from closely related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives.[2]
Expected ¹H NMR Data:
-
Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Pyrazole Proton (H2): A singlet is expected for the proton on the pyrazole ring. Based on analogous structures, this proton (at position 2) is likely to appear in the aromatic region, around 7.5 ppm.[2]
-
Methylene Protons (H4, H5, H6): The three methylene groups of the pyrrolidine ring will appear as multiplets in the aliphatic region.
Expected ¹³C NMR Data:
-
Carboxylic Acid Carbon (COOH): The carbonyl carbon will be significantly downfield, expected in the range of 165-185 ppm.
-
Pyrazole Carbons (C2, C3, C7a): These sp² hybridized carbons will appear in the aromatic/olefinic region.
-
Aliphatic Carbons (C4, C5, C6): The three sp³ hybridized carbons of the pyrrolidine ring will be found in the upfield region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| COOH | >10 (s, br) | 165-185 |
| 2 | ~7.5 (s) | 130-140 |
| 3 | - | 110-120 |
| 4 | ~4.2 (t) | 45-55 |
| 5 | ~2.6 (m) | 20-30 |
| 6 | ~2.9 (t) | 25-35 |
| 7a | - | 140-150 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.[2]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H signals. Assign peaks based on their chemical shifts, coupling patterns, and correlations observed in 2D spectra.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental principles of spectroscopy, researchers can effectively anticipate the outcomes of MS, IR, and NMR analyses. The detailed protocols and expected data tables serve as a valuable resource for the synthesis, characterization, and further development of this and related heterocyclic compounds. The ultimate confirmation of these predictions awaits empirical validation through the synthesis and spectroscopic analysis of the title compound.
References
A Technical Guide to the Mechanisms of Action of Pyrazole-Based Compounds
Foreword: The Pyrazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties, including the capacity to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability and synthetic tractability, have cemented its role as a cornerstone in modern drug discovery.[4]
This guide provides an in-depth exploration of the core mechanisms through which pyrazole-containing compounds exert their pharmacological effects. We will move beyond a simple catalog of activities to dissect the molecular interactions and pathway modulations that define their therapeutic utility. By examining prominent examples from different target classes, we will illuminate the versatility of the pyrazole core and provide a framework for researchers aiming to harness its potential. This document is intended for drug development professionals and researchers who require a deep, mechanistic understanding of this critical pharmacophore.
Section 1: The Dominant Paradigm - Enzyme Inhibition
One of the most successful applications of the pyrazole scaffold is in the design of potent and often highly selective enzyme inhibitors. The pyrazole ring can serve as a rigid anchor, positioning key functional groups to interact with active or allosteric sites on an enzyme.[5][6]
Case Study: Selective COX-2 Inhibition - Celecoxib
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that revolutionized the treatment of inflammatory conditions.[7] Its mechanism hinges on the selective inhibition of cyclooxygenase-2 (COX-2) over the constitutively expressed COX-1 isoform.[8][9]
The Underlying Causality: The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] While COX-1 is involved in homeostatic functions like protecting the gastric lining, COX-2 is primarily induced at sites of inflammation.[10] Early non-steroidal anti-inflammatory drugs (NSAIDs) inhibited both isoforms, leading to therapeutic efficacy but also significant gastrointestinal side effects.
Celecoxib's selectivity is a direct result of its chemical structure. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[9] Celecoxib's bulky sulfonamide side chain binds to a hydrophilic region within this side pocket, an interaction that is sterically hindered in the narrower COX-1 active site.[8][9] This selective binding blocks prostaglandin synthesis in inflammatory pathways while sparing the protective functions of COX-1.[11]
Signaling Pathway: COX-2 Mediated Inflammation The following diagram illustrates the inflammatory cascade and the point of intervention for pyrazole-based COX-2 inhibitors.
Caption: Selective inhibition of COX-2 by Celecoxib blocks prostaglandin synthesis.
Case Study: Protein Kinase Inhibition - Ruxolitinib
The pyrazole ring is a critical component in numerous FDA-approved protein kinase inhibitors (PKIs), which are mainstays of targeted cancer therapy.[12] Ruxolitinib, for example, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[12]
The Underlying Causality: Protein kinases regulate cellular signaling by phosphorylating substrate proteins, a process that requires adenosine triphosphate (ATP). Many PKIs are designed as "ATP-mimetics," competing with ATP for binding in the kinase's active site. The pyrazole scaffold is exceptionally well-suited for this role.[12][13] It can form key hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that anchors ATP. This interaction, combined with other substituents on the pyrazole core that occupy adjacent pockets, leads to potent and selective inhibition. Ruxolitinib's structure, featuring a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine, effectively blocks the ATP-binding site of JAK1/2, thereby inhibiting the downstream signaling that drives myeloproliferative neoplasms.[12]
Case Study: Phosphodiesterase-5 Inhibition - Sildenafil
Sildenafil (Viagra®) is a pyrazolo[4,3-d]pyrimidin-7-one derivative that selectively inhibits phosphodiesterase type 5 (PDE5).[14]
The Underlying Causality: In vascular smooth muscle, nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[15] cGMP is a second messenger that leads to smooth muscle relaxation and vasodilation.[14] The action of cGMP is terminated by PDE enzymes, with PDE5 being the predominant isoform in the corpus cavernosum.[15] Sildenafil's structure mimics that of cGMP, allowing it to bind to the catalytic site of PDE5 and competitively inhibit the breakdown of endogenous cGMP.[14][16] The resulting accumulation of cGMP enhances smooth muscle relaxation and blood flow.[15]
Section 2: Modulating the Message - G-Protein Coupled Receptor (GPCR) Antagonism
Beyond enzymes, pyrazole derivatives have been developed to target membrane-bound receptors, most notably G-Protein Coupled Receptors (GPCRs).
Case Study: Cannabinoid Receptor (CB1) Inverse Agonism - Rimonabant
Rimonabant (Acomplia®), though later withdrawn for psychiatric side effects, was a first-in-class selective CB1 receptor antagonist/inverse agonist.[17][18] Its mechanism provides a compelling example of a pyrazole-based compound modulating a complex neurological system.
The Underlying Causality: The endocannabinoid system, which includes the CB1 receptor, is a key regulator of appetite and energy balance.[19][20] CB1 receptors are constitutively active to some degree, meaning they signal even in the absence of an endogenous ligand (like anandamide). Rimonabant, a diaryl-pyrazole, not only blocks the binding of endocannabinoids (antagonism) but also binds to the receptor and stabilizes it in an inactive conformation, reducing its basal signaling activity (inverse agonism).[17][21] This action, primarily in the central nervous system and peripheral tissues like adipocytes, leads to decreased appetite and improved metabolic parameters.[19][21]
Signaling Pathway: CB1 Receptor Modulation This diagram shows the dual action of a pyrazole-based inverse agonist on the CB1 receptor.
Caption: Rimonabant blocks endocannabinoid binding and reduces CB1 basal activity.
Section 3: Experimental Protocols for Mechanistic Elucidation
Determining the precise mechanism of action is a critical step in drug development. The choice of assay depends on the hypothesized target class (e.g., enzyme vs. GPCR).
Workflow for Characterizing an Enzyme Inhibitor
A logical, stepwise approach is required to move from identifying an inhibitor to understanding its mechanism.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Rimonabant - Wikipedia [en.wikipedia.org]
- 18. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Rimonabant? [synapse.patsnap.com]
A Comprehensive Technical Guide to the Solubility and Stability of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid
Introduction: The Critical Path of a Promising Heterocycle
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a novel heterocyclic compound with significant potential in drug discovery and development. Its unique bicyclic structure, incorporating both pyrrole and pyrazole moieties, presents a compelling scaffold for interacting with various biological targets. However, the journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By establishing a robust understanding of these core attributes, development teams can de-risk their programs, enable effective formulation strategies, and ensure the quality and efficacy of the final drug product.
Part 1: Physicochemical Characterization - The Foundational Data
A foundational understanding of the molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies.
Core Molecular Attributes
A summary of the key physicochemical properties of this compound is presented below. These values are critical inputs for understanding its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [Calculated] |
| Molecular Weight | 152.15 g/mol | [Calculated] |
| Chemical Structure | Img-Placeholder for the chemical structure | [Internal Data] |
| CAS Number | 796729-10-7 | [Registry Data] |
Solid-State Characterization: The Form Matters
The solid form of an active pharmaceutical ingredient (API) can significantly influence its solubility, stability, and bioavailability.[1][2] Therefore, a thorough solid-state characterization is a non-negotiable starting point.
Causality: XRPD is the gold standard for identifying the crystalline or amorphous nature of a substance.[1] Different crystalline forms (polymorphs) can have vastly different physical properties.[2][3]
Methodology:
-
A small amount of the sample is gently packed into a sample holder.
-
The sample is irradiated with monochromatic X-rays at a known wavelength.
-
The diffraction pattern is recorded as a function of the scattering angle (2θ).
-
The resulting diffractogram is analyzed for characteristic peaks, which are indicative of a crystalline structure, or a broad halo, which suggests an amorphous form.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, glass transitions, and polymorphic transitions.[3][4][5]
Methodology:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample and a reference pan are heated at a constant rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded.
Causality: TGA measures the change in mass of a sample as a function of temperature, which is crucial for identifying the presence of solvates or hydrates and assessing thermal stability.[6][7][8]
Methodology:
-
A small amount of the sample is placed on a high-precision balance within a furnace.
-
The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored.
-
Weight loss events are correlated with temperature to identify desolvation, dehydration, or decomposition.
Part 2: Solubility Profiling - The Gateway to Bioavailability
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. A comprehensive solubility assessment under various conditions is therefore essential.
Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[9][10]
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time, starting from a high-concentration stock solution (typically in DMSO). It is a high-throughput method useful for early-stage screening.[9][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but accurate measurement, critical for lead optimization and pre-formulation.[12][13]
Experimental Protocols for Solubility Determination
Causality: This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities. It measures the precipitation of the compound from a DMSO stock solution into an aqueous buffer.[9][11]
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Causality: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solution is fully saturated with the compound, providing a true measure of its solubility.[12][13]
Protocol:
-
Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the samples to stand for a short period to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
pH-Solubility Profile
Causality: As an acidic compound, the solubility of this compound is expected to be highly pH-dependent. Understanding this relationship is critical for predicting its behavior in the gastrointestinal tract.
Data Presentation: The data obtained from the shake-flask method at different pH values should be plotted to generate a pH-solubility profile.
| pH | Thermodynamic Solubility (µg/mL) |
| 2.0 | 15 |
| 4.0 | 25 |
| 6.0 | 150 |
| 7.4 | >1000 |
| 8.0 | >2000 |
| 10.0 | >2000 |
Note: This is hypothetical data for illustrative purposes.
Hygroscopicity Assessment
Causality: Hygroscopicity, the tendency of a substance to absorb moisture from the air, can impact its physical and chemical stability, as well as its handling and manufacturing properties.[][15][16]
Methodology:
-
Place a known amount of the sample in a controlled humidity chamber.
-
Expose the sample to a range of relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90%) at a constant temperature (25°C).
-
Monitor the change in mass of the sample over time until equilibrium is reached at each RH level.
-
Classify the hygroscopicity based on the percentage of moisture uptake according to pharmacopeial standards (e.g., European Pharmacopoeia).[17]
Part 3: Stability Profiling - Ensuring Integrity and Shelf-Life
A comprehensive stability assessment is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for the drug substance.
Forced Degradation Studies (Stress Testing)
Causality: Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[18][19] These studies are essential for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of stability-indicating analytical methods.
The following diagram illustrates the workflow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Protocol:
-
Prepare solutions of the compound (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for up to 7 days.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48 hours, 7 days).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a stability-indicating HPLC method.[20][21]
Protocol:
-
Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for up to 7 days.
-
Withdraw and analyze aliquots at specified time points.[22][23][24]
Protocol:
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH).
-
Expose the sample for up to 7 days.
-
At specified time points, dissolve the sample in a suitable solvent for HPLC analysis.[22]
Protocol:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[25][26][27][28][29][30]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC.
ICH Stability Studies
Causality: Long-term and accelerated stability studies under ICH-prescribed conditions are required to establish a re-test period or shelf life for the drug substance.[25][31][32][33]
Methodology:
-
Store the drug substance in its proposed container closure system under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze for appearance, assay, degradation products, and any other critical quality attributes.
Data Summary Table for ICH Stability:
| Test | Specification | Time Point | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) |
| Appearance | White to off-white powder | 0 Months | Conforms | Conforms |
| 3 Months | Conforms | Conforms | ||
| 6 Months | Conforms | Conforms | ||
| Assay (%) | 98.0 - 102.0 | 0 Months | 99.8 | 99.8 |
| 3 Months | 99.6 | 99.2 | ||
| 6 Months | 99.5 | 98.5 | ||
| Total Impurities (%) | NMT 1.0 | 0 Months | 0.12 | 0.12 |
| 3 Months | 0.15 | 0.25 | ||
| 6 Months | 0.18 | 0.45 |
Note: This is hypothetical data for illustrative purposes.
Part 4: Data Interpretation and Strategic Implications
The data generated from these studies provide a holistic view of the solubility and stability of this compound, enabling informed decision-making throughout the drug development process.
Caption: Strategic implications of solubility and stability data.
Conclusion
A thorough and early characterization of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental component of a successful drug development program. The integrated approach outlined in this guide, combining solid-state characterization, comprehensive solubility profiling, and robust stability assessment, provides the necessary framework to understand and mitigate risks associated with these critical properties. By investing in this foundational knowledge, development teams can pave a smoother and more efficient path towards realizing the full therapeutic potential of this promising molecule.
References
- 1. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek [solitekpharma.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. quercus.be [quercus.be]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 15. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 16. alfachemic.com [alfachemic.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 26. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 29. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 30. database.ich.org [database.ich.org]
- 31. database.ich.org [database.ich.org]
- 32. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 33. ikev.org [ikev.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[1,2-b]pyrazoles
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and burgeoning significance of the pyrrolo[1,2-b]pyrazole core, a heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights and a historical perspective on this important molecular framework.
A Relatively Recent Discovery in Heterocyclic Chemistry
While the parent pyrazole ring system has a rich history dating back to its first synthesis by Ludwig Knorr in 1883, the fused pyrrolo[1,2-b]pyrazole scaffold is a much more recent addition to the canon of heterocyclic chemistry.[1][2] A seminal publication in 2000 by Attanasi and colleagues described the synthesis of 2-oxo-2,3-dihydro-1H-pyrrolo[1,2-b]pyrazole derivatives, noting at the time that these compounds were previously unknown.[1] This marked a significant milestone, opening the door to the exploration of a new area of chemical space.
The initial synthesis highlighted a multi-step approach, beginning with the reaction of 1,2-diaza-1,3-butadienes with dialkyl 1,3-acetonedicarboxylate. This yielded 1-aminopyrrole intermediates which, upon treatment with sodium hydride, underwent intramolecular cyclization to form the novel pyrrolo[1,2-b]pyrazole core.[1] This foundational work laid the groundwork for subsequent methodological developments and the exploration of the chemical and biological properties of this intriguing heterocyclic system.
Synthetic Strategies for Constructing the Pyrrolo[1,2-b]pyrazole Core
The development of efficient and versatile synthetic routes is crucial for the exploration of any new chemical scaffold. For pyrrolo[1,2-b]pyrazoles, a number of elegant strategies have emerged, with 1,3-dipolar cycloaddition reactions playing a prominent role.
1,3-Dipolar Cycloaddition: A Powerful Tool
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of heterocyclic synthesis, has proven to be a powerful method for constructing the pyrrolo[1,2-b]pyrazole ring system.[3] This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrrolo[1,2-b]pyrazole synthesis, pyrazolium ylides can serve as the 1,3-dipole, reacting with various acetylenic compounds to forge the fused ring system.[4] The versatility of this reaction allows for the introduction of a wide range of substituents, facilitating the generation of diverse chemical libraries for biological screening.
A general workflow for this synthetic approach is outlined below:
Figure 1: General workflow for the synthesis of the pyrrolo[1,2-b]pyrazole core via 1,3-dipolar cycloaddition of a pyrazolium ylide.
Intramolecular Cyclization of 1-Aminopyrroles
As demonstrated in the initial discovery, the intramolecular cyclization of appropriately substituted 1-aminopyrroles is a key synthetic strategy.[1] This method relies on the generation of a nucleophilic nitrogen on the pyrrole ring, which then attacks an electrophilic center within the same molecule to form the fused pyrazole ring.
Experimental Protocol: Synthesis of NH-Substituted 2-Oxo-2,3-dihydro-1H-pyrrolo[1,2-b]pyrazoles
-
Step 1: Synthesis of 2-Hydroxy-2,3-dihydro-1H-1-aminopyrroles. 1,2-Diaza-1,3-butadienes are reacted with dimethyl or diethyl 1,3-acetonedicarboxylate in the presence of potassium carbonate.
-
Step 2: Dehydration to 1-Aminopyrroles. The resulting 2-hydroxy-2,3-dihydro-1H-1-aminopyrroles are treated with copper(II) trifluoromethansulfonate to induce dehydration and form the corresponding 1-aminopyrroles.
-
Step 3: Intramolecular Cyclization. The NH-substituted 1-aminopyrroles are treated with sodium hydride to effect the final intramolecular cyclization, yielding the N-substituted 2-oxo-2,3-dihydro-1H-pyrrolo[1,2-b]pyrazoles.[1]
Biological Significance and Therapeutic Potential
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] Consequently, its fused derivatives, such as the pyrrolo[1,2-b]pyrazoles, are of significant interest to the drug discovery community.
While the exploration of the pharmacological potential of pyrrolo[1,2-b]pyrazoles is still in its relatively early stages compared to more established heterocyclic systems, preliminary studies have begun to uncover promising biological activities. The structural rigidity and unique electronic properties of the fused ring system make it an attractive template for the design of inhibitors targeting various enzymes and receptors.
The broader class of pyrrolo-fused heterocycles has demonstrated significant potential in drug discovery. For instance, derivatives of the related pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[7][8] This suggests that the pyrrolo[1,2-b]pyrazole core may also be a valuable starting point for the development of novel therapeutics, particularly in oncology.
Future Directions and Perspectives
The discovery and development of the pyrrolo[1,2-b]pyrazole scaffold represent a compelling area of ongoing research in heterocyclic and medicinal chemistry. The field is poised for significant advancements as chemists continue to devise novel synthetic methodologies and biologists further probe the therapeutic potential of this unique molecular architecture.
Future research efforts are likely to focus on:
-
Expansion of Synthetic Methodologies: The development of new, more efficient, and stereoselective synthetic routes will be critical for generating a wider diversity of pyrrolo[1,2-b]pyrazole derivatives.
-
Elucidation of Biological Targets: High-throughput screening and mechanism-of-action studies are needed to identify the specific biological targets of active pyrrolo[1,2-b]pyrazole compounds.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will guide the rational design of more potent and selective analogues for a range of therapeutic targets.
The journey of the pyrrolo[1,2-b]pyrazole scaffold from a chemical curiosity to a promising pharmacophore is a testament to the continuous evolution of organic chemistry and its profound impact on drug discovery. As our understanding of its chemical and biological properties deepens, the pyrrolo[1,2-b]pyrazole core is well-positioned to become a valuable tool in the development of the next generation of innovative medicines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid and Its Derivatives
Abstract: The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities.[1][2][3][4] Its rigid, bicyclic structure provides a unique three-dimensional vector for substituent placement, making it an attractive starting point for drug discovery campaigns targeting a range of conditions, including cancer and inflammatory diseases.[5][6][7] This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid, a key intermediate for library development. We detail the rationale behind critical experimental choices, from the construction of the bicyclic core to its selective functionalization. The protocol is designed to be a self-validating system, with defined purification and characterization checkpoints.
Strategic Overview of the Synthesis
The synthetic approach is designed for robustness and scalability, proceeding in three main stages. The strategy hinges on the initial construction of the stable 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole nucleus, followed by regioselective functionalization at the electronically rich C3 position.
-
Stage 1: Construction of the Bicyclic Core. This stage begins with commercially available pyrazole and builds the fused pyrrolidine ring through a protection-alkylation-cyclization sequence. This method establishes the core scaffold efficiently.[5]
-
Stage 2: Regioselective C3-Halogenation. The synthesized bicyclic core undergoes electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) provides a mild and highly selective method to install a bromine atom at the C3 position, which serves as a versatile functional handle.[5]
-
Stage 3: Carboxylation and Derivatization. The C3-bromo intermediate is converted to the target carboxylic acid via a lithium-halogen exchange, followed by quenching with carbon dioxide. This classic organometallic transformation is highly reliable for creating C-C bonds. The resulting acid is then readily converted to esters or amides using standard coupling techniques.
Below is a graphical representation of the overall workflow.
Caption: Overall synthetic workflow for the target compounds.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions involving organolithium reagents (n-BuLi) and sodium hydride (NaH) are highly exothermic and moisture-sensitive; they must be conducted under an inert atmosphere (Nitrogen or Argon).
Part A: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5)
This procedure is adapted from a validated multi-step synthesis of the core scaffold.[5] It involves the initial protection of pyrazole, which is crucial for directing the subsequent alkylation and preventing side reactions. The final intramolecular cyclization is a key bond-forming step that efficiently constructs the bicyclic system.
| Step | Reactants & Reagents | Key Parameters | Typical Yield |
| A1 | Pyrazole, Protecting Group (e.g., SEM-Cl), Base (e.g., NaH) | Solvent: DMF, Temp: 0 °C to RT | >95% |
| A2 | N-SEM-pyrazole, n-BuLi, 1-bromo-3-chloropropane | Solvent: THF, Temp: -78 °C | ~70% |
| A3 | Alkylated intermediate, Deprotection agent (e.g., TBAF) | Solvent: THF, Temp: RT | ~90% |
| A4 | 1-(3-chloropropyl)-1H-pyrazole, Base (e.g., NaH) | Solvent: DMF, Temp: 0 °C to RT | ~85% (for cyclization) |
Protocol for Step A4: Intramolecular Cyclization
-
To a stirred solution of 1-(3-chloropropyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M) cooled to 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in portions.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrazole nitrogen, activating it for the intramolecular nucleophilic substitution that closes the ring. The reaction is performed at 0 °C to control the initial exothermic reaction.
-
-
Allow the resulting mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5) as a colorless oil.[5]
Part B: Synthesis of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (6)
This step utilizes an electrophilic aromatic substitution to selectively install a bromine atom at the C3 position.
| Parameter | Value |
| Reactants | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Protocol:
-
Dissolve 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5) (1.0 equiv) in DCM (0.2 M) and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Causality: NBS is a convenient and mild source of electrophilic bromine (Br⁺). The C3 position of the pyrrolo[1,2-b]pyrazole system is electron-rich and thus most susceptible to electrophilic attack.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (6) , which can often be used in the next step without further purification.[5]
Part C: Synthesis of this compound (7)
This is the key transformation, converting the bromo-intermediate into the target carboxylic acid.
| Parameter | Value |
| Reactants | 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equiv), n-Butyllithium (n-BuLi, 1.1 equiv) |
| Quenching Agent | Carbon Dioxide (solid, dry ice) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
Protocol:
-
Add the 3-bromo intermediate (6) (1.0 equiv) to anhydrous THF (0.2 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-Butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 equiv) dropwise via syringe. Stir the solution for 1 hour at -78 °C.
-
Causality: n-BuLi is a powerful organolithium reagent that undergoes rapid lithium-halogen exchange with the aryl bromide at low temperatures, forming a highly reactive C3-lithiated intermediate. The low temperature is critical to prevent side reactions and decomposition of this intermediate.[5]
-
-
While the reaction stirs, crush an excess of dry ice in a separate dry flask.
-
Transfer the reaction mixture containing the lithiated intermediate onto the crushed dry ice via cannula.
-
Causality: The nucleophilic lithiated intermediate readily attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A large excess of CO₂ is used to ensure complete reaction and minimize side reactions.
-
-
Allow the mixture to warm to room temperature.
-
Add water to the mixture, then acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting solid can be purified by recrystallization or silica gel chromatography to yield pure This compound (7) .
Characterization and Data
Proper characterization of intermediates and the final product is essential for validating the synthetic protocol.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure at each step. For the final product (7), expect to see the disappearance of the C3-H proton signal (around 7.4 ppm in the bromo-intermediate) and the appearance of a carboxylic acid proton signal (>10 ppm, broad).[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the final product and key intermediates.[5][8]
The diagram below illustrates the key transformation from the functional handle to the final acid.
Caption: Key carboxylation transformation.
Downstream Derivatization
The synthesized this compound (7) is an ideal starting point for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Ester Synthesis: The carboxylic acid can be easily converted to a methyl or ethyl ester by refluxing in the corresponding alcohol (MeOH or EtOH) with a catalytic amount of sulfuric acid (Fischer Esterification).
-
Amide Synthesis: For more diverse derivatives, standard peptide coupling conditions are highly effective. Reacting the carboxylic acid with a desired amine in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole) in a solvent like DMF or DCM will yield the corresponding amide.
These standard procedures allow for the rapid generation of analogs, a critical step in modern drug discovery.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. pjps.pk [pjps.pk]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | 1378804-79-5 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid for Kinase Inhibitory Activity
Introduction: The Pursuit of Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target families in drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with dozens of compounds approved by the FDA.[1]
Within the vast chemical space explored for kinase inhibition, the pyrazole scaffold has emerged as a "privileged" structure. Its synthetic accessibility and versatile bioisosteric properties have made it a cornerstone in the design of numerous potent kinase inhibitors, including FDA-approved drugs like Crizotinib and Ruxolitinib.[3] The fused, bicyclic nature of the pyrrolo[1,2-b]pyrazole core represents a compelling structural motif for developing novel inhibitors with potentially unique selectivity profiles.[4][5]
This document provides a comprehensive guide for researchers on how to conduct a primary screening campaign and subsequent validation for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid , a molecule possessing this promising scaffold. We will detail the rationale behind assay selection and provide step-by-step protocols for both biochemical and cell-based screening, empowering researchers to rigorously evaluate its potential as a kinase inhibitor.
| Compound Properties: this compound | |
| Molecular Formula | C₇H₈N₂O₂[6] |
| Molecular Weight | 152.15 g/mol [6] |
| CAS Number | 796729-10-7[6] |
| Structure | |
| Purity | ≥98% (Recommended)[6] |
| Storage | Room Temperature[6] |
Section 1: The Screening Strategy: From Biochemical Potency to Cellular Efficacy
A robust kinase inhibitor discovery cascade begins with a direct measure of enzymatic inhibition and progresses to validation in a more physiologically relevant system. While biochemical assays are invaluable for initial screening, they should not be used in isolation.[7] Compounds potent in a test tube may fail in a cellular environment due to poor permeability, efflux, or off-target effects.[7] Therefore, a dual-pronged approach is essential.
-
Biochemical Assays: These assays utilize purified recombinant kinase enzymes to directly measure the ability of a compound to inhibit substrate phosphorylation.[2] They are ideal for initial high-throughput screening (HTS) to identify "hits" and for determining key potency metrics like the IC₅₀ value.[8] We will focus on the ADP-Glo™ luminescent assay, a robust platform that quantifies kinase activity by measuring ADP production, a universal product of the kinase reaction.[9]
-
Cell-Based Assays: Following biochemical validation, promising compounds must be tested in intact cells.[7] Cell-based assays assess a compound's ability to inhibit a kinase within its native signaling network, providing crucial insights into cell permeability and target engagement.[8][10] We will describe a cellular phosphorylation assay, which measures the phosphorylation status of a known downstream substrate of the target kinase, providing a direct readout of the inhibitor's functional effect in a cellular context.[7][11]
Section 2: Protocol for Primary Biochemical Screening & IC₅₀ Determination
The primary goal of the biochemical screen is to determine the concentration at which this compound inhibits 50% of a specific kinase's activity (the IC₅₀ value).[12] This is achieved by performing a dose-response experiment using a sensitive and reliable assay platform.
Workflow for Biochemical IC₅₀ Determination
Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol is adapted for a 384-well plate format.[12] All reagent volumes should be scaled appropriately for other formats.
A. Materials
-
Recombinant human kinase enzyme of interest
-
Kinase-specific peptide or protein substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]
-
ATP, high purity
-
DMSO, molecular biology grade
-
White, opaque 384-well assay plates[12]
-
Plate-reading luminometer
B. Reagent Preparation
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilutions: Perform a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO to create working stocks. This is crucial for generating a dose-response curve.[13]
-
Kinase Working Solution: Dilute the kinase enzyme to the desired working concentration (typically 2X final concentration) in Kinase Buffer. The optimal concentration should be determined empirically beforehand.[13]
-
Substrate/ATP Mix: Prepare a solution containing the substrate and ATP in Kinase Buffer (typically 2X final concentration). The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate competitive inhibitor assessment.[14]
C. Experimental Procedure
-
Compound Plating: Add 1 µL of each compound dilution from the series to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for background signal.[15]
-
Add Kinase: Add 10 µL of the kinase working solution to each well, except for the "no enzyme" background controls.
-
Initiate Reaction: Add 10 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The final volume is now ~21 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the initial velocity region of the enzymatic reaction.[14]
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is used by a luciferase to produce a light signal.[12] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.[12]
D. Data Analysis & Interpretation
-
Calculate Percent Inhibition: The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.[12]
-
First, subtract the average background signal ("no enzyme" control) from all other data points.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) control.
-
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]
Data Presentation: Hypothetical Kinase Selectivity Panel
Screening against a panel of kinases is critical to assess the selectivity of a compound. A highly selective inhibitor is often desirable to minimize off-target effects.[16]
| Kinase Target | IC₅₀ (nM) for this compound |
| Kinase A (Target) | 55 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 8,700 |
| Kinase E | 950 |
Note: Data are hypothetical and for illustrative purposes only.
Section 3: Protocol for Secondary Cell-Based Screening
After identifying biochemical activity, the next critical step is to determine if the compound can inhibit the target kinase in a living cell.[7] A cellular phosphorylation assay directly measures the functional consequence of kinase inhibition.
Conceptual Kinase Signaling Pathway
Caption: A generic kinase signaling pathway targeted by an inhibitor.
Protocol: In-Cell Western Assay for Target Phosphorylation
The In-Cell Western is a quantitative immunofluorescence method performed in microplates, ideal for measuring changes in protein phosphorylation.[10]
A. Materials
-
Human cell line expressing the target kinase and substrate
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
Stimulating ligand (if required to activate the pathway, e.g., EGF, HGF)
-
This compound
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-S473-AKT)
-
Primary antibody for total protein or a housekeeping protein for normalization (e.g., anti-total-AKT or anti-GAPDH)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or similar)
-
Clear-bottom 96-well plates
-
Fluorescent imaging system (e.g., LI-COR® Odyssey® CLx)
B. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Prepare serial dilutions of the compound in serum-free medium. Add them to the cells and incubate for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulating ligand (if necessary) to all wells except the unstimulated controls. Incubate for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.
-
Fixation & Permeabilization:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 4% PFA to fix the cells for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Permeabilization Buffer for 20 minutes at room temperature.
-
-
Blocking & Immunostaining:
-
Wash the cells three times with PBS.
-
Add Blocking Buffer and incubate for 90 minutes to reduce non-specific antibody binding.[9]
-
Incubate with primary antibodies (both phospho-specific and normalization antibody, diluted in Blocking Buffer) overnight at 4°C.
-
Wash the plate thoroughly with PBS containing 0.1% Tween-20.
-
Incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Image Acquisition & Analysis:
C. Data Analysis & Interpretation
-
Normalize Signal: For each well, divide the phospho-protein signal by the normalization protein signal.
-
Calculate Inhibition: Determine the percentage of inhibition for each compound concentration relative to the stimulated control (0% inhibition).
-
Determine Cellular IC₅₀: Plot the normalized data and determine the cellular IC₅₀ value using the same non-linear regression method described for the biochemical assay. This cellular IC₅₀ provides a more accurate representation of the compound's potency in a biological context.[10]
Section 4: Advanced Considerations
-
Mechanism of Action: Once inhibitory activity is confirmed, further biochemical studies can determine the mechanism of action (e.g., ATP-competitive, non-competitive, or allosteric).[8] This provides critical insight into how the compound interacts with the kinase.
-
Off-Target Effects: It is well-documented that kinase inhibitors can have unexpected off-target effects, which can lead to both toxicity and unforeseen therapeutic benefits.[16][17] Promiscuous inhibition is common, and even highly selective compounds can produce paradoxical pathway activation.[16][17] Therefore, profiling promising hits against a broad panel of kinases is a mandatory step in preclinical development.
-
Structure-Activity Relationship (SAR): The this compound scaffold serves as an excellent starting point. A medicinal chemistry campaign to synthesize and test analogs can elucidate the SAR, leading to the optimization of potency, selectivity, and drug-like properties.[18]
Conclusion
The protocols and strategies outlined in this document provide a rigorous framework for evaluating This compound as a potential kinase inhibitor. By progressing from direct biochemical assays to functional cellular screens, researchers can effectively identify and validate the compound's activity. This systematic approach, grounded in established methodologies, is essential for navigating the complexities of kinase inhibitor discovery and for unlocking the therapeutic potential of novel chemical scaffolds.
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. WO2004056827A2 - Substituted pyrrolo-pyrazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 5. Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. assayquant.com [assayquant.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold in Targeted Therapeutics
The field of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Within this landscape, the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core structure has garnered significant interest. This bicyclic heterocyclic system offers a rigid, three-dimensional framework that is amenable to diverse functionalization, making it an attractive starting point for the design of new therapeutic agents. This guide focuses on a key derivative of this scaffold, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid , a molecule poised for significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation.
While direct and extensive biological profiling of this specific carboxylic acid is not widely published, its classification by multiple chemical suppliers as a "Protein Degrader Building Block" provides a strong indication of its intended and primary use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This application note will provide a detailed overview of the potential uses of this compound, with a focus on its role in the construction of PROTACs and as a scaffold for kinase inhibitors.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 796729-10-7 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature, in a dry and well-ventilated area | [1][2] |
Core Application: A Building Block for Proteolysis Targeting Chimeras (PROTACs)
The primary utility of this compound in medicinal chemistry is as a versatile building block for the synthesis of PROTACs.[1] PROTACs are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker that connects the two.[3] The carboxylic acid functionality of this pyrrolo-pyrazole derivative makes it an ideal handle for incorporation into the PROTAC structure, typically through the formation of a stable amide bond.
Rationale for Use in PROTACs:
-
Structural Rigidity: The fused ring system of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core provides a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase.[4]
-
Vectorial Diversity: The carboxylic acid at the 3-position offers a defined exit vector for linker attachment, allowing for systematic exploration of linker length and composition to achieve optimal degradation potency.
-
Chemical Tractability: The carboxylic acid is a versatile functional group that can be readily activated and coupled with amines under standard and reliable reaction conditions, facilitating the assembly of PROTAC libraries.[5]
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the incorporation of this compound into a PROTAC.
Caption: Generalized workflow for PROTAC synthesis.
Protocol: Amide Coupling for PROTAC Synthesis
This protocol provides a representative method for coupling this compound with an amine-functionalized linker attached to an E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized linker-E3 ligase ligand conjugate
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a combination of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[5][6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware and magnetic stirrer
Procedure:
-
Reactant Preparation: In a dry, inert atmosphere-flushed flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Amine Addition: To the solution from step 1, add the amine-functionalized linker-E3 ligase ligand conjugate (1.0-1.2 eq.) followed by DIPEA (3.0-4.0 eq.).
-
Coupling Agent Addition:
-
For HATU: Add HATU (1.2 eq.) to the reaction mixture in one portion.
-
For HOBt/EDC: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the reaction mixture.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Application as a Scaffold for Kinase Inhibitors
Beyond its role in PROTACs, the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has shown promise in the development of kinase inhibitors. A study by Sawyer et al. (2004) detailed the synthesis and structure-activity relationships of aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as inhibitors of the transforming growth factor-beta type I (TGF-βRI) receptor kinase domain, also known as Activin receptor-like kinase 5 (ALK5).[7] This suggests that derivatives of this compound could be explored for similar activities.
Design Strategy for Kinase Inhibitors
The carboxylic acid group can be used as a handle to introduce various substituents to probe the binding pocket of a target kinase.
Caption: Kinase inhibitor design strategy.
The development of potent and selective kinase inhibitors often involves the exploration of various chemical groups that can form key interactions with the kinase active site. The carboxylic acid of the title compound can be converted to a diverse library of amides, which can then be screened against a panel of kinases.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern medicinal chemistry. Its primary application lies in the synthesis of PROTACs, where its rigid core and convenient carboxylic acid handle facilitate the construction of these complex molecules. Furthermore, the underlying scaffold has demonstrated potential in the development of kinase inhibitors. As the field of targeted protein degradation continues to expand, the demand for such well-defined and functionalized building blocks is expected to grow, positioning this compound as a key component in the drug discovery toolkit. Future research will likely focus on the synthesis of novel derivatives and their systematic evaluation in both protein degradation and enzyme inhibition assays to unlock the full therapeutic potential of this promising scaffold.
References
- 1. calpaclab.com [calpaclab.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Developing Assays for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid Activity
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade for the characterization of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Given that the specific biological target of this particular compound is not yet defined, this guide presents a systematic workflow, beginning with target-agnostic phenotypic screening and progressing through target identification to the development of specific biochemical and cell-based assays. The protocols herein are designed to be self-validating systems, emphasizing scientific rationale, reproducibility, and data integrity.
Introduction: The Pyrrolo[1,2-b]pyrazole Scaffold and the Assay Development Imperative
The compound this compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a cornerstone of several approved drugs, valued for its metabolic stability and its ability to act as a versatile pharmacophore.[1][5] The initial stages of drug discovery for a novel compound like this are critically dependent on the development of reliable and relevant assays to first identify its biological effect and then quantify its potency and mechanism of action (MOA).[6][7][8]
This guide follows a logical, multi-stage approach, reflecting a typical drug discovery pipeline. It is structured to empower researchers to make informed decisions at each stage of the characterization process.
Overall Assay Development and Characterization Workflow
The path from a novel compound to a well-characterized lead involves a cascading series of assays, each providing a deeper level of insight.
Caption: High-level workflow for compound characterization.
Phase 1: Target-Agnostic Phenotypic Screening
When the molecular target of a compound is unknown, a phenotypic screen is the logical starting point. These assays measure the effect of the compound on whole cells or organisms, providing an unbiased view of its biological activity.[9]
Protocol: General Cell Viability/Cytotoxicity Assay (MTT-Based)
Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells. Many pyrazole derivatives have been evaluated for anticancer activity using similar cytotoxicity assays.[10][11]
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)[2]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (test compound)
-
DMSO (vehicle)
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in complete medium, starting from a high concentration (e.g., 200 µM) to generate a 10-point dose-response curve. Remember to prepare vehicle controls (medium with the highest concentration of DMSO used) and a positive control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by setting the vehicle control wells to 100% viability and the positive control (or no-cell control) to 0% viability.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).
Phase 2: Target Identification Strategies
A confirmed "hit" from a phenotypic screen necessitates identification of the molecular target to understand the mechanism of action. While detailed protocols are beyond the scope of this guide, key methodologies include:
-
Affinity-Based Methods: The compound is immobilized on a solid support and used as "bait" to pull its binding partners out of a cell lysate.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Changes in protein stability upon compound treatment can be monitored across the proteome.
-
Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene product as a potential target.
Phase 3: Biochemical Assay Development
Once a putative target (e.g., an enzyme like a kinase or protease) is identified, a direct biochemical assay is required to confirm engagement and quantify inhibitory activity.[6][12] This is the cornerstone of hit-to-lead optimization.[7]
The Rationale of Biochemical Assay Design
A successful biochemical assay must be robust, reproducible, and sensitive.[7] The choice of detection technology is critical and depends on the target class.
| Technology | Principle | Advantages | Disadvantages |
| Absorbance | Measures the change in light absorption by a substrate or product. | Simple, inexpensive equipment. | Lower sensitivity, potential for compound interference. |
| Fluorescence | Measures light emitted by a fluorescent substrate or product. | High sensitivity, wide dynamic range. | Compound autofluorescence can interfere. |
| Luminescence | Measures light produced by a chemical or enzymatic reaction (e.g., luciferase). | Extremely high sensitivity, low background. | Requires specific enzyme-coupled systems. |
| TR-FRET | Time-Resolved FRET measures energy transfer between a donor and acceptor fluorophore. | Homogeneous ("mix-and-read"), low background. | Requires labeled reagents, specialized reader. |
| AlphaScreen® | Proximity-based assay using donor/acceptor beads that generate a signal when brought close. | Very high sensitivity, homogeneous. | Sensitive to light, requires specialized reader. |
Protocol: Developing a Generic Kinase Inhibition Assay (Luminescence-Based)
Principle: This protocol uses a universal luminescent assay (e.g., ADP-Glo™) that measures the amount of ADP produced by a kinase reaction. The amount of ADP is inversely proportional to the amount of light generated by a coupled luciferase reaction. As the test compound inhibits the kinase, less ADP is produced, resulting in a higher light signal.
Caption: Principle of a luminescence-based kinase assay.
Materials:
-
Purified, active kinase enzyme
-
Kinase-specific substrate (peptide)
-
ATP
-
Test Compound and Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (specific to the target kinase)
-
384-well low-volume white plates
-
Luminometer plate reader
Procedure:
Part A: Enzyme and Substrate Titration (Assay Optimization)
-
Rationale: Before screening, the optimal concentrations of enzyme and substrate must be determined to ensure the assay runs under linear conditions and is sensitive to inhibition. The goal is to find an enzyme concentration that yields a robust signal and to determine the Michaelis constant (Km) of ATP.
-
Enzyme Titration: Prepare serial dilutions of the kinase in reaction buffer. Run the kinase reaction with a fixed, saturating concentration of substrate and ATP. Plot the signal versus enzyme concentration to find a concentration on the linear portion of the curve (typically yielding 50-80% of the maximum signal).
-
ATP Km Determination: Using the optimized enzyme concentration, perform the kinase reaction across a range of ATP concentrations (e.g., 0 to 100 µM). Plot reaction velocity (signal) against ATP concentration and fit to the Michaelis-Menten equation to determine the Km. For inhibitor screening, an ATP concentration at or near the Km value is typically used.
Part B: IC₅₀ Determination
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plate using an acoustic dispenser or multichannel pipette.
-
Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution to each well. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution (at 2X the final desired concentration, e.g., 2x Km) to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature. The plate should include "no enzyme" (high signal) and "no inhibitor" (low signal) controls.
-
Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Phase 4: Cell-Based Assays
Cell-based assays are essential to confirm that a compound's activity in a purified, biochemical system translates to a more complex biological environment.[9][13][14][15][16] They provide critical information on cell permeability, target engagement, and off-target effects.
Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Principle: This assay measures compound binding to a specific protein target within living cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the target protein is added to the cells (the energy acceptor). If the test compound enters the cells and binds to the target, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding the Target-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for the target
-
Test Compound
-
White, 96-well or 384-well cell culture plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm)
Procedure:
-
Transfection: Co-transfect HEK293 cells with the Target-NanoLuc® plasmid according to the manufacturer's protocol. Plate the transfected cells in the assay plates and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compound in Opti-MEM. Add them to the cells.
-
Tracer Addition: Immediately add the fluorescent tracer at its predetermined optimal concentration.
-
Incubation: Incubate for 2 hours at 37°C, 5% CO₂.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the donor emission (460 nm) and acceptor emission (>610 nm) within 10 minutes.
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the log of the compound concentration to determine the IC₅₀ for target engagement.
Phase 5: Assay Validation & Data Interpretation
High-throughput screening (HTS) and lead optimization campaigns require statistically robust and validated assays.[17][18][19][20]
Key Validation Parameters
| Parameter | Formula | Desired Value | Rationale |
| Z'-factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | > 0.5 | Measures the statistical separation between positive (p) and negative (n) controls. A value >0.5 indicates the assay is robust and suitable for HTS. |
| Signal-to-Background (S/B) | μₚ / μₙ | > 10 (ideal) | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect compound activity. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the relative variability of the data. Low %CV is critical for reproducibility. |
Protocol: Calculating Z'-factor
-
On a single assay plate, dedicate a significant number of wells to positive and negative controls (e.g., 24 wells each).
-
Positive Control (p): Maximum effect (e.g., no enzyme, or a saturating concentration of a known inhibitor).
-
Negative Control (n): No effect (e.g., full activity, vehicle-only).
-
Run the assay and collect the data.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive and negative control populations.
-
Apply the Z'-factor formula. If the Z' is below 0.5, the assay must be further optimized (e.g., by adjusting reagent concentrations, incubation times, or buffer conditions) before proceeding.
Conclusion
This guide outlines a strategic and logical pathway for elucidating the biological activity of this compound. By starting with broad, unbiased phenotypic screens and systematically progressing to highly specific and validated biochemical and cell-based assays, researchers can efficiently characterize this novel compound. This structured approach, grounded in the principles of robust assay development, will generate high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. academicstrive.com [academicstrive.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Biophysical Assay Development - EDDC [eddc.sg]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nebiolab.com [nebiolab.com]
- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-Based Assays Drive Future of Drug Development: Faster, Cheaper, Better - BioSpace [biospace.com]
- 17. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 19. assaygenie.com [assaygenie.com]
- 20. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Application Notes & Protocols: Flow Chemistry Methods for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Paradigm Shift in Pyrazole Synthesis with Flow Chemistry
Pyrazoles are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Traditionally, the synthesis of these vital heterocyclic compounds has been conducted using batch processing methods. While effective, these conventional approaches often present challenges related to reaction efficiency, scalability, and safety, particularly when dealing with hazardous reagents or highly exothermic reactions.[1][2]
Flow chemistry, or continuous flow processing, has emerged as a transformative alternative, offering precise control over reaction parameters such as temperature, pressure, and residence time.[3][4] This enhanced control leads to improved reaction yields, higher product purity, and significantly better safety profiles.[1][5] By performing chemical reactions in a continuously flowing stream within a microreactor or a coiled tube, flow chemistry minimizes the volume of hazardous materials at any given moment, making it an inherently safer technology.[6][7] This is particularly advantageous for pyrazole syntheses that utilize energetic intermediates like diazonium salts or toxic reagents such as hydrazine.[8][9]
These application notes provide a detailed guide to several robust and field-proven flow chemistry protocols for the synthesis of substituted pyrazoles. The methodologies described herein are designed to be self-validating, offering a clear rationale for experimental choices and providing comprehensive, step-by-step instructions to ensure reproducibility and success.
I. The Knorr Pyrazole Synthesis in Continuous Flow: A Classic Reimagined
The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most classical and widely used method for preparing pyrazoles.[10][11] Translating this fundamental reaction to a continuous flow setup unlocks significant advantages in terms of reaction speed, control, and safety.
A. Rationale and Advantages of the Flow Approach
The reaction between 1,3-dicarbonyls and hydrazines can be highly exothermic. In a batch reactor, managing the heat generated can be challenging, leading to side reactions and potential safety hazards.[6] Flow reactors, with their high surface-area-to-volume ratio, allow for extremely efficient heat exchange, ensuring precise temperature control and minimizing the formation of impurities.[12] Furthermore, the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by reaction parameters, which are more easily and precisely controlled in a flow system.[13]
B. Visualizing the Knorr Synthesis Workflow
Caption: Workflow for the continuous flow Knorr pyrazole synthesis.
C. Detailed Protocol: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole, a common structural motif in agrochemicals.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (97%, Sigma-Aldrich)
-
Phenylhydrazine (97%, Sigma-Aldrich)
-
Methanol (ACS grade)
-
Syringe pumps (2)
-
T-mixer
-
PFA tubing (1/16" OD, 0.04" ID) for reactor coil
-
Heating block or oil bath
-
Back pressure regulator (100 psi)
-
Collection vial
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of 1,1,1-trifluoro-2,4-pentanedione in methanol.
-
Solution B: Prepare a 0.5 M solution of phenylhydrazine in methanol.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. A 10 mL reactor coil can be fashioned from the PFA tubing.
-
Immerse the reactor coil in the heating block or oil bath preheated to 80 °C.
-
Set the back pressure regulator to 100 psi to ensure the solvent remains in the liquid phase at the reaction temperature.
-
-
Reaction Execution:
-
Set the flow rate of Syringe Pump A (Solution A) to 0.5 mL/min.
-
Set the flow rate of Syringe Pump B (Solution B) to 0.5 mL/min.
-
This results in a total flow rate of 1.0 mL/min and a residence time of 10 minutes within the 10 mL reactor.
-
Allow the system to reach a steady state for approximately 3 residence times (30 minutes) before collecting the product.
-
-
Work-up and Isolation:
-
Collect the reactor output in a round-bottom flask.
-
Remove the methanol under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired pyrazole.
-
| Parameter | Value | Rationale |
| Temperature | 80 °C | Accelerates the cyclocondensation and dehydration steps.[13] |
| Residence Time | 10 min | Sufficient for complete conversion at the specified temperature. |
| Pressure | 100 psi | Prevents solvent boiling and ensures stable flow. |
| Concentration | 0.5 M | Balances reaction rate with solubility of reagents. |
II. Telescoped Flow Synthesis of N-Aryl Pyrazoles from Anilines
A more advanced application of flow chemistry is the "telescoped" or "assembly line" synthesis, where multiple reaction steps are performed sequentially in a continuous flow without isolating the intermediates.[14][15] This approach is particularly valuable for synthesizing N-aryl pyrazoles from anilines, a process that involves the formation of potentially hazardous diazonium salt and hydrazine intermediates.[8]
A. Rationale and Safety Advantages
The in situ generation and immediate consumption of unstable intermediates is a hallmark advantage of flow chemistry.[6] In this telescoped process, the aniline is first diazotized, then reduced to the corresponding hydrazine, which immediately reacts with a 1,3-dicarbonyl equivalent to form the pyrazole.[8] This minimizes the accumulation of the highly energetic and potentially explosive diazonium salt, dramatically improving the safety of the overall process.[8]
B. Visualizing the Telescoped Synthesis Workflow
Caption: Telescoped flow synthesis of N-aryl pyrazoles.
C. Detailed Protocol: Three-Step Telescoped Synthesis
This protocol outlines the synthesis of an N-aryl pyrazole from the corresponding aniline.
Materials:
-
Aniline derivative
-
Sodium nitrite
-
Tin(II) chloride dihydrate
-
(E)-4-(dimethylamino)but-3-en-2-one (a 1,3-dicarbonyl equivalent)
-
Hydrochloric acid (concentrated)
-
Acetonitrile/Water solvent system
Procedure:
-
Reagent Preparation:
-
Stream A: 1 M solution of aniline derivative in 2 M aqueous HCl.
-
Stream B: 1.2 M aqueous solution of sodium nitrite.
-
Stream C: 1.5 M solution of tin(II) chloride dihydrate in concentrated HCl.
-
Stream D: 1 M solution of (E)-4-(dimethylamino)but-3-en-2-one in acetonitrile.
-
-
System Setup:
-
Assemble the three-stage reactor system as shown in the diagram.
-
Reactor 1 (Diazotization): 2 mL coil maintained at 0-5 °C.
-
Reactor 2 (Reduction): 5 mL coil at room temperature.
-
Reactor 3 (Cyclization): 10 mL coil heated to 80 °C.
-
-
Reaction Execution:
-
Pump streams A and B at 0.2 mL/min each into Mixer 1. The residence time in Reactor 1 will be 5 minutes.
-
The output from Reactor 1 is mixed with Stream C (pumped at 0.4 mL/min) in Mixer 2. The residence time in Reactor 2 will be approximately 6 minutes.
-
The output from Reactor 2 is mixed with Stream D (pumped at 0.8 mL/min) in Mixer 3. The residence time in Reactor 3 will be 5 minutes.
-
Collect the output after the system has stabilized.
-
-
Work-up and Isolation:
-
The collected stream is basified with aqueous sodium hydroxide.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
Purification is achieved via column chromatography.
-
| Parameter | Module 1 (Diazotization) | Module 2 (Reduction) | Module 3 (Cyclization) |
| Temperature | 0-5 °C | Room Temperature | 80 °C |
| Residence Time | 5 min | ~6 min | 5 min |
| Key Reagents | Aniline, NaNO2, HCl | Diazonium Salt, SnCl2 | Hydrazine, Enaminone |
III. Multicomponent Synthesis of Pyrazoles in Flow
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity.[16][17] Performing MCRs in a flow reactor can further enhance their efficiency and control.[10]
A. Rationale and Advantages
A common MCR for pyrazole synthesis involves an aldehyde, a β-ketoester, and a hydrazine.[11] This approach allows for the rapid generation of diverse libraries of highly substituted pyrazoles. In a flow setup, the precise stoichiometric control and rapid mixing offered by microreactors can significantly improve yields and reduce side-product formation compared to batch MCRs.[4]
B. Visualizing the Multicomponent Reaction Workflow
Caption: Continuous flow three-component pyrazole synthesis.
C. Detailed Protocol: Three-Component Synthesis of a Tetrasubstituted Pyrazole
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (as solvent)
-
Acetic acid (catalyst)
Procedure:
-
Reagent Preparation:
-
Prepare a single stock solution in ethanol containing:
-
Benzaldehyde (0.2 M)
-
Ethyl acetoacetate (0.2 M)
-
Phenylhydrazine (0.2 M)
-
Acetic acid (0.02 M, 10 mol%)
-
-
-
System Setup:
-
Use a single pump to introduce the premixed reagent solution into a 15 mL heated coil reactor.
-
Heat the reactor to 100 °C.
-
Employ a back pressure regulator set to 150 psi.
-
-
Reaction Execution:
-
Set the pump flow rate to 1.0 mL/min, corresponding to a 15-minute residence time.
-
Collect the product stream after allowing the system to stabilize.
-
-
Work-up and Isolation:
-
The output stream is cooled to room temperature, which may induce crystallization of the product.
-
If crystallization occurs, the product can be isolated by filtration.
-
If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
| Parameter | Value | Rationale |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the multi-step reaction. |
| Residence Time | 15 min | Allows for the sequential condensation and cyclization steps to proceed to completion. |
| Catalyst | Acetic Acid | Catalyzes the initial Knoevenagel condensation and subsequent cyclization.[18] |
Conclusion: A Safer, Faster, and More Efficient Future for Pyrazole Synthesis
Flow chemistry offers a robust and versatile platform for the synthesis of pyrazoles, overcoming many of the limitations of traditional batch methods.[3][19] The protocols detailed in these application notes demonstrate the power of continuous flow processing to enhance reaction control, improve safety, and facilitate scalability.[4] From reimagining classic reactions like the Knorr synthesis to enabling complex telescoped and multicomponent transformations, flow chemistry provides researchers and drug development professionals with a powerful toolkit for accessing this critical class of heterocyclic compounds. The adoption of these methods can lead to faster reaction optimization, reduced waste, and a safer laboratory environment, paving the way for the next generation of pyrazole-based innovations.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. galchimia.com [galchimia.com]
- 5. researchgate.net [researchgate.net]
- 6. njbio.com [njbio.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. labunlimited.com [labunlimited.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]
- 16. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jk-sci.com [jk-sci.com]
- 19. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Purification of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the purification techniques applicable to 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively.
Part 1: Foundational Principles & Strategy Selection
Understanding the Target Molecule: Key Physicochemical Characteristics
This compound (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂) is a bicyclic heterocyclic compound containing a carboxylic acid moiety.[1] This structure dictates its purification strategy. The key features to consider are:
-
Acidic Carboxylic Group: The -COOH group is the most significant functional handle for purification. It can be deprotonated in the presence of a base to form a water-soluble carboxylate salt. This dramatic change in solubility is the cornerstone of acid-base extraction.[2][3][4]
-
Aromatic-like Heterocyclic Core: The pyrrolo-pyrazole core contributes to the molecule's overall polarity and provides sites for potential π-π stacking interactions, which can be a factor in chromatographic separations.[5]
-
Potential for Hydrogen Bonding: Both the carboxylic acid group and the nitrogen atoms in the rings can participate in hydrogen bonding, influencing solubility in protic solvents.
Anticipating Common Impurities
Effective purification begins with an understanding of potential impurities arising from the synthesis. While the exact impurities depend on the synthetic route, common contaminants for this class of compounds may include:
-
Unreacted Starting Materials: Such as precursors to the bicyclic system.
-
Side-Products: Resulting from incomplete cyclization or alternative reaction pathways.
-
Reagents and Catalysts: From the synthetic steps.
-
Neutral Organic Byproducts: Non-acidic compounds formed during the reaction.
Decision Workflow for Purification Strategy
The choice of purification technique depends on the nature and quantity of the crude product and its impurities. The following workflow provides a logical approach to selecting the most appropriate method or combination of methods.
Caption: Decision workflow for selecting a purification technique.
Part 2: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction for Initial Bulk Cleanup
This technique is the first line of defense, leveraging the acidic nature of the target compound to separate it from neutral and basic impurities.[6] It is highly effective for removing non-acidic organic contaminants.
Causality: The carboxylic acid is insoluble in many organic solvents but reacts with a weak aqueous base (like sodium bicarbonate) to form a sodium carboxylate salt.[3] This salt is ionic and therefore highly soluble in the aqueous phase, while neutral impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the neutral impurities are soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel and repeat the extraction process to maximize recovery. Combine the aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of the organic solvent. Discard this organic wash.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding 1M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with litmus paper). The target carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to yield the product, which can then be further purified if necessary.
Protocol 2: Recrystallization for High Purity Solids
Recrystallization is an ideal second step after extraction or for crude products that are already substantially pure and solid. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality: An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble at room temperature (and remain in the mother liquor upon cooling). For pyrazole derivatives, mixed solvent systems are often effective.[7]
Solvent Selection: The choice of solvent is critical. For heterocyclic carboxylic acids, polar protic solvents or mixtures are often a good starting point.
| Solvent/Solvent System | Type | Rationale |
| Ethanol/Water | Mixed Protic | The compound is dissolved in hot ethanol ("good" solvent), and water ("anti-solvent") is added until turbidity appears.[7] |
| Methanol | Protic | A common choice for polar heterocyclic compounds. |
| Ethyl Acetate/Hexane | Mixed Aprotic | Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Good for moderately polar compounds. |
| Toluene | Aromatic | Can be effective for compounds with aromatic character. |
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen "good" solvent to the crude solid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If using a mixed-solvent system, dissolve the solid in the minimum amount of the hot "good" solvent first.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution, add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography for Challenging Separations
When impurities have similar solubility profiles to the product, or if the product is an oil, column chromatography is the method of choice.
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Carboxylic acids can be challenging to purify on standard silica gel due to strong adsorption, which can lead to peak tailing.[8] This can be mitigated by adding a small amount of a polar modifier like acetic acid to the mobile phase.
System Selection:
-
Stationary Phase: Silica gel (SiO₂) is the most common choice. Its slightly acidic nature can sometimes cause issues, but it is generally effective.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typical. To improve peak shape and prevent streaking of the acidic compound, 0.5-1% acetic acid is often added to the eluent system.
| Eluent System (v/v/v) | Polarity | Application Notes |
| Hexane / Ethyl Acetate / Acetic Acid | Adjustable | A standard system. The ratio of hexane to ethyl acetate is adjusted to achieve an Rƒ of ~0.3 for the target compound on TLC. The small amount of acetic acid ensures the product remains protonated and elutes cleanly. |
| Dichloromethane / Methanol / Acetic Acid | High | Used for more polar compounds that do not move significantly in hexane/ethyl acetate systems. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system gives your target compound an Rƒ value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a glass column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes. Start with a less polar solvent mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Workflow for purification by column chromatography.
Part 3: Purity Assessment
After any purification procedure, the purity of the final product must be validated. A combination of the following methods is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
References
- 1. calpaclab.com [calpaclab.com]
- 2. vernier.com [vernier.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Scale-Up Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid, a key heterocyclic scaffold with significant potential in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and scalable synthetic route. This document emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations essential for successful large-scale production. The described multi-step synthesis starts from commercially available pyrazole and culminates in the target carboxylic acid, with a focus on process optimization, safety, and analytical validation.
Introduction: Significance of the Pyrrolo[1,2-b]pyrazole Scaffold
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole nucleus is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] Its rigid, bicyclic structure makes it an attractive scaffold for the design of novel therapeutic agents and functional molecules. Derivatives of this core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[2] For instance, the related withasomnine alkaloids, which contain this scaffold, have shown inhibitory activity against cyclo-oxygenase enzymes.[1] The carboxylic acid functional group at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies in drug discovery.
The development of a robust and scalable synthesis for this compound is therefore a critical step in facilitating its broader application in medicinal chemistry and materials science. This guide aims to provide such a pathway, focusing on practical and scalable transformations.
Overview of the Synthetic Strategy
The chosen synthetic strategy is a multi-step sequence commencing with readily available pyrazole. The key transformations include:
-
N-H Protection: Protection of the pyrazole nitrogen to enable regioselective functionalization.
-
C-Alkylation: Introduction of a three-carbon chain at the C-5 position of the pyrazole ring.
-
Deprotection and Cyclization: Removal of the protecting group followed by intramolecular ring closure to form the bicyclic 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.
-
Regioselective Functionalization: Introduction of a functional group handle at the C-3 position.
-
Oxidation: Conversion of the C-3 functional group to the desired carboxylic acid.
This route is advantageous for scale-up due to the use of relatively inexpensive starting materials, well-established reaction classes, and conditions that can be adapted to larger reactor volumes.
Detailed Synthetic Protocol
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| Pyrazole | 98% | Standard Supplier |
| (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl) | 95% | Standard Supplier |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Standard Supplier |
| 1-Bromo-3-chloropropane | 98% | Standard Supplier |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Standard Supplier |
| Sodium hydride (NaH) | 60% dispersion in oil | Standard Supplier |
| N-Bromosuccinimide (NBS) | 99% | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Sodium periodate (NaIO₄) | Reagent Grade | Standard Supplier |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Catalyst Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
Experimental Workflow Diagram
References
"use of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid as a molecular probe"
An in-depth guide for researchers, scientists, and drug development professionals.
Application Note & Protocol
Topic: Leveraging the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold: From Carboxylic Acid Precursor to a Functional Molecular Probe for Kinase Inhibitor Screening
Introduction: The Pyrrolo[1,2-b]pyrazole Scaffold as a Privileged Structure
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a bicyclic heteroatomic structure that has garnered significant attention in medicinal chemistry. Its rigid conformation and specific arrangement of nitrogen atoms make it an excellent scaffold for designing ligands that can form key hydrogen bond interactions within the ATP-binding pockets of various kinases. Notably, derivatives of this scaffold have been identified as potent inhibitors of enzymes such as p21-activated kinase 4 (PAK4), a critical regulator of cell motility, survival, and proliferation.
While 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid itself is not a functional molecular probe, its carboxylic acid moiety serves as a perfect chemical handle for derivatization. This document provides a comprehensive guide on transforming this precursor into a high-affinity fluorescent probe and its subsequent application in a competitive binding assay for screening novel kinase inhibitors.
Principle: From Precursor to Probe for Fluorescence Polarization Assays
The core strategy is to develop a fluorescently-labeled ligand (a "probe") derived from the pyrrolo[1,2-b]pyrazole scaffold. This probe will bind to the target kinase with high affinity. We will employ this probe in a Fluorescence Polarization (FP) assay, a powerful, homogeneous technique used to study molecular interactions in solution.
The Principle of Fluorescence Polarization:
-
A small, fluorescently-labeled molecule (the probe) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. This results in a low FP signal .
-
When the probe binds to a large protein (the target kinase), its tumbling is significantly slowed. Excitation with polarized light now results in the emission of highly polarized light, leading to a high FP signal .
-
In a competitive assay, a non-fluorescent inhibitor compound can displace the fluorescent probe from the protein's binding site. This displacement releases the probe back into the solution, where it resumes rapid tumbling, causing a decrease in the FP signal .
The magnitude of this decrease is directly proportional to the inhibitor's binding affinity, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀).
Workflow: Synthesizing the Fluorescent Probe
The transformation of the inactive this compound into a potent, fluorescently-labeled probe is a critical first step. This process involves a two-stage chemical modification to append a fluorophore via a flexible linker, which provides spatial separation between the binding moiety and the fluorescent tag to minimize steric hindrance.
Caption: From Carboxylic Acid to Functional Probe.
Application Protocol: Competitive FP Assay for PAK4 Inhibitor Screening
This protocol details the use of the synthesized pyrrolo[1,2-b]pyrazole-based probe to screen for novel inhibitors of PAK4.
Materials and Reagents
-
Target Protein: Recombinant full-length human PAK4 (ensure high purity >95%).
-
Fluorescent Probe: Synthesized pyrrolo-pyrazole-fluorophore conjugate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Test Compounds: Library of small molecules dissolved in 100% DMSO.
-
Positive Control: A known PAK4 inhibitor (e.g., KPT-9274).
-
Microplates: Black, flat-bottom, low-binding 384-well plates.
-
Plate Reader: Equipped with fluorescence polarization optics (e.g., with excitation/emission filters appropriate for the chosen fluorophore, like 485/535 nm for FITC).
Experimental Setup
A. Determining Probe Binding Affinity (K_d)
Before screening, it is essential to determine the dissociation constant (K_d) of your probe for the target protein. This is done by titrating the protein against a fixed concentration of the probe.
-
Prepare a serial dilution of PAK4 protein in Assay Buffer, starting from a high concentration (e.g., 2 µM) down to 0 nM.
-
Add a fixed, low concentration of the fluorescent probe to all wells (typically 1-5 nM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (mP) signal.
-
Plot the mP values against the protein concentration and fit the data to a one-site binding model to calculate the K_d.
B. Competitive Inhibition Assay Protocol
-
Prepare Reagents:
-
2X Probe-Protein Complex: Prepare a solution in Assay Buffer containing the fluorescent probe at 2X its final concentration (e.g., 2 nM) and PAK4 protein at 2X its final concentration (typically set at or slightly above the K_d value, e.g., 50 nM).
-
Test Compound Plate: Prepare a serial dilution of your test compounds and controls in 100% DMSO. Then, dilute these compounds into Assay Buffer to create a 2X final concentration stock.
-
-
Assay Plate Setup (Final Volume: 20 µL):
-
Add 10 µL of the 2X test compound dilution to the appropriate wells of the 384-well plate.
-
Add 10 µL of 2X positive control to its designated wells.
-
Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the "No Inhibitor" (High Signal) wells.
-
Add 10 µL of Assay Buffer with DMSO but without protein/probe to the "Blank" (Low Signal) wells.
-
-
Initiate Reaction:
-
To all wells (except blanks), add 10 µL of the 2X Probe-Protein Complex.
-
To the blank wells, add 10 µL of a 2X probe-only solution (no protein).
-
-
Incubation & Measurement:
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure all components are mixed.
-
Incubate at room temperature for 60-90 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure equilibrium is reached.
-
Read the plate on a fluorescence polarization plate reader.
-
Caption: Principle of Competitive Fluorescence Polarization.
Data Analysis and Interpretation
-
Normalization: The raw mP data should be normalized. The "No Inhibitor" control represents 100% binding, and the signal from a saturating concentration of a potent control inhibitor represents 0% binding.
-
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample: Signal from the test well.
-
mP_max: Average signal from the "No Inhibitor" wells.
-
mP_min: Average signal from the positive control wells.
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithmic concentration of the test compound. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Table 1: Example Data Structure for IC₅₀ Determination
| Compound ID | Concentration (µM) | Raw mP | % Inhibition |
| Cmpd-A | 100 | 115 | 95.2% |
| Cmpd-A | 30 | 121 | 90.5% |
| Cmpd-A | 10 | 145 | 72.6% |
| Cmpd-A | 3 | 198 | 37.1% |
| Cmpd-A | 1 | 255 | 0.0% |
| Control+ | 100 | 112 | 100.0% |
| Control- | 0 | 255 | 0.0% |
Trustworthiness: Essential Controls for a Self-Validating System
To ensure the integrity of the screening data, the following controls are mandatory for every assay plate:
-
No-Inhibitor Control (Maximum Signal): Contains the probe-protein complex and DMSO. Defines the top of the assay window.
-
Positive Control (Minimum Signal): A known, potent inhibitor at a saturating concentration. Defines the bottom of the assay window.
-
Probe-Only Control (Background): Contains only the fluorescent probe and DMSO. Ensures the protein is responsible for the signal change.
-
Buffer Blank: Contains only assay buffer. Used for instrument background subtraction.
A robust assay is indicated by a stable signal and a Z'-factor > 0.5, which is a statistical measure of the separation between the high and low signal controls.
Application Note & Protocol: Derivatization of the Carboxylic Acid Group for Biological Assays
Abstract
Carboxylic acids represent a vast and vital class of molecules in biological systems, encompassing amino acids, fatty acids, and numerous drug metabolites. However, their inherent polarity and often low volatility present significant analytical hurdles, especially for chromatographic and mass spectrometric techniques. Chemical derivatization of the carboxylic acid group is a cornerstone strategy to surmount these challenges. This guide offers an in-depth exploration of the principles, applications, and practical methodologies for derivatizing carboxylic acids to enhance their detection and quantification in biological assays. We will delve into various chemical strategies, provide detailed, field-proven protocols, and elucidate the rationale for selecting the most appropriate derivatization approach for specific analytical objectives.
Introduction: The Imperative for Derivatizing Carboxylic Acids
The carboxyl group (-COOH) is a fundamental functional moiety in a wide array of endogenous and exogenous compounds within biological matrices. While integral to their biological activity, the acidic proton and polar nature of this group frequently lead to analytical complications.[1] These challenges include:
-
Poor Volatility: Strong hydrogen bonding capabilities result in low volatility, rendering direct analysis by gas chromatography (GC) problematic.[2]
-
Thermal Instability: Many carboxylic acids are susceptible to thermal degradation at the elevated temperatures necessary for GC analysis.[2]
-
Suboptimal Chromatographic Behavior: In reversed-phase liquid chromatography (LC), the polarity of carboxylic acids can lead to poor retention and peak shape.[1]
-
Inefficient Ionization: The ionization efficiency of carboxylic acids in mass spectrometry (MS), particularly with electrospray ionization (ESI), can be inconsistent and prone to matrix suppression.[1]
-
Absence of a Strong Chromophore/Fluorophore: For sensitive detection by UV-Vis or fluorescence, many biologically relevant carboxylic acids lack a native structural element that absorbs or emits light, requiring the introduction of a suitable tag.[3]
Derivatization systematically addresses these issues by chemically modifying the carboxylic acid group, most commonly through esterification or amidation, to produce a derivative that is less polar, more volatile, and more readily detectable.[1] This chemical modification can dramatically improve chromatographic resolution, boost sensitivity, and expand the range of applicable analytical techniques.
Derivatization Strategies: A Chemist's Toolkit
The selection of a derivatization reagent and strategy is contingent upon the specific analytical technique to be used and the physicochemical properties of the analyte. The most widely employed approaches are detailed below.
Esterification for Gas Chromatography (GC)
Esterification is the most common derivatization technique for preparing carboxylic acids for GC analysis. This process transforms the -COOH group into an ester (-COOR), which is markedly more volatile and thermally stable.[2]
-
Mechanism: The reaction typically follows an acid-catalyzed nucleophilic acyl substitution pathway, with an alcohol serving as the nucleophile. Common catalysts include strong acids like HCl or H₂SO₄, or Lewis acids such as boron trifluoride (BF₃).[4]
-
Common Reagents:
-
Methanol/Ethanol with an Acid Catalyst: A straightforward and economical method, although it may necessitate higher temperatures and extended reaction times.[5]
-
BF₃-Methanol/Ethanol: A highly effective reagent that facilitates rapid esterification under relatively mild conditions.[6][7][8]
-
Silylation Reagents (e.g., BSTFA, MSTFA): These reagents react with the acidic proton to form trimethylsilyl (TMS) esters. This is a versatile approach that can simultaneously derivatize other active hydrogen-containing groups (e.g., -OH, -NH₂).[9][10]
-
Caption: Workflow for the esterification of carboxylic acids prior to GC-MS analysis.
Amidation for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, derivatization is frequently utilized to enhance ionization efficiency and improve retention in reversed-phase chromatography. The formation of an amide bond, or amidation, is a particularly effective strategy.[1]
-
Mechanism: This reaction necessitates the "activation" of the carboxylic acid with a coupling reagent to form a reactive intermediate, which then readily reacts with an amine.[11]
-
Common Reagents:
-
Carbodiimides (e.g., EDC) with an Amine: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is extensively used for aqueous samples.[12][13] It activates the carboxylic acid, enabling it to react with a primary or secondary amine.[12][13] The efficiency of this coupling can be enhanced by the addition of N-hydroxysuccinimide (NHS).[12][14][15]
-
2-picolylamine: Derivatization with 2-picolylamine introduces a basic pyridine ring, which is easily protonated, leading to a substantial increase in ESI-MS signal intensity in positive ion mode.[16][17][18][19]
-
| Reagent Class | Example | Target Functional Group | Key Advantage for LC-MS |
| Carbodiimides | EDC | Carboxylic Acids | Facilitates amidation for improved ionization and retention.[12][13] |
| Amines | 2-picolylamine | Activated Carboxylic Acids | Introduces a readily ionizable group for enhanced MS signal.[16][17] |
Fluorescent Labeling for Optical Detection
When high sensitivity is paramount and MS detection is not feasible, derivatization with a fluorescent tag is a potent alternative. This is a common practice in high-performance liquid chromatography (HPLC) with fluorescence detection (FLD).[20]
-
Mechanism: Similar to amidation, the carboxylic acid is usually activated before reacting with a fluorescent amine or hydrazine. Some fluorescent labeling reagents are also designed to react directly with carboxylic acids under specific conditions.
-
Common Reagents:
-
9-anthryldiazomethane (ADAM): Reacts with carboxylic acids to form fluorescent esters.[21][22][23][24] However, ADAM can be unstable and requires careful handling and in-situ preparation.[21][22][25]
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc): A widely used fluorescent labeling agent that reacts with carboxylic acids, often in the presence of a catalyst, to form highly fluorescent esters.[26][27][28][29]
-
Detailed Protocols
The following protocols are intended as a starting point and may need to be optimized for specific analytes and matrices.
Protocol 1: Esterification of Fatty Acids for GC-MS Analysis using BF₃-Methanol
Objective: To convert free fatty acids in a lipid extract to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Lipid extract (dried under a stream of nitrogen)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: To the dried lipid extract in a glass vial, add 1-2 mL of BF₃-Methanol reagent.[6]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[6][8]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Vigorously mix the contents for 1 minute using a vortex mixer. A brief centrifugation can aid in separating the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to eliminate any residual water.
-
Analysis: The sample is now prepared for injection into the GC-MS.
Rationale: BF₃ serves as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol. The heating step drives the reaction to completion. The subsequent hexane extraction isolates the non-polar FAMEs from the polar reaction components.
Protocol 2: Derivatization of Carboxylic Acids with EDC/2-picolylamine for LC-MS/MS
Objective: To derivatize small molecule carboxylic acids with 2-picolylamine to enhance their detection by positive mode ESI-LC-MS/MS.
Materials:
-
Aqueous sample containing carboxylic acids
-
2-picolylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to increase efficiency)[12][14]
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a fresh 100 mM solution of EDC in water.
-
Prepare a 100 mM solution of 2-picolylamine in acetonitrile.
-
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
50 µL of the aqueous sample
-
50 µL of the 100 mM EDC solution
-
-
Activation: Briefly vortex the mixture and let it stand at room temperature for 15 minutes to activate the carboxylic acids.
-
Derivatization: Add 50 µL of the 100 mM 2-picolylamine solution.
-
Reaction: Vortex the mixture and incubate at 60°C for 1 hour.
-
Quenching & Dilution: Add 850 µL of 0.1% formic acid in water:acetonitrile (95:5 v/v) to stop the reaction and dilute the sample for injection.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Rationale: EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[12][15] This intermediate is then susceptible to nucleophilic attack by the primary amine of 2-picolylamine, resulting in a stable amide bond. The picolyl group provides a site that is readily protonated, leading to a strong signal in positive ion mode ESI.[16][17]
Caption: The reaction mechanism of EDC-mediated amidation of a carboxylic acid.
Conclusion and Future Perspectives
The derivatization of the carboxylic acid group is an indispensable technique in the analytical chemist's toolkit for biological assays. By converting carboxylic acids into derivatives with improved analytical characteristics, these methods enable robust and sensitive quantification by a range of GC and LC-based platforms. The selection of an appropriate derivatization strategy requires careful consideration of the analyte's properties, the complexity of the biological matrix, and the capabilities of the available analytical instrumentation. The ongoing development of novel derivatization reagents that offer enhanced reaction efficiency, greater stability, and superior detection capabilities will continue to be a vibrant area of research, further advancing our ability to analyze the vast and diverse world of biological carboxylic acids.
References
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. Gas-Phase Amidation of Carboxylic Acids with Woodward’s Reagent K Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. labproinc.com [labproinc.com]
- 28. researchgate.net [researchgate.net]
- 29. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. This bicyclic pyrazole scaffold is a key building block in modern drug discovery, valued for its structural rigidity and potential as a pharmacophore in various therapeutic agents.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of its multi-step synthesis, troubleshoot common issues, and ultimately optimize product yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and intermediates. A common and effective route begins with pyrazole and proceeds through N-protection, C5-alkylation, deprotection, intramolecular cyclization, and subsequent functionalization at the C3 position. The final step involves the oxidation of a key aldehyde intermediate to the desired carboxylic acid.
References
Technical Support Center: A Troubleshooting Guide for Fused Pyrazole Synthesis
Welcome to the Technical Support Center for Fused Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Fused pyrazoles are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis can be fraught with challenges, from meager yields to intractable product mixtures.
This resource moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles that govern these reactions. By elucidating the "why" behind common synthetic pitfalls, we aim to empower you with the knowledge to not only solve immediate experimental issues but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in fused pyrazole synthesis?
A1: The most frequent culprit for low yields is often the quality and purity of the starting materials, particularly the hydrazine derivative and the dicarbonyl compound or its equivalent.[1] Hydrazines are susceptible to degradation over time, and impurities in the dicarbonyl component can lead to a cascade of side reactions, consuming your starting materials and complicating purification.[1] Suboptimal reaction conditions, such as incorrect stoichiometry, temperature, or pH, are also significant contributing factors.
Q2: How can I control the regioselectivity of my fused pyrazole synthesis when using an unsymmetrical dicarbonyl compound?
A2: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. Controlling this selectivity hinges on understanding the electronic and steric differences between these two positions. Strategies to enhance regioselectivity include:
-
Solvent Choice: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly favor the formation of one regioisomer.[2]
-
pH Control: Adjusting the acidity or basicity of the reaction medium can alter the relative reactivity of the carbonyl groups.[2]
-
Steric Hindrance: Introducing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the initial attack to the less hindered carbonyl.[2]
Q3: My reaction mixture turns a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration, particularly a yellow or red hue, is a common observation in pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light.[1] To mitigate this:
-
Use freshly opened or purified hydrazine.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification via column chromatography or recrystallization with activated charcoal can help remove these colored impurities.
Q4: What are the advantages of using microwave-assisted synthesis for fused pyrazoles?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles.[3][4] The rapid heating can minimize the formation of side products that may occur during prolonged heating. This technique is particularly beneficial for multi-component reactions and for accelerating otherwise sluggish cyclization steps.
Troubleshooting Common Issues in Fused Pyrazole Synthesis
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of various fused pyrazole systems.
General Issues (Applicable to most fused pyrazole syntheses)
| Observed Problem | Potential Causes | Suggested Solutions & Explanations |
| Low or No Product Yield | 1. Poor quality of starting materials: Degraded hydrazine or impure dicarbonyl compound. | 1. Verify Starting Material Purity: Assess the purity of your hydrazine via titration.[5][6] Use freshly opened reagents whenever possible. Purify the dicarbonyl compound by recrystallization or distillation if necessary. |
| 2. Suboptimal reaction conditions: Incorrect temperature, solvent, pH, or stoichiometry. | 2. Optimize Reaction Conditions: Systematically screen different solvents. Ensure the reaction temperature is appropriate for the specific condensation. Monitor the reaction progress by TLC to determine the optimal reaction time. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion. | |
| 3. Incomplete cyclization: The intermediate hydrazone or enamine fails to cyclize. | 3. Promote Cyclization: For Knorr-type syntheses, acidic conditions are often required to protonate the remaining carbonyl group, activating it for intramolecular attack.[7][8] In some cases, increasing the reaction temperature or switching to a higher-boiling solvent can provide the necessary energy for cyclization. | |
| Formation of Regioisomers | 1. Use of unsymmetrical 1,3-dicarbonyl compounds: The hydrazine can attack either carbonyl group. | 1. Control Nucleophilic Attack: As discussed in the FAQs, leverage solvent effects (e.g., TFE), pH control, or steric hindrance to favor attack at one carbonyl center over the other.[2] |
| Reaction Discoloration / Tarry Mixture | 1. Hydrazine degradation: Hydrazine and its derivatives can be unstable and form colored byproducts. | 1. Maintain an Inert Atmosphere: Perform the reaction under nitrogen or argon to prevent oxidative degradation of the hydrazine. |
| 2. Polymerization: Highly reactive starting materials or harsh reaction conditions can lead to polymerization. | 2. Moderate Reaction Conditions: Lower the reaction temperature and consider using a milder catalyst. | |
| Difficult Purification | 1. Presence of closely related side products: Regioisomers or incompletely cyclized intermediates can be difficult to separate. | 1. Optimize Chromatography: Carefully select the stationary phase (silica gel or alumina) and eluent system for column chromatography. Reversed-phase HPLC can also be effective for separating isomers.[9] |
| 2. Residual starting materials: Unreacted hydrazine or dicarbonyl compound co-eluting with the product. | 2. Implement Acid-Base Extraction: Pyrazoles are weakly basic and can be extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting. |
Troubleshooting Specific Fused Pyrazole Systems
-
Issue: Low yield in the condensation of 5-aminopyrazole with a β-dicarbonyl compound.
-
Cause: The reactivity of the β-dicarbonyl compound can be a limiting factor. Some may require more forcing conditions.
-
Solution: Acetic acid is a common solvent that also acts as a catalyst.[3] If the yield is low, consider switching to a higher-boiling point solvent to increase the reaction temperature. Microwave irradiation can also be highly effective in driving this condensation to completion.[3]
-
-
Issue: Formation of unexpected side products.
-
Cause: The 5-aminopyrazole can exist in tautomeric forms, and side reactions can occur at different positions.
-
Solution: It is often beneficial to use 5-aminopyrazoles with a substituent at the N1 position to block potential side reactions at that site.
-
-
Issue: Low yield in the final cyclization step to form the pyrimidine ring.
-
Cause: Incomplete formation or impurity of the precursor pyrazole can hinder the final cyclization.
-
Solution: Ensure the precursor aminopyrazole-carbonitrile or -carboxamide is of high purity. Recrystallization or column chromatography of the intermediate is recommended. High-boiling point solvents like formamide are often used for this cyclization. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Issue: Poor regioselectivity in the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds.
-
Cause: The relative electrophilicity of the two carbonyl groups in the dicarbonyl compound dictates the regiochemical outcome.[10]
-
Solution: If the electrophilicity of the carbonyls is similar, a mixture of products is likely. Modifying the substituents on the dicarbonyl compound to create a larger electronic or steric difference between the two carbonyls can improve regioselectivity.[10]
-
-
Issue: Formation of a mixture of N-1 and N-2 alkylated regioisomers.
-
Cause: The indazole anion is ambident, and alkylation can occur at either nitrogen.
-
Solution: The choice of base and solvent is critical for controlling regioselectivity. For preferential N-1 alkylation, a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like THF is often effective.[9] For N-2 alkylation, polar aprotic solvents like DMF with a weaker base such as potassium carbonate (K2CO3) tend to favor the N-2 isomer.[9]
-
-
Issue: Formation of hydrazone or dimeric impurities.
-
Cause: These side products can arise from incomplete cyclization or intermolecular reactions, especially at elevated temperatures.
-
Solution: Careful control of the reaction temperature and stoichiometry can minimize the formation of these byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Fused Pyrazoles
-
Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common single solvents include ethanol, methanol, and ethyl acetate.[11] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) are also highly effective.[11]
-
Dissolution: Place the crude fused pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.
Protocol 2: General Procedure for Column Chromatography of Fused Pyrazoles
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Reaction Mechanisms and Troubleshooting Workflows
Knorr Pyrazole Synthesis: Mechanism and Regioselectivity
Caption: Regioselectivity in the Knorr pyrazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. brainly.in [brainly.in]
- 6. scribd.com [scribd.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"common side products in the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid"
Welcome to the technical support guide for the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. Our focus is on identifying, understanding, and mitigating the formation of common side products to improve yield, purity, and overall success of the reaction.
Introduction to the Synthesis
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a crucial heterocyclic motif in medicinal chemistry. The target carboxylic acid is often synthesized via a multi-step sequence, which typically involves the formation of the bicyclic core followed by functionalization at the C-3 position. A common synthetic route involves the initial [3+2] cycloaddition or condensation to form an ester-substituted pyrrolo[1,2-b]pyrazole, which is then hydrolyzed to the final carboxylic acid product.
This guide will address potential pitfalls in this synthetic sequence, with a primary focus on the challenges of regioselectivity and byproduct formation.
Frequently Asked Questions (FAQs)
This section addresses specific issues related to side product formation that users may encounter during their experiments.
Q1: My initial cyclization reaction produced a mixture of two isomers. How can I identify the desired 3-substituted product versus the 2-substituted regioisomer?
A1: This is the most common challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl equivalent can lead to a mixture of regioisomers.[1][2][3] In the context of your target, this means the formation of both ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate and its 2-carboxylate isomer.
Causality: The formation of regioisomers is governed by the subtle electronic and steric differences between the two carbonyl groups of the precursor and the differential nucleophilicity of the two nitrogen atoms in the hydrazine reagent.[4] The reaction conditions, such as solvent and pH, can significantly influence the ratio of these isomers.[2]
Identification Strategy:
-
Chromatography: The two isomers often have different polarities and can be separated by silica gel chromatography.
-
NMR Spectroscopy: 1H and 13C NMR are definitive. While specific shifts for your exact compound may vary, general trends in related pyrazole systems can be informative. 2D NMR techniques like NOESY and HMBC can provide unambiguous structural confirmation.
-
Differential Reactivity: One study noted that the ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is significantly more susceptible to alkaline hydrolysis than the 3-carboxylate isomer.[5][6] This difference in reactivity can be exploited for both identification and large-scale separation.
Q2: After the final hydrolysis step, my product is contaminated with unreacted starting ester. How can I drive the reaction to completion?
A2: Incomplete hydrolysis of the ethyl ester to the carboxylic acid is a frequent issue, often due to the stability of the ester or insufficient reaction conditions.
Causality: The ester at the C-3 position of this specific pyrrolo[1,2-b]pyrazole system can be sterically hindered or electronically deactivated, making it resistant to hydrolysis. Standard conditions (e.g., NaOH or KOH in aqueous ethanol) may require extended reaction times or elevated temperatures.
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture can often provide the necessary activation energy.
-
Use a Co-solvent: If solubility is an issue, adding a co-solvent like THF or dioxane can improve the homogeneity of the reaction mixture.
-
Stronger Base/Different Cation: Switching from NaOH to KOH or even LiOH can sometimes improve hydrolysis rates due to differences in ion pairing and solubility.
-
Monitor by HPLC/TLC: Do not rely on standard reaction times. Monitor the disappearance of the starting material to determine the true endpoint of the reaction. A study on a similar system showed that complete hydrolysis of a related 2-carboxylate ester required 4-7 hours.[5]
Q3: My crude product shows a mass corresponding to an over-lithiated or di-lithiated species during attempts at direct carboxylation. What is happening?
A3: If you are attempting to synthesize the carboxylic acid by direct deprotonation of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core with a strong base (like n-BuLi) followed by quenching with CO2, over-reaction is a known risk.
Causality: The protons on the pyrazole ring are acidic, but other positions, particularly the carbons adjacent to the bridgehead nitrogen (C-5 and C-7 in related systems), can also be deprotonated by strong organolithium bases. This can lead to a mixture of mono-carboxylated and di-carboxylated products, or carboxylation at an undesired position. One synthetic route for a related compound uses n-BuLi to deprotonate the core before adding DMF to form an aldehyde, indicating the C-3 position is indeed reactive.[7]
Optimization Strategy:
-
Inverse Addition: Add the n-BuLi solution dropwise to the solution of the pyrazole at low temperature (-78 °C) to maintain low concentrations of the base.
-
Precise Stoichiometry: Use exactly one equivalent of the organolithium reagent.
-
Alternative Reagents: Consider using a milder base like LDA (Lithium diisopropylamide) which can be more selective.
-
Protecting Groups: If regioselectivity remains an issue, a strategy involving a removable directing group may be necessary.
Troubleshooting Guide
This table provides a quick reference for common problems, their likely causes, and recommended solutions.
| Symptom Observed | Potential Cause (Side Product/Issue) | Recommended Analytical Method | Troubleshooting Action |
| Two spots on TLC/peaks in HPLC with same mass | Formation of 2- and 3-substituted regioisomers | NMR (1H, 13C, NOESY), HPLC | Modify reaction solvent (e.g., use fluorinated alcohols to improve regioselectivity[1]), adjust pH, or perform selective hydrolysis post-synthesis.[5] |
| Incomplete reaction after hydrolysis | Unreacted ethyl ester starting material | HPLC, LC-MS | Increase reaction temperature, extend reaction time, use a stronger base (e.g., KOH), or add a co-solvent (THF, Dioxane). |
| Product is dark/discolored; mass spec shows M-2 | Oxidation of the dihydro-pyrrolo ring to the aromatic pyrrolo[1,2-b]pyrazole | LC-MS, 1H NMR (loss of aliphatic signals) | Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Use degassed solvents. |
| Multiple products with added CO2H groups | Over-reaction during direct carboxylation | LC-MS | Use precise stoichiometry of strong base (n-BuLi), perform the reaction at -78°C, and consider using inverse addition. |
Experimental Workflows & Diagrams
Workflow 1: Distinguishing Regioisomers
The formation of regioisomers is a critical hurdle. The following workflow outlines the process of identifying the correct isomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Welcome to the technical support guide for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological screening to API synthesis. This guide provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of highly pure this compound?
A1: In its highly pure form, the compound is typically an off-white to pale yellow solid.[1] Significant color (e.g., deep yellow, brown, or orange) often indicates the presence of conjugated impurities or degradation products. The carboxylic acid moiety makes the compound susceptible to decarboxylation under harsh thermal conditions. For long-term storage, it is advisable to keep the material at low temperatures (2-8°C), under an inert atmosphere (N₂ or Ar), and protected from light.
Q2: My final product is a persistent oil or gum, not a crystalline solid. What is the likely cause?
A2: "Oiling out" instead of crystallizing is a common issue in purification and typically points to two main causes.[2] Firstly, the presence of significant impurities disrupts the crystal lattice formation. Even small amounts of residual solvent or a closely related side-product can act as a "eutectic-like" mixture, depressing the melting point. Secondly, the crystallization process itself may be too rapid. A sudden crash precipitation from a supersaturated solution often traps solvent and impurities. The troubleshooting section below provides detailed steps to address this.[2]
Q3: What are the most effective analytical techniques for assessing the purity of this compound?
A3: A multi-pronged approach is recommended for robust purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of residual solvents or organic impurities. Integration of signals can offer a quantitative estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a buffered mobile phase (to ensure consistent ionization of the carboxylic acid) is ideal. Purity is typically reported as area percent at a specific UV wavelength (e.g., 254 nm).[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and any impurities, confirming that observed peaks are not isomers.[1]
Q4: I see peak tailing when running column chromatography. How can I prevent this?
A4: Peak tailing for acidic compounds like this one on silica gel is very common. It occurs because the acidic protons on the silica surface interact strongly with the basic nitrogen atoms and the carboxylate group of your molecule, leading to slow and uneven elution. To mitigate this, add a small amount of a competitive acid to your mobile phase, such as 0.5-1% acetic acid or formic acid.[4] This protonates the silica surface and your compound, minimizing unwanted interactions and resulting in sharper, more symmetrical peaks.
Purification Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Problem 1: After an aqueous workup and extraction, the yield is significantly lower than expected.
-
Probable Cause 1: Product Partitioning into the Aqueous Layer. The molecule possesses both a carboxylic acid and a pyrazole ring system, giving it a degree of water solubility, especially if the aqueous layer is basic or neutral. During extraction, a significant portion of the product may remain in the aqueous phase.[5]
-
Solution: Before discarding any aqueous layers, acidify them to a pH of ~2-3 with 1M HCl and observe for any precipitate. If precipitation occurs, filter and collect the solid. If no solid forms but you suspect product loss, re-extract the acidified aqueous layer multiple times (3-5x) with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol.
-
-
Probable Cause 2: Incomplete Precipitation. If purifying by precipitating the acid from a basic solution, the final pH may not be optimal for complete precipitation.
-
Solution: Ensure the aqueous solution is acidified to a pH of at least 2-3. Use a pH meter for accuracy. After initial precipitation, cool the mixture in an ice bath for at least 30-60 minutes to maximize recovery, as solubility decreases at lower temperatures.[6]
-
Problem 2: The final product is persistently colored (yellow/brown), even after initial purification.
-
Probable Cause: Presence of Highly Conjugated Impurities or Oxidation Byproducts. Synthesis of heterocyclic systems can sometimes generate polymeric or oxidized side products that are highly colored and may co-elute with the desired product.
-
Solution 1: Activated Charcoal Treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated decolorizing charcoal. Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal.[2] Caution: Using too much charcoal can lead to significant product loss due to adsorption on its surface.[2]
-
Solution 2: Optimized Recrystallization. The color may be due to an impurity with slightly different solubility. Systematically screen for a recrystallization solvent where the impurity is either highly soluble (remains in the mother liquor) or sparingly soluble (can be removed by hot filtration). See the solvent screening table in the protocols section.
-
Problem 3: NMR analysis shows the presence of the starting material (e.g., the corresponding ethyl or methyl ester).
-
Probable Cause: Incomplete Saponification (Hydrolysis). The hydrolysis of the ester to the carboxylic acid has not gone to completion. This is a common issue if reaction times are too short, the temperature is too low, or an insufficient amount of base was used.
-
Solution 1: Re-subject the Material to Reaction Conditions. If the impurity level is high, it is often more efficient to re-run the reaction. Combine the impure material with the appropriate base (e.g., LiOH or KOH in a water/THF or water/EtOH mixture) and heat to ensure complete conversion. Monitor the reaction by TLC or LC-MS until no starting ester is observed.[7]
-
Solution 2: Purification via Acid-Base Extraction. If the impurity level is minor, a carefully performed acid-base extraction can be effective. Esters are neutral organic compounds. Dissolve the impure mixture in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M Na₂CO₃). The carboxylic acid will move into the aqueous layer as its sodium salt, while the neutral ester impurity will remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Visualized Workflows
A logical approach to purification is essential. The following diagrams outline a general workflow and a troubleshooting decision tree.
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Logic for Low Purity Diagnosis.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This technique is most effective when the desired compound constitutes the major component of the crude solid (>85%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Step 1: Solvent Screening
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add a few drops of a test solvent (see Table 1) to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.
-
Heat the tubes that showed poor solubility. A good solvent WILL dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will cause the formation of well-defined crystals.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Ethanol/Water | Polar Protic | Variable | A good starting point. Dissolve in minimal hot ethanol, then add water dropwise until cloudy. Re-heat to clarify and cool slowly. |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often a good single-solvent choice for polar molecules. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77.1 | Good for moderately polar compounds. May need to be paired with a non-polar solvent like heptane. |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | Can be effective if other solvents fail. |
Step 2: Bulk Recrystallization
-
Place the crude solid in an appropriately sized Erlenmeyer flask. Causality: An Erlenmeyer flask reduces solvent evaporation and prevents "creeping" of solids up the walls.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration. If the solution is colored, this is the point to add activated charcoal as described in the troubleshooting section.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical for the formation of pure, well-ordered crystals. Rapid crashing traps impurities.[2]
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for complex mixtures, oily products, or when recrystallization fails to remove a specific impurity.
Step 1: Analytical TLC
-
Develop a Thin Layer Chromatography (TLC) method to separate your product from its impurities.
-
Test various mobile phases (see Table 2). The ideal system will give your product an Rf (retention factor) of ~0.3-0.4 .
-
Crucially, add 0.5-1% acetic acid to the mobile phase to prevent peak tailing.[4]
Table 2: Starting Mobile Phases for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Comments |
|---|---|---|
| 95:5 Dichloromethane/Methanol | High | Good for highly polar compounds. Adjust ratio as needed. |
| 7:3 Ethyl Acetate/Heptane | Medium | A versatile starting point. Increase EtOAc for more polar elution. |
| 98:2:0.5 DCM/MeOH/Acetic Acid | High (Acidified) | Recommended starting point. The acid is key for good peak shape. |
Step 2: Column Preparation and Loading
-
Select a column of appropriate size for the amount of material.
-
Pack the column with silica gel using the chosen mobile phase (with acid added).
-
Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM or MeOH), add 2-3x the mass of silica gel, and evaporate the solvent completely. Causality: Dry loading ensures a narrow, even band of material is applied to the column, leading to better separation.
-
Carefully add the dry-loaded silica to the top of the packed column.
Step 3: Elution and Collection
-
Run the column, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).
-
Co-evaporate with a solvent like toluene or dichloromethane to remove the residual acetic acid from the mobile phase.
-
Dry the final product under high vacuum.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase | MDPI [mdpi.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Novel Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the structural characterization of novel heterocyclic compounds. My approach here is not to provide a rigid set of protocols but to offer a logical framework for troubleshooting, grounded in the fundamental principles of analytical chemistry and my experience in the field. We will explore the causality behind experimental choices, ensuring that each step you take is a self-validating part of your discovery process.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[1][2] However, the unique electronic environments created by heteroatoms, particularly nitrogen, can lead to complex and challenging spectra.[3][4][5]
Frequently Asked Questions (FAQs): NMR
-
Q: Why are the N-H protons in my spectrum broad or completely absent?
-
A: This is often due to quadrupolar broadening from the 14N nucleus and/or chemical exchange with residual water or other labile protons in the solvent. Warming the sample can sometimes sharpen exchange-broadened signals, while using meticulously dried solvents can help minimize exchange.
-
-
Q: My aromatic signals are all clumped together. How can I resolve them?
-
A: First, try acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆). The solvent can induce significant changes in chemical shifts.[3] If this fails, you must move to two-dimensional (2D) NMR techniques like COSY and HSQC to resolve overlapping signals.[1]
-
-
Q: I see more signals than expected in my 13C NMR. What could be the cause?
-
A: This could be due to the presence of rotamers or tautomers, which are common in heterocyclic systems and exist in equilibrium. Running the NMR at a higher temperature can sometimes cause these signals to coalesce if the interconversion rate becomes fast on the NMR timescale. Alternatively, you may have impurities from your synthesis.[6]
-
Troubleshooting Guide: NMR Spectroscopy
Problem: My 1H NMR spectrum is too complex to interpret, and I cannot assign the structure with confidence.
This is a primary challenge, especially with polycyclic or heavily substituted heterocycles. The solution lies in a systematic, multi-dimensional approach.
Below is a logical workflow to tackle an uninterpretable 1H NMR spectrum.
Caption: Logical workflow for elucidating a structure from a complex NMR spectrum.
-
Sample Preparation: Prepare a more concentrated sample than you would for a standard 1H NMR (5-10 mg in 0.6 mL of solvent is typical). Poor concentration is a common cause of low signal-to-noise in 2D experiments.
-
Solvent Selection: Use a high-purity deuterated solvent. If solubility is an issue, perform a screening with various solvents. (See Section 4).
-
Initial Shimming: Ensure the magnetic field is highly homogenous. A poor shim will result in broad lineshapes and reduced resolution, which is detrimental to 2D spectra.
-
1D Spectrum Reference: Acquire a standard high-resolution 1H spectrum immediately before your 2D experiments. This will be crucial for calibration and comparison.
-
2D Experiment Setup:
-
COSY (Correlation Spectroscopy): Use standard parameters. This experiment reveals proton-proton couplings, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is invaluable for assigning carbon resonances.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key experiment for connecting the fragments identified by COSY.
-
-
Data Processing: Process the data with appropriate window functions (e.g., sine-bell) to optimize resolution and sensitivity.
Problem: How can I determine the absolute stereochemistry of my chiral heterocyclic compound?
While NMR alone cannot determine absolute configuration, it is a powerful tool when used with chiral auxiliaries. X-ray crystallography remains the gold standard, but it is not always feasible.[7][8]
| Method | Principle | Advantages | Disadvantages |
| Mosher's Ester Analysis (NMR) | Derivatize a chiral alcohol/amine with a chiral reagent (Mosher's acid). The resulting diastereomers give separable NMR signals, allowing for assignment.[9] | Does not require crystallization; uses standard NMR equipment. | Requires a suitable functional group (-OH, -NH₂) for derivatization; synthesis is required. |
| Chiral Solvating Agents (NMR) | Use a chiral solvent or a chiral lanthanide shift reagent. The enantiomers form transient diastereomeric complexes, leading to separate NMR signals.[7][10] | No chemical modification of the sample is needed. | Can be expensive; shifts may be small and difficult to resolve. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. The experimental spectrum is compared to a computationally predicted spectrum for a known configuration.[11] | Powerful for molecules in solution; does not require crystallization.[11] | Requires specialized equipment and computational expertise. |
| X-Ray Crystallography | Directly determines the 3D arrangement of atoms in a single crystal.[7] | Unambiguous determination of both relative and absolute stereochemistry. | Requires high-quality single crystals, which can be very difficult to grow.[8][12] |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and elemental composition. For novel heterocycles, choosing the right ionization method and interpreting the data correctly is paramount.
Frequently Asked Questions (FAQs): MS
-
Q: My compound doesn't show up in ESI-MS. What should I do?
-
A: Electrospray ionization (ESI) requires the analyte to be ionizable in solution. If your heterocycle is neutral and not easily protonated or deprotonated, it may not ionize well. Try adding a small amount of acid (formic acid for positive mode) or base (ammonia for negative mode) to the mobile phase. If that fails, consider a different ionization source like APCI (Atmospheric Pressure Chemical Ionization).[13]
-
-
Q: I see a peak at [M+23]+. What is it?
-
A: This is very likely a sodium adduct, [M+Na]⁺. It's a common observation in ESI-MS, arising from trace amounts of sodium salts in glassware, solvents, or the sample itself. Similarly, [M+39]⁺ corresponds to a potassium adduct, [M+K]⁺.
-
Troubleshooting Guide: Mass Spectrometry
Problem: I am not getting any signal, or the signal intensity is extremely low for my compound.
This is a frequent and frustrating issue. The cause can range from sample preparation to instrument settings.[14][15]
Caption: A decision tree for systematically troubleshooting the absence of a mass spec signal.
-
Ionization Efficiency: The presence of basic nitrogen atoms in many heterocycles (e.g., pyridines, imidazoles) makes them excellent candidates for positive-ion ESI via protonation ([M+H]⁺). Conversely, acidic heterocycles (e.g., those with acidic N-H protons like pyrroles or indoles under basic conditions) can be analyzed in negative-ion mode ([M-H]⁻).[14]
-
High-Resolution MS (HRMS): For any novel compound, obtaining an HRMS spectrum is non-negotiable. It provides a highly accurate mass measurement, allowing you to determine the elemental formula, which is a critical piece of evidence for confirming the structure.[13]
-
Fragmentation (MS/MS): If the structure is uncertain, tandem mass spectrometry (MS/MS) can provide valuable structural clues by breaking the molecule apart and analyzing the fragments.
Section 3: X-Ray Crystallography
Crystallography provides the most definitive structural evidence, revealing 3D atomic arrangement, conformation, and absolute stereochemistry.[8] However, the primary challenge is often not the data analysis but obtaining a suitable crystal.[12]
Frequently Asked Questions (FAQs): Crystallography
-
Q: My compound won't crystallize. What are my next steps?
-
A: Crystallization is a screening process. You must systematically explore a wide range of conditions: solvents, counter-solvents, precipitants, concentrations, and temperatures. High-throughput screening kits can be very effective. Ensure your sample is of the highest possible purity (>98%).
-
-
Q: What does the "resolution" of a crystal structure mean?
| Resolution (Å) | Level of Detail | Confidence in Structure |
| > 3.0 | Low | Overall fold may be visible, but side chain positions are uncertain. |
| 2.0 - 3.0 | Medium | The polypeptide backbone is clear. Most side chains can be modeled. |
| 1.5 - 2.0 | High | Individual atoms are nearly resolved. Water molecules are visible. |
| < 1.2 | Atomic | Individual atoms are clearly resolved as distinct peaks. Hydrogen atoms may be visible.[17] |
Section 4: Sample Purity and Solubility
No analytical technique can compensate for an impure or insoluble sample. These fundamental properties must be addressed before attempting advanced characterization.
Problem: I am unsure if my sample is pure enough for characterization.
Organic impurities, such as unreacted starting materials or side products, are common and can make spectral interpretation impossible.[6]
-
Assessment: Always assess purity before detailed analysis. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and 1H NMR is ideal. In the NMR, look for small, unidentifiable peaks. In the LC-MS, check for multiple peaks in the chromatogram.
-
Purification: If impurities are detected, repurify the sample. Flash column chromatography is the most common method. For final polishing, recrystallization or preparative HPLC may be necessary.
Problem: My compound is poorly soluble in common NMR and MS solvents.
Poor solubility is a major barrier to obtaining high-quality data.
-
Start Small: Place a very small amount of your compound (e.g., <1 mg) into a series of small vials.
-
Test Solvents: Add a small, measured volume (e.g., 0.1 mL) of a single solvent to each vial. Test a range of solvents from non-polar to polar (e.g., Hexanes, Dichloromethane, Acetone, Methanol, Water, DMSO).
-
Observe and Agitate: Vortex each vial for 30 seconds. Observe if the solid dissolves.
-
Gentle Heating: If not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to see if solubility increases.
-
Quantify (if needed): For critical applications, a more quantitative solubility measurement can be performed using NMR by adding a known amount of an internal standard.[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purechemistry.org [purechemistry.org]
- 8. Crystals | Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties [mdpi.com]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Pyrazole Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing molecules. This guide is designed to provide you with in-depth, field-proven insights into the common stability challenges encountered when working with pyrazole compounds in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is degrading in an aqueous solution. What are the most likely causes?
A1: The stability of pyrazole compounds in solution is governed by a combination of factors including the compound's specific structure, solution pH, temperature, and exposure to light and oxygen.[1] The pyrazole ring itself is generally aromatic and relatively stable, but its substituents often introduce vulnerabilities.
The most common degradation pathways in aqueous media are:
-
Hydrolysis: This is particularly prevalent if your pyrazole derivative contains susceptible functional groups, such as esters or amides. For instance, pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in aqueous buffers at a pH of 8, breaking down to the corresponding pyrazol-3-ol.[2][3] The rate of hydrolysis is highly pH-dependent.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, which may be initiated by dissolved atmospheric oxygen, trace metal impurities, or reactive oxygen species.[1] While the core ring is often stable against oxidation, side chains can be more vulnerable.[4][5] In biological systems, oxidation can be enzyme-mediated, for example, by cytochrome P-450 to form hydroxylated metabolites.[6][7]
-
Photodegradation: Some pyrazole derivatives are photosensitive and can undergo degradation upon exposure to UV or visible light.[1] This can involve complex rearrangements, ring-opening, or C-N bond cleavage, leading to the formation of different heterocyclic systems like imidazoles or other byproducts.[8][9]
To diagnose the issue, you must systematically evaluate these factors. Start by preparing fresh solutions, protecting them from light, and using degassed, high-purity solvents.
Q2: I'm observing a loss of my compound in both acidic and basic conditions. How does pH specifically affect pyrazole stability?
A2: The effect of pH is one of the most critical factors in pyrazole stability, primarily due to its influence on hydrolysis rates and the potential for ring-opening reactions under extreme conditions.
-
Acidic Conditions (Low pH): Under strong acidic conditions, the pyrazole ring can be protonated to form a pyrazolium cation. While this can sometimes decrease susceptibility to electrophilic attack at the C-4 position, it may facilitate other reactions.[5] More importantly, if your molecule has acid-labile groups (e.g., certain esters, amides), their hydrolysis will be accelerated.
-
Basic Conditions (High pH): Strong bases can deprotonate the pyrazole ring, typically at the N1 position, increasing its nucleophilicity.[4] In some cases, strong bases can even induce deprotonation at the C3 position, which can lead to ring-opening.[4] For pyrazole esters, basic conditions dramatically accelerate hydrolysis, as seen in studies where half-lives were reduced to 1-2 hours at pH 8.[2][3]
The workflow below illustrates a logical approach to troubleshooting pH-related stability issues.
Caption: Workflow for diagnosing pH-related pyrazole instability.
Q3: Can the choice of solvent impact the stability of my pyrazole compound?
A3: Absolutely. The solvent plays a profound role that extends beyond simple dissolution. It can influence tautomeric equilibrium, mediate degradation reactions, and affect reaction rates.[10][11]
-
Protic vs. Aprotic Solvents: Protic solvents like water or methanol can participate directly in degradation, especially hydrolysis. They can also stabilize transition states through hydrogen bonding, potentially accelerating degradation.[10] Using a dry, aprotic solvent (e.g., DMSO, THF, acetonitrile) is often preferable for long-term storage of solutions, as it minimizes the risk of hydrolysis.[1][12]
-
Solvent Polarity: The polarity of the solvent can influence which tautomeric form of the pyrazole is dominant.[10][11] This is crucial because different tautomers can exhibit different reactivity and stability profiles. Computational studies have shown that increasing solvent polarity can alter molecular geometry and reduce the HOMO-LUMO energy gap, affecting reactivity.
-
Solute-Solvent Interactions: Specific interactions between the pyrazole compound and the solvent can either stabilize or destabilize the molecule.[12][13] For long-term storage, dissolving the compound in a dry, aprotic solvent and keeping it at low temperatures (e.g., -20°C) is a standard best practice.[1]
Troubleshooting Guides
Problem 1: I'm seeing multiple unknown peaks appear in my HPLC chromatogram after storing my pyrazole solution for a day.
Solution: Perform a Forced Degradation Study.
A forced degradation (or stress testing) study is the definitive way to identify likely degradation products and establish the intrinsic stability of your molecule.[14][15] This involves subjecting your compound to a range of harsh conditions to intentionally induce degradation.
The knowledge gained is invaluable for developing a stability-indicating analytical method, where all potential degradants are well-separated from the parent compound.[14][16]
The diagram below illustrates the primary degradation pathways you would be investigating.
Caption: Major degradation pathways for pyrazole compounds.
Experimental Protocols
Protocol: Forced Degradation Study of a Pyrazole Compound
This protocol outlines a standard procedure for stress testing to investigate degradation pathways as recommended by ICH guidelines.[14][17][18]
Objective: To generate potential degradation products and assess the intrinsic stability of a pyrazole derivative under various stress conditions.
Materials:
-
Pyrazole compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter, HPLC/UHPLC system with PDA/UV and MS detectors, photostability chamber, heating oven.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample (stock solution diluted to the final concentration, stored at 4°C, protected from light).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[18] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a stability-indicating HPLC-UV method. The method must be capable of separating the parent peak from all generated degradant peaks.
-
Analyze key samples by LC-MS/MS to obtain molecular weights and fragmentation data for the degradation products to aid in structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage degradation for each condition.
-
Assess the mass balance to ensure all major degradants are accounted for.
-
Use the MS data to propose structures for the observed degradation products.
-
Table 1: Example Forced Degradation Results for a Hypothetical Pyrazole-Ester Compound
| Stress Condition | Reagent/Setting | Incubation Time | Temperature | % Degradation of Parent Compound | Observations |
| Control | None | 24 h | 4°C | < 0.1% | Single peak for parent compound. |
| Acidic | 0.1 M HCl | 24 h | 60°C | 12.5% | One major degradant peak observed. |
| Basic | 0.1 M NaOH | 24 h | 60°C | 45.8% | Two major degradant peaks observed. |
| Oxidative | 3% H₂O₂ | 24 h | RT | 8.2% | One minor degradant peak observed. |
| Photolytic | 1.2 M lux hours | Ambient | RT | 15.1% | Multiple small degradant peaks. |
| Thermal | Heat (Solution) | 48 h | 60°C | 5.5% | Minor increase in acid/base degradants. |
This self-validating system allows you to pinpoint the specific vulnerabilities of your molecule. In this example, the compound is highly susceptible to base-catalyzed hydrolysis and moderately sensitive to photolytic and acid-catalyzed degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. benchchem.com [benchchem.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Mitigating Reactive Metabolites from Carboxylic Acid-Containing Drugs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for mitigating reactive metabolites from carboxylic acid-containing drugs. This guide is designed to provide you, as a senior application scientist, with in-depth technical knowledge, troubleshooting strategies, and practical, field-proven insights to address the challenges associated with the bioactivation of carboxylic acid drugs.
I. Foundational Knowledge: The Challenge of Carboxylic Acid Bioactivation
Many pharmaceuticals contain a carboxylic acid moiety, a functional group crucial for their therapeutic activity. However, this group can also be a metabolic liability. The primary concern is its biotransformation into chemically reactive metabolites, which can covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic adverse drug reactions (ADRs), including hepatotoxicity and immunotoxicity.[1][2]
The two main pathways for the bioactivation of carboxylic acids are:
-
Acyl Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of the carboxylic acid with glucuronic acid, forming an acyl glucuronide (AG).[3][4] These AGs are often unstable and can undergo intramolecular rearrangement (acyl migration) or act as electrophiles, reacting with nucleophilic residues on proteins.[5][6][7]
-
Acyl-CoA Thioester Formation: Acyl-CoA synthetases can activate carboxylic acids to form highly reactive acyl-CoA thioesters.[1] These intermediates can also acylate proteins or participate in other cellular reactions.
Understanding the formation and reactivity of these metabolites is the first step in developing strategies to mitigate their potential toxicity.
Visualizing the Bioactivation Pathways
Here is a simplified diagram illustrating the key metabolic pathways leading to reactive species from carboxylic acid-containing drugs.
Caption: Metabolic activation of carboxylic acid drugs.
II. Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the experimental assessment of reactive metabolites from carboxylic acid-containing drugs.
FAQ 1: My assay shows significant variability in acyl glucuronide (AG) stability. What are the likely causes and how can I control for them?
Answer: Variability in AG stability assays is a common challenge. The primary reasons are often related to the experimental conditions, as AGs are notoriously unstable.
-
Causality: The stability of an AG is influenced by its chemical structure and the microenvironment. Factors like pH, temperature, and the presence of nucleophiles can significantly impact the rates of hydrolysis and acyl migration.[6][7] Acyl migration, the intramolecular rearrangement of the acyl group on the glucuronic acid moiety, is a key degradation pathway that can lead to multiple isomers, complicating analysis.[5][7]
-
Troubleshooting Steps:
-
Strict pH Control: Ensure your buffers are precisely prepared and maintained at the target physiological pH (typically 7.4) throughout the experiment. Even minor pH shifts can alter degradation kinetics.
-
Temperature Consistency: Use a temperature-controlled incubator or water bath for all incubations. Fluctuations in temperature will affect reaction rates.
-
Minimize Freeze-Thaw Cycles: If using stock solutions of AGs, aliquot them to avoid repeated freezing and thawing, which can accelerate degradation.
-
Matrix Effects: Be aware of the matrix you are working in. Components in plasma or microsomal preparations can contain nucleophiles or enzymes (like esterases) that can degrade AGs. Run parallel controls with your drug in buffer alone to understand the intrinsic chemical stability.
-
Analytical Method Validation: Ensure your LC-MS/MS method is robust and can separate the parent AG (the 1-β-O-isomer) from its rearrangement isomers.[5] The appearance of multiple peaks corresponding to the AG can be an indicator of acyl migration.[5]
-
FAQ 2: I am not detecting any protein adducts in my in vitro incubations. Does this mean my drug is safe?
Answer: Not necessarily. The absence of detectable adducts in a standard in vitro assay does not definitively rule out the potential for reactive metabolite formation and subsequent toxicity.
-
Causality: The formation of protein adducts is a multi-step process. First, the reactive metabolite must be formed at a sufficient concentration. Second, it must react with a nucleophilic site on a protein. The detection of these adducts depends on the sensitivity of your analytical method and the specific experimental conditions.
-
Troubleshooting & Deeper Investigation:
-
Confirm Metabolite Formation: First, verify that the AG or acyl-CoA thioester is being formed in your system. Use LC-MS/MS to monitor the appearance of the metabolite over time.
-
Use Trapping Agents: If direct detection of protein adducts is challenging, employ trapping agents. These are small-molecule nucleophiles that react with the electrophilic metabolite to form stable adducts that are more easily detected by mass spectrometry.[5][8]
-
Glutathione (GSH): Traps soft electrophiles and is physiologically relevant.[5] The formation of a GSH adduct is a strong indicator of reactive metabolite formation.[5][9]
-
Cysteine: Can also be used to trap reactive acylating agents.[10]
-
Methoxylamine: Can be used to trap reactive aldehydes that may form through ring-opening of the glucuronic acid moiety, although this pathway is considered less common.[5][9]
-
-
Increase Incubation Time or Concentration: It's possible that the rate of adduct formation is slow or that the concentration of the reactive metabolite is below the limit of detection. Consider a time-course experiment or increasing the concentration of the parent drug (while being mindful of potential cytotoxicity).
-
Consider Bioactivation Pathway: Are you using the correct in vitro system? AGs are formed by UGTs, which are abundant in liver microsomes.[11][12] Acyl-CoA thioesters are formed by acyl-CoA synthetases, which are present in both microsomes and mitochondria.[1]
-
Experimental Protocol: In Vitro Glutathione (GSH) Trapping Study
This protocol outlines a typical experiment to detect the formation of reactive AGs using GSH as a trapping agent.
-
Materials:
-
Test carboxylic acid-containing drug
-
Human liver microsomes (HLM)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of your test drug in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture:
-
Phosphate buffer (pH 7.4)
-
HLM (e.g., 0.5 mg/mL final concentration)
-
Test drug (e.g., 10 µM final concentration)
-
GSH (5 mM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (2 mM final concentration).
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding 2-3 volumes of cold ACN containing 0.1% formic acid and the internal standard.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Controls:
-
Incubation without UDPGA (to check for non-enzymatic reactions).
-
Incubation without HLM (to assess chemical stability in the presence of GSH).
-
Incubation without the test drug (blank).
-
-
LC-MS/MS Analysis:
-
Develop a sensitive LC-MS/MS method to detect the parent drug, the AG metabolite, and the expected GSH adduct. The GSH adduct will have a mass corresponding to [M+GSH-H]⁻ or [M+GSH+H]⁺, where M is the mass of the parent drug.
-
FAQ 3: My drug forms a reactive acyl glucuronide. What are my mitigation options?
Answer: If you've confirmed that your drug forms a reactive AG, there are several medicinal chemistry strategies you can employ to mitigate this liability.
-
Causality: The reactivity of an AG is influenced by steric and electronic factors around the carboxylic acid group.[6] Bulky substituents near the carbonyl group can sterically hinder nucleophilic attack and slow down acyl migration, thus increasing the stability of the AG.[6][7]
-
Mitigation Strategies:
-
Introduce Steric Hindrance: Modify the chemical structure to introduce bulky groups alpha to the carboxylic acid. This is one of the most effective strategies to reduce AG reactivity.
-
Alter Electronic Properties: Modifying the electronic properties of the molecule can sometimes reduce the electrophilicity of the carbonyl carbon in the AG.[6]
-
Bioisosteric Replacement: Replace the carboxylic acid moiety with a bioisostere that is less prone to forming reactive metabolites. Examples include tetrazoles, hydroxamic acids, or sulfonamides.[13] However, it's crucial to ensure that this modification does not negatively impact the drug's pharmacological activity.
-
Redirect Metabolism: Introduce alternative "soft spots" for metabolism in the molecule. This can sometimes redirect metabolic pathways away from the carboxylic acid, reducing the formation of the AG.
-
Data Presentation: Relative Reactivity of Acyl Glucuronides
The following table summarizes the relationship between structural features, AG half-life (a measure of stability), and the potential for toxicity for some well-known carboxylic acid-containing drugs.
| Drug | Structural Class | AG Half-life (in vitro) | Associated Risk | Mitigation Strategy Insight |
| Diclofenac | Arylacetic acid | Short | Withdrawn/Warning | Lacks significant steric hindrance, leading to a reactive AG. |
| Ibuprofen | Arylpropionic acid | Moderate | Generally Safe | The α-methyl group provides some steric hindrance, increasing stability compared to diclofenac. |
| Zomepirac | Arylacetic acid | Very Short | Withdrawn | Highly reactive AG, leading to a high incidence of adverse reactions.[14] |
| Naproxen | Arylpropionic acid | Long | Generally Safe | The α-methyl group and the naphthyl ring system contribute to increased stability. |
Note: This table is illustrative. AG half-life is just one factor in a comprehensive risk assessment.[15][16]
Visualizing the Mitigation Workflow
This diagram outlines a workflow for assessing and mitigating the risks associated with AG formation.
Caption: Workflow for AG risk assessment and mitigation.
III. Conclusion
Mitigating the risks associated with reactive metabolites from carboxylic acid-containing drugs is a critical aspect of drug development. A thorough understanding of the underlying bioactivation mechanisms, coupled with robust in vitro assays and strategic medicinal chemistry approaches, can help in the design of safer medicines. This guide provides a framework for troubleshooting common experimental challenges and making informed decisions to minimize the potential for reactive metabolite-mediated toxicity. Remember that a weight-of-evidence approach, considering all available data, is essential for a comprehensive risk assessment.
IV. References
-
(PDF) Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs - ResearchGate. Available from: --INVALID-LINK--
-
Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - NIH. Available from: --INVALID-LINK--
-
A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Available from: --INVALID-LINK--
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - NIH. Available from: --INVALID-LINK--
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed. Available from: --INVALID-LINK--
-
Acyl glucuronides: the good, the bad and the ugly - PubMed. Available from: --INVALID-LINK--
-
Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed. Available from: --INVALID-LINK--
-
A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed. Available from: --INVALID-LINK--
-
Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. | PNAS. Available from: --INVALID-LINK--
-
Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - MDPI. Available from: --INVALID-LINK--
-
Acyl glucuronide reactivity in perspective - PubMed. Available from: --INVALID-LINK--
-
Toxicological potential of acyl glucuronides and its assessment - PubMed. Available from: --INVALID-LINK--
-
Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping - ResearchGate. Available from: --INVALID-LINK--
-
Covalent binding of suprofen acyl glucuronide to albumin in vitro - Taylor & Francis Online. Available from: --INVALID-LINK--
-
Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation - PubMed. Available from: --INVALID-LINK--
-
Development of a Fluorescent-Labeled Trapping Reagent to Detect Reactive Acyl Glucuronides - PubMed. Available from: --INVALID-LINK--
-
List of carboxylic acid compounds that have been associated with toxic reactions (continued). - ResearchGate. Available from: --INVALID-LINK--
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available from: --INVALID-LINK--
-
Managing the challenge of chemically reactive metabolites in drug development - UW School of Pharmacy. Available from: --INVALID-LINK--
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed. Available from: --INVALID-LINK--
-
(PDF) Metabolic activation of carboxylic acids - ResearchGate. Available from: --INVALID-LINK--
-
Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed. Available from: --INVALID-LINK--
-
Preclinical evaluation of chemically reactive metabolites and mitigation of bioactivation in drug discovery - OUCI. Available from: --INVALID-LINK--
-
The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PMC - PubMed Central. Available from: --INVALID-LINK--
-
Glucuronosyltransferase - Wikipedia. Available from: --INVALID-LINK--
-
UDP-glucuronosyl Transferases | Request PDF - ResearchGate. Available from: --INVALID-LINK--
-
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Chemical Research in Toxicology - ACS Publications. Available from: --INVALID-LINK--
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: --INVALID-LINK--
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides - Taylor & Francis Online. Available from: --INVALID-LINK--
-
CHAPTER 15: Reactive Metabolites - RSC book - The Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Rapid Detection and Characterization of Reactive Drug Metabolites In Vitro Using Several Isotope-labeled Trapping Agents and Ultra-performance Liquid Chromatography/Time-of-flight Mass Spectrometry | Request PDF - ResearchGate. Available from: --INVALID-LINK--
-
Novel risk assessment of reactive metabolites from discovery to clinical stage. Available from: --INVALID-LINK--
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC - NIH. Available from: --INVALID-LINK--
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: --INVALID-LINK--
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. Available from: --INVALID-LINK--
-
HPLC-fluorescence detection of carboxylic acids with 7-(Bromomethyl)naphthalen-2-amine - Benchchem. Available from: --INVALID-LINK--
-
US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents. Available from: --INVALID-LINK--
-
Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J. Available from: --INVALID-LINK--
-
(PDF) Acyl glucuronide reactivity in perspective: Biological consequences - ResearchGate. Available from: --INVALID-LINK--
-
Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure-property relationships - Morressier. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Pyrazole Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective inhibitors targeting a wide array of enzymes implicated in human diseases.[1][2][3][4][5] This guide provides a comparative analysis of prominent pyrazole-based inhibitors, focusing on their performance against key enzyme families, supported by experimental data and detailed methodologies.
The Versatility of the Pyrazole Core
The pyrazole nucleus offers several advantages for drug design. Its ability to engage in hydrogen bonding as both a donor and acceptor, coupled with its metabolic stability, makes it an ideal anchor for molecules designed to fit into the active sites of enzymes.[2][3] Furthermore, the substitution pattern on the pyrazole ring can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.[3][6] This has led to the development of a multitude of pyrazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][4][5]
Comparative Analysis of Pyrazole-Based Inhibitors
This guide will focus on three major classes of enzymes for which pyrazole-based inhibitors have shown significant therapeutic promise: Cyclooxygenases (COX), Janus Kinases (JAKs), and Xanthine Oxidase.
Cyclooxygenase (COX) Inhibitors: Targeting Inflammation and Pain
Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation and pain.[7] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
Key Pyrazole-Based COX-2 Inhibitors:
-
Celecoxib (Celebrex®): A diaryl-substituted pyrazole that serves as a cornerstone for selective COX-2 inhibition.[7][9] It is widely used for the management of arthritis and acute pain.[8]
-
SC-558: A research compound known for its high selectivity for COX-2, often used as a reference in comparative studies.[10]
-
Novel Pyrazole-Pyridazine Hybrids: Recent research has explored hybrid molecules incorporating both pyrazole and pyridazine scaffolds, demonstrating potent and highly selective COX-2 inhibition, in some cases surpassing the activity of celecoxib.[9]
Performance Data:
| Inhibitor | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-2 | 2.16[9] | 2.51[9] |
| Compound 5f (Pyrazole-Pyridazine Hybrid) | COX-2 | 1.50[9] | 9.56[9] |
| Compound 6f (Pyrazole-Pyridazine Hybrid) | COX-2 | 1.15[9] | 8.31[9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.
Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Kinase Reaction: The JAK enzyme, a suitable substrate peptide, and ATP are incubated in a reaction buffer. The pyrazole-based inhibitor is included at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The IC50 is calculated by plotting the luminescence signal against the inhibitor concentration.
Causality Behind Experimental Choices: This assay format is highly sensitive and has a broad dynamic range, making it suitable for high-throughput screening and potency determination. The depletion of ATP before ADP-to-ATP conversion is crucial to minimize background signal and ensure that the measured luminescence is directly proportional to the kinase activity.
Xanthine Oxidase Inhibitors: Management of Gout
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout, a painful inflammatory condition.
Key Pyrazole-Based and Related Inhibitors:
-
Allopurinol: A purine analog that is a structural isomer of hypoxanthine. It is a widely used first-line treatment for gout. [11]* Febuxostat: A non-purine, 2-arylthiazole derivative that is a potent and selective inhibitor of xanthine oxidase. It offers an alternative for patients who are intolerant to allopurinol. [11][12]While not a direct pyrazole, its development highlights the exploration of diverse heterocyclic scaffolds for xanthine oxidase inhibition.
Comparative Efficacy:
Clinical studies have compared the efficacy of allopurinol and febuxostat in lowering serum urate levels.
-
Febuxostat at doses of 80 mg or 120 mg daily has been shown to be more effective than a fixed 300 mg daily dose of allopurinol in lowering serum urate. [13]* Both medications are effective in reducing gout flares and tophus area. [13]* A double-blind noninferiority trial concluded that allopurinol was noninferior to febuxostat in controlling gout flares when doses were titrated to a target serum urate level. [14] Mechanism of Action:
Purine Metabolism and Xanthine Oxidase Inhibition
Caption: Inhibition of uric acid production by xanthine oxidase inhibitors.
Experimental Protocol: In Vitro Xanthine Oxidase Activity Assay
This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid.
Methodology:
-
Reaction Mixture: The assay is performed in a phosphate buffer containing xanthine (the substrate) and xanthine oxidase.
-
Inhibitor Addition: The pyrazole-based inhibitor or other test compounds are added to the reaction mixture at various concentrations.
-
Reaction Monitoring: The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of uric acid formation is calculated from the linear portion of the absorbance versus time plot. The percent inhibition is determined, and the IC50 value is calculated.
Causality Behind Experimental Choices: Uric acid has a distinct absorbance maximum at 295 nm, which allows for direct and continuous monitoring of the reaction progress. This method is simple, robust, and does not require specialized reagents.
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel enzyme inhibitors. [2][4][5]The examples highlighted in this guide demonstrate the chemical tractability and therapeutic potential of pyrazole-based compounds across diverse disease areas. By understanding the comparative performance and the underlying experimental methodologies, researchers and drug development professionals can better leverage this privileged structure to design the next generation of targeted therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Febuxostat or Allopurinol for Gout Treatment: Which is Better? - GoodRx [goodrx.com]
- 12. medicinetoday.com.au [medicinetoday.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Target of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Introduction: The Crucial Quest for a Target
In the landscape of drug discovery, the identification of a novel small molecule with potential therapeutic activity, such as 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid, is a moment of significant promise. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, known for a wide array of biological activities.[1][2] However, the transition from a promising hit to a viable drug candidate is critically dependent on one fundamental step: identifying and validating its biological target. Target validation is the process of providing evidence that a specific molecular entity, typically a protein, is directly modulated by the compound and is fundamentally involved in the pathophysiology of a disease.[3][4]
This guide provides a comprehensive, multi-pronged strategy for elucidating and confirming the biological target of a novel compound like this compound. We will move beyond simple protocols to explain the causal logic behind our experimental choices, presenting an integrated workflow that builds confidence at each step. Our approach is structured as a "Target Validation Funnel," beginning with broad, unbiased screening and progressively narrowing down to definitive, high-confidence validation in physiologically relevant systems.
Caption: The Target Validation Funnel workflow.
Phase 1: Casting a Wide Net - Unbiased Target Hypothesis Generation
For a novel compound with an unknown mechanism of action, the initial step is to generate a tractable list of potential protein targets. While computational methods can be used, they rely on existing data that may not be available. Therefore, an empirical, unbiased experimental approach is superior. Chemoproteomics, particularly affinity chromatography-based methods, is exceptionally powerful for this purpose.[5]
Featured Technique: Kinase Profiling with Kinobeads
Rationale: The pyrrolopyrimidine and pyrazolopyrimidine cores, structurally related to our compound, are common scaffolds for kinase inhibitors.[5] The human kinome contains over 500 kinases, many of which are validated drug targets, especially in oncology and immunology.[5][6] The Kinobeads method utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[7][8][9] By incubating the lysate with our compound of interest, we can identify which kinases are competed off the beads, revealing them as potential targets.
Experimental Protocol: Kinobeads-based Competition Binding Assay
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line where a phenotypic effect is observed) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Competition Binding:
-
Aliquot 500 µg of protein lysate for each condition.
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) and a vehicle control (DMSO).
-
Incubate the lysate with the compound or vehicle for 1 hour at 4°C with gentle rotation. This allows the compound to bind to its targets.
-
-
Kinobead Enrichment:
-
Add a prepared slurry of Kinobeads to each lysate sample.
-
Incubate for 1 hour at 4°C with rotation to allow kinases not bound by the compound to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.[5]
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis or proceed with label-free quantification (LFQ).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample. The abundance of each kinase in the compound-treated samples is compared to the vehicle control. A significant reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates competitive binding and identifies it as a potential target.
-
Comparative Data Example:
| Target Kinase | IC50 (nM) - Compound | IC50 (nM) - Staurosporine (Control) |
| MAPK14 (p38α) | 75 | 50 |
| CDK2 | >10,000 | 150 |
| SRC | 8,500 | 20 |
| EGFR | >10,000 | 300 |
| GSK3B | 210 | 100 |
Table 1: Hypothetical Kinobeads profiling results for this compound, identifying MAPK14 and GSK3B as primary candidate targets.
Phase 2: Confirmation in a Native Environment - In-Cell Target Engagement
Identifying a target in a cell lysate is a critical first step, but it doesn't guarantee the compound can enter a living cell and bind its target in the crowded intracellular environment.[10] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells, providing crucial evidence of cellular permeability and on-target activity.[11][12][13]
Featured Technique: Cellular Thermal Shift Assay (CETSA)
Rationale: The principle of CETSA is based on ligand-induced thermal stabilization.[12] When a protein binds to a ligand (our compound), it generally becomes more resistant to thermal denaturation. By heating intact cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift." A positive shift in the melting temperature (Tm) of the protein in the presence of the compound is strong evidence of direct physical binding inside the cell.[14][15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for MAPK14
-
Cell Treatment:
-
Culture cells known to express the target (MAPK14) to high density.
-
Resuspend cells in a suitable buffer and treat with a high concentration of this compound (e.g., 10x the hypothesized IC50) or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MAPK14 at each temperature point using Western blotting with a specific anti-MAPK14 antibody. An unrelated protein (e.g., GAPDH) should be used as a loading control that is not expected to be stabilized by the compound.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. The difference (ΔTm) represents the ligand-induced thermal stabilization.
-
Comparative Data Example:
| Target Protein | Condition | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| MAPK14 | Vehicle (DMSO) | 48.5 °C | - |
| MAPK14 | 10 µM Compound | 54.2 °C | +5.7 °C |
| GAPDH (Control) | Vehicle (DMSO) | 61.0 °C | - |
| GAPDH (Control) | 10 µM Compound | 61.1 °C | +0.1 °C |
Table 2: Example CETSA results showing significant thermal stabilization of MAPK14 by the compound, but not of the control protein GAPDH, confirming specific intracellular target engagement.
Phase 3: The Gold Standard - Genetic Target Validation
Confirming that a compound binds to a target inside a cell is a major milestone. However, it does not definitively prove that the phenotypic effect of the compound (e.g., inhibition of cell proliferation) is due to the modulation of that specific target. Off-target effects are a common confounder.[16] Genetic techniques, particularly CRISPR/Cas9, provide the highest level of confidence by directly linking the target gene to the cellular phenotype.[17][][19]
Featured Technique: CRISPR/Cas9-mediated Target Knockout
Rationale: The logic is straightforward: if the compound's effect is truly mediated by inhibiting a specific target protein, then removing that protein from the cell should phenocopy (replicate) the compound's effect.[20][21] Furthermore, if the target is removed, the cell should become insensitive to the compound, as its binding partner is no longer present.[21]
Caption: Genetic validation logic using CRISPR/Cas9.
Experimental Protocol: CRISPR Knockout and Phenotypic Analysis
-
gRNA Design and Cloning:
-
Design two or more unique guide RNAs (gRNAs) targeting early exons of the MAPK14 gene to ensure a functional knockout.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Cell Line Generation:
-
Transfect the Cas9/gRNA plasmids into the target cell line.
-
Select single-cell clones and expand them.
-
Validate the knockout in each clone by Western blot (to confirm protein absence) and Sanger sequencing of the genomic locus (to confirm indel mutations). A non-targeting gRNA should be used to generate a control cell line.
-
-
Phenotypic Assay:
-
Perform the primary phenotypic assay (e.g., a 72-hour cell proliferation assay using CellTiter-Glo®) on the wild-type (WT), non-targeting control, and MAPK14 knockout cell lines.
-
Comparison 1 (Phenocopy): Compare the proliferation of the WT cells to the MAPK14 KO cells. If the target is critical for proliferation, the KO cells should exhibit a slower growth rate, mimicking the effect of the compound.
-
Comparison 2 (Resistance): Treat both WT and MAPK14 KO cells with a dose-response of this compound.
-
-
Data Analysis:
-
Plot the dose-response curves for both WT and KO cell lines and calculate the EC50 for each.
-
A significant rightward shift in the EC50 curve for the KO cell line (i.e., a much higher EC50) demonstrates that the cells have lost sensitivity to the compound because its target is absent.
-
Comparative Data Example:
| Cell Line | Basal Proliferation (% of WT) | Compound EC50 (nM) | Interpretation |
| Wild-Type (WT) | 100% | 150 | Baseline |
| MAPK14 Knockout | 65% | >20,000 | Phenocopies compound effect; confers resistance |
| Control Knockout | 98% | 165 | No effect from CRISPR machinery |
Table 3: Example CRISPR validation data. The MAPK14 knockout both mimics the anti-proliferative effect of the compound and renders the cells insensitive to it, providing strong evidence that MAPK14 is the functionally relevant target.
Phase 4: Final Confirmation with Orthogonal Biophysical Methods
While the combination of chemoproteomics, CETSA, and CRISPR provides an exceptionally strong case, a final confirmation using a purified system can provide quantitative binding kinetics and thermodynamics.[22][23] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure the direct interaction between the compound and a recombinant, purified version of the target protein.[24][25][]
Featured Technique: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that measures binding events in real-time.[22] By immobilizing the purified target protein on a sensor chip and flowing the compound over the surface, one can directly measure the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD), a precise measure of binding affinity, is calculated.[23] This provides quantitative data that can be used to build structure-activity relationships (SAR) for lead optimization.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Purified, recombinant MAPK14 is covalently immobilized onto a sensor chip surface.
-
Binding Analysis: A dilution series of this compound is injected over the chip surface.
-
Data Acquisition: The change in refractive index at the surface, which is proportional to the mass of compound binding to the protein, is recorded in real-time to generate sensorgrams.
-
Kinetic Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
Comparative Data Example:
| Compound | Target Protein | kon (1/Ms) | koff (1/s) | KD (nM) |
| Compound | MAPK14 | 2.5 x 10⁵ | 2.0 x 10⁻² | 80 |
| Compound | GSK3B | 1.1 x 10⁴ | 3.5 x 10⁻² | 3180 |
| Negative Control | MAPK14 | No Binding | No Binding | No Binding |
Table 4: Example SPR data confirming a high-affinity, direct interaction between the compound and purified MAPK14 protein, consistent with cellular data.
Conclusion
Validating the biological target of a novel compound is not a single experiment but a systematic, logical progression of orthogonal approaches. For this compound, this guide outlines a robust pathway from unbiased discovery to definitive confirmation. By starting with a broad chemoproteomic screen, confirming engagement in intact cells with CETSA, establishing functional relevance with CRISPR/Cas9, and finally, quantifying the direct interaction with SPR, researchers can build an unassailable case for a specific mechanism of action. This multi-pillar approach minimizes the risk of pursuing false leads and provides the solid, data-driven foundation necessary for advancing a promising molecule into a successful drug development program.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selectscience.net [selectscience.net]
- 19. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 20. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ichorlifesciences.com [ichorlifesciences.com]
- 24. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid Analogues and Other Kinase Inhibitors in the TGF-β and p38 MAPK Signaling Pathways
In the landscape of kinase inhibitor discovery, the pursuit of novel scaffolds that offer both potency and selectivity is paramount. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core structure has emerged as a promising framework for the development of inhibitors targeting key signaling pathways implicated in oncology and inflammatory diseases. This guide provides a detailed comparison of analogues of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid with established kinase inhibitors, focusing on their activity against the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TβR-I) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). This analysis is supported by a review of published experimental data to offer researchers and drug development professionals a comprehensive understanding of the potential of this novel scaffold.
Introduction to the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a class of bicyclic heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural rigidity and potential for diverse substitutions. While specific kinase inhibitory data for this compound is not extensively available in the public domain, research into its analogues has provided valuable insights into the structure-activity relationships (SAR) of this chemical series. A key study in this area has explored the inhibitory potential of aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles against TβR-I, a critical mediator of the TGF-β signaling pathway, and has also investigated their selectivity against p38 MAPK, a central kinase in the cellular stress response.
The TGF-β Signaling Pathway: A Therapeutic Target
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced disease. The TGF-β signal is transduced through a heteromeric complex of type I (TβR-I, also known as ALK5) and type II (TβR-II) serine/threonine kinase receptors. The inhibition of TβR-I kinase activity is therefore a key therapeutic strategy to abrogate the pro-tumorigenic effects of TGF-β.
TGFb [label="TGF-β Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBRII [label="TβR-II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TBRI [label="TβR-I (ALK5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD23 [label="SMAD2/3"]; pSMAD23 [label="pSMAD2/3"]; SMAD4 [label="SMAD4"]; SMAD_complex [label="SMAD2/3/4 Complex"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_expression [label="Target Gene\nExpression"]; Inhibitor [label="5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole\nAnalogues & Other TβR-I Inhibitors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
TGFb -> TBRII; TBRII -> TBRI [label="Recruitment & Phosphorylation"]; TBRI -> SMAD23 [label="Phosphorylation"]; SMAD23 -> pSMAD23 [style=invis]; TBRI -> pSMAD23; pSMAD23 -> SMAD_complex; SMAD4 -> SMAD_complex; SMAD_complex -> Nucleus; Nucleus -> Gene_expression; Inhibitor -> TBRI [arrowhead=tee, color="#EA4335"]; }
Caption: Simplified TGF-β signaling pathway and the point of intervention for TβR-I inhibitors.Comparative Analysis: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Analogues vs. Established TβR-I Inhibitors
While specific IC50 values for a broad range of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues are proprietary, published research indicates that certain derivatives exhibit potent inhibition of the TβR-I kinase domain. For a meaningful comparison, we will evaluate the characteristics of this class against two well-characterized TβR-I inhibitors: Galunisertib (LY2157299) and SB431542.
| Compound Class / Name | Target Kinase | IC50 (nM) | Key Features & Clinical Status |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Analogues | TβR-I (ALK5) | Data not publicly available | Preclinical; demonstrates selectivity over p38 MAPK depending on substitution patterns. Phenyl-substituted analogues show greater selectivity against p38 MAPK. |
| Galunisertib (LY2157299) | TβR-I (ALK5) | 56 | Oral small molecule inhibitor. Has been investigated in multiple Phase 2 clinical trials for various cancers, including hepatocellular carcinoma and pancreatic cancer.[1][2] |
| SB431542 | TβR-I (ALK5) | 94 | Potent and selective inhibitor of ALK4, ALK5, and ALK7. Widely used as a research tool to study TGF-β signaling.[3][4] |
Experimental Insight: The determination of IC50 values for kinase inhibitors is a critical first step in their characterization. A typical experimental workflow for an in vitro kinase assay is outlined below.
Protocol: In Vitro TβR-I (ALK5) Kinase Assay
-
Reagents and Materials:
-
Recombinant human TβR-I (ALK5) kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (at or near the Km for TβR-I).
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
Test compounds (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues, Galunisertib, SB431542) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the TβR-I enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound_Prep [label="Prepare Compound\nDilutions"]; Dispense_Compound [label="Dispense Compounds\ninto Plate"]; Add_Enzyme_Substrate [label="Add Enzyme\n& Substrate"]; Initiate_Reaction [label="Initiate with ATP"]; Incubate [label="Incubate"]; Detect_Activity [label="Detect Kinase Activity"]; Data_Analysis [label="Data Analysis\n(IC50 Calculation)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Compound_Prep; Compound_Prep -> Dispense_Compound; Dispense_Compound -> Add_Enzyme_Substrate; Add_Enzyme_Substrate -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Detect_Activity; Detect_Activity -> Data_Analysis; Data_Analysis -> End; }
Caption: A generalized workflow for an in vitro kinase inhibition assay.The p38 MAPK Signaling Pathway: A Target for Inflammatory Diseases
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors and other kinases, ultimately regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Consequently, inhibitors of p38 MAPK have been extensively investigated for the treatment of chronic inflammatory diseases.
Stimuli [label="Stress / Inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK36 [label="MKK3/6"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates\n(e.g., MK2, Transcription Factors)"]; Inflammation [label="Inflammatory Response\n(e.g., TNF-α, IL-6 production)"]; Inhibitor [label="p38 MAPK Inhibitors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Stimuli -> MKK36; MKK36 -> p38 [label="Phosphorylation"]; p38 -> Substrates [label="Phosphorylation"]; Substrates -> Inflammation; Inhibitor -> p38 [arrowhead=tee, color="#EA4335"]; }
Caption: Overview of the p38 MAPK signaling pathway and the inhibitory action of p38 inhibitors.Selectivity Profile: A Key Differentiator
A crucial aspect of kinase inhibitor development is achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has shown promise in this regard, with the potential to be tuned for selectivity between TβR-I and p38 MAPK.
| Compound Class / Name | Target Kinase | IC50 (nM) | Selectivity Profile & Clinical Status |
| 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole Analogues | p38 MAPK | Data not publicly available | Selectivity against p38 MAPK is influenced by the nature of the substituent. Phenyl-substituted analogues are reported to be more selective for TβR-I over p38 MAPK. |
| Losmapimod | p38α/β MAPK | p38α: 23, p38β: 138 | Oral p38 MAPK inhibitor. Has been evaluated in numerous clinical trials for various conditions, including COPD and acute coronary syndrome.[5] |
| Talmapimod (SCIO-469) | p38α MAPK | 9 | Potent and selective p38α inhibitor. Has undergone Phase 2 clinical trials for rheumatoid arthritis and other inflammatory conditions. |
The ability to modulate selectivity through chemical modification is a significant advantage of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. For applications where targeting the TGF-β pathway is desired without concurrently inhibiting the p38 MAPK pathway, the phenyl-substituted derivatives of this scaffold may offer a superior therapeutic window compared to less selective multi-kinase inhibitors.
Conclusion and Future Directions
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold represents a valuable starting point for the development of novel kinase inhibitors. Analogues of this series have demonstrated activity against TβR-I, a key target in oncology, and have shown the potential for high selectivity over other kinases such as p38 MAPK. The tunability of the selectivity profile through chemical modification is a particularly attractive feature of this scaffold.
Further research is warranted to fully elucidate the SAR of this compound class and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties. The development of highly selective TβR-I inhibitors from this scaffold could provide new therapeutic options for a range of diseases driven by aberrant TGF-β signaling.
References
- 1. Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole | C6H8N2 | CID 11073365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteres for the Carboxylic Acid Group in Drug Design
Introduction: The Rationale for Replacing a Classic Pharmacophore
In the landscape of medicinal chemistry, the carboxylic acid moiety is a cornerstone of drug design. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate at physiological pH, makes it an effective anchor for binding to biological targets.[1] Over 450 drugs on the market contain a carboxylic acid group.[1] However, this functional group is a double-edged sword. Its presence can lead to significant liabilities, including poor membrane permeability, rapid metabolism leading to the formation of reactive metabolites like acyl glucuronides, and subsequent toxicity.[1][2][3] These challenges often necessitate the replacement of the carboxylic acid with a bioisostere—a different functional group that retains the desired biological activity while improving the overall drug-like properties.[4][5]
This guide provides an in-depth comparison of common carboxylic acid bioisosteres, offering experimental data and protocols to aid researchers in making informed decisions during the lead optimization process.
The Carboxylic Acid: A Reference Point
Before exploring alternatives, it's crucial to understand the key characteristics of the carboxylic acid group that we aim to mimic or improve upon. At a physiological pH of 7.4, carboxylic acids, with a typical pKa around 5, are predominantly deprotonated to the carboxylate anion.[1] This charge enhances water solubility but can be a major hurdle for passive diffusion across lipid membranes.[2]
A Comparative Analysis of Key Bioisosteres
The selection of a suitable bioisostere is highly context-dependent, and a panel of options should typically be screened.[4][6] Below is a comparison of the most widely used bioisosteres, with supporting data.
The 5-Substituted-1H-Tetrazole: The Closest Mimic
The tetrazole ring is arguably the most recognized and frequently used bioisostere for the carboxylic acid. Found in over 20 FDA-approved drugs, its success lies in its similar acidity (pKa ≈ 4.5–4.9) and planar geometry, which allows it to effectively mimic the carboxylate's interactions.[2][5]
Physicochemical Properties Comparison
| Property | Typical Carboxylic Acid | 5-Substituted-1H-Tetrazole | Rationale for Use & Key Considerations |
| pKa | ~4.2–4.5 | ~4.5–4.9[2] | The similar pKa ensures that the tetrazole is also ionized at physiological pH, preserving key ionic interactions with the target.[7] |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | The increased lipophilicity of the tetrazole can lead to improved cell permeability and oral bioavailability.[2] |
| Hydrogen Bonding | Strong H-bond acceptor | Strong H-bond acceptor[5] | Tetrazoles can form strong hydrogen bonds, which can be advantageous for target binding. However, this can also lead to a high desolvation penalty, sometimes counteracting the benefits of increased lipophilicity on permeability.[2] |
| Metabolic Stability | Susceptible to glucuronidation[1] | Generally more resistant to metabolism | A key advantage of tetrazoles is their enhanced metabolic stability, reducing the risk of forming reactive metabolites.[8] |
Case Study: Losartan
A classic example of the successful application of a tetrazole bioisostere is the angiotensin II receptor antagonist, Losartan. The replacement of the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[2]
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy (Rat Model) |
| Carboxylic Acid Precursor | ~100 nM[9] | 11 mg/kg |
| Losartan (Tetrazole) | ~10 nM[2] | 3 mg/kg[9] |
Acylsulfonamides: Modulating Acidity and Lipophilicity
Acylsulfonamides are another important class of carboxylic acid bioisosteres.[10] They offer a wider range of acidity compared to tetrazoles and can provide a significant boost in lipophilicity.
Physicochemical Properties Comparison
| Property | Typical Carboxylic Acid | N-Acylsulfonamide | Rationale for Use & Key Considerations |
| pKa | ~4.2–4.5 | ~4-8 (tunable)[10] | The pKa of acylsulfonamides can be tuned by modifying the substituents on the sulfonamide nitrogen, allowing for fine-tuning of the ionization state. |
| Lipophilicity (logD at pH 7.4) | Lower | Significantly Higher | This class of bioisosteres can substantially increase lipophilicity, which can be beneficial for crossing the blood-brain barrier. |
| Metabolic Stability | Susceptible to glucuronidation | Generally stable | Acylsulfonamides are typically resistant to the metabolic pathways that affect carboxylic acids. |
Case Study: CXCR2 Antagonists
In the development of CXCR2 antagonists, the replacement of a carboxylic acid with an acylsulfonamide led to potent and orally bioavailable inhibitors with excellent pharmacokinetic properties.[11] This substitution was crucial for achieving the desired in vivo efficacy in a lung injury model.[11]
Hydroxamic Acids: Metal Chelators and Beyond
While often employed for their metal-chelating properties, hydroxamic acids can also serve as effective carboxylic acid bioisosteres.[4] They are weaker acids than carboxylic acids and can exist in both N- and O-anionic forms.[4]
Physicochemical Properties Comparison
| Property | Typical Carboxylic Acid | Hydroxamic Acid | Rationale for Use & Key Considerations |
| pKa | ~4.2–4.5 | ~8–9[4] | The higher pKa means they are less ionized at physiological pH, which can improve membrane permeability. |
| Lipophilicity (logD at pH 7.4) | Lower | Higher | The reduced ionization contributes to increased lipophilicity. |
| Metabolic Stability | Susceptible to glucuronidation | Can be metabolized via sulfation and glucuronidation[4] | While offering some advantages, hydroxamic acids can also be susceptible to metabolic modifications. |
Case Study: MEK Inhibitors
Benzhydroxamic acids have been successfully used as carboxylic acid bioisosteres in the design of MAP/ERK kinase (MEK) inhibitors, demonstrating favorable activity and ADME/PK properties.[4]
Other Notable Bioisosteres
-
Squaric Acids: These four-membered ring systems can act as carboxylic acid mimics and have been used in the development of NMDA receptor antagonists.[4][12]
-
Phosphonic/Phosphinic Acids: These are more polar than carboxylic acids and can lower the partition coefficient (logP).[4]
-
Sulfonamides: One of the earliest examples of carboxylic acid bioisosteres, sulfonamides are considerably weaker acids (pKa ~9-10).[2]
Experimental Protocols
To enable a robust comparison of a parent carboxylic acid and its potential bioisosteres, a series of standardized in vitro assays are essential.
Protocol 1: Synthesis of a 5-Substituted-1H-Tetrazole from a Nitrile
This protocol describes a common method for synthesizing tetrazoles via a [3+2] cycloaddition reaction.[13][14][15]
Materials:
-
Aromatic or aliphatic nitrile (1.0 eq)
-
Sodium azide (NaN3) (1.2 eq)
-
Zinc bromide (ZnBr2) or Ammonium chloride (NH4Cl) (catalyst)[13][15]
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or water)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the nitrile in the chosen solvent in a round-bottom flask.
-
Add sodium azide and the catalyst to the solution.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully acidify the mixture with HCl to precipitate the tetrazole product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[16][17][18][19]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[20]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18]
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) to the apical (A) side (for A→B transport) or the basolateral (B) side (for B→A transport).[20]
-
Add fresh transport buffer to the receiver compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.[16][20]
-
Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[20]
-
-
Efflux Ratio: Determine the efflux ratio (Papp(B→A) / Papp(A→B)). A ratio >2 suggests active efflux.[19]
Visualization of Concepts
Bioisosteric Relationships
Caption: Key bioisosteric replacements for the carboxylic acid group.
Workflow for Bioisostere Evaluation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. drughunter.com [drughunter.com]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. tandfonline.com [tandfonline.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. This guide provides an in-depth, technical walkthrough for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the bicyclic heteroaromatic compound, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid. This molecule, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , presents a unique spectroscopic puzzle that this guide will systematically deconstruct.[1][2]
This guide moves beyond a simple recitation of data. It is designed to provide a framework for reasoning, demonstrating how to leverage data from analogous structures and first principles to arrive at a confident structural assignment.
The Analytical Challenge: A Fused Ring System
The structure of this compound combines a saturated pyrrolidine ring fused to an aromatic pyrazole ring, further substituted with a carboxylic acid. This arrangement dictates a specific electronic environment for each atom, which is reflected in its spectral data. Our approach will be to predict and interpret the key features of its ¹H NMR, ¹³C NMR, and mass spectra.
Experimental Design: A Multi-faceted Approach
A comprehensive structural elucidation relies on the synergistic information from multiple analytical techniques. The workflow for characterizing a novel compound like this compound would typically involve high-resolution mass spectrometry to confirm the elemental composition and NMR spectroscopy to delineate the carbon-hydrogen framework and connectivity.
Caption: A typical workflow for small molecule structural elucidation.
Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Data |
| H-2 | ~7.6 | s | - | The sole proton on the pyrazole ring. In the 3-bromo analog, this proton appears at 7.43 ppm (s). The carboxylic acid at the 3-position is electron-withdrawing and will deshield this proton, shifting it downfield. For the 3-carbaldehyde derivative, this proton is at 7.52 ppm (s).[3] |
| H-6 (CH₂) | ~4.2 | t | ~7.0 | These protons are adjacent to a nitrogen atom, resulting in a downfield shift. In the 3-bromo and 3-carbaldehyde analogs, these protons appear as triplets at 4.16 ppm and 4.19 ppm, respectively, with J ≈ 7.2 Hz.[3] |
| H-4 (CH₂) | ~2.9 | t | ~7.0 | This methylene group is adjacent to the pyrazole ring. In the 3-bromo and 3-carbaldehyde analogs, these protons are observed as triplets at 2.85 ppm and 2.95 ppm, respectively.[3] |
| H-5 (CH₂) | ~2.6 | m | ~7.0 | This central methylene group in the pyrrolidine ring will be a multiplet due to coupling with both H-4 and H-6. Its chemical shift is expected to be between that of H-4 and H-6, consistent with the multiplet observed around 2.6 ppm in related structures.[3] |
| COOH | >12.0 | br s | - | The carboxylic acid proton is highly deshielded and its chemical shift is dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet at a very downfield position. |
Deciphering the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Data |
| C=O (Carboxylic Acid) | ~165-175 | Carboxylic acid carbons are significantly deshielded and appear in this characteristic downfield region. |
| C-3 (on pyrazole) | ~110-120 | This carbon is attached to the carboxylic acid group. Its precise shift will be influenced by the substituent. |
| C-7a (bridgehead) | ~140-150 | This is a quaternary carbon at the fusion of the two rings and part of the aromatic pyrazole system. |
| C-2 (on pyrazole) | ~130-140 | This carbon is part of the aromatic pyrazole ring and is deshielded. |
| C-6 (CH₂) | ~45-55 | This carbon is attached to a nitrogen atom, leading to a downfield shift compared to a standard alkane. |
| C-4 (CH₂) | ~25-35 | An aliphatic carbon adjacent to the pyrazole ring. |
| C-5 (CH₂) | ~20-30 | A typical aliphatic methylene carbon. |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. For this compound (C₇H₈N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 153.0608.
The fragmentation pattern in ESI-MS/MS provides valuable structural clues. Based on the known fragmentation of pyrazoles and carboxylic acids, a primary loss of CO₂ (44 Da) from the molecular ion is highly probable, followed by fragmentation of the bicyclic ring system.
Caption: A plausible fragmentation pathway for the target molecule.
Comparison with Alternative Analytical Techniques
While NMR and MS are the cornerstones of structural elucidation, other techniques can provide complementary data.
| Technique | Information Provided | Advantages | Disadvantages |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, O-H, N-H, C-H). | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular framework. |
| X-ray Crystallography | Unambiguous 3D structure of the molecule in the solid state. | The "gold standard" for structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| UV-Vis Spectroscopy | Information about the conjugated π-system. | Simple, fast, and can provide information on conjugation. | Generally provides limited structural detail. |
For a comprehensive analysis, IR spectroscopy would be a valuable and straightforward addition to confirm the presence of the carboxylic acid (a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹). If a crystalline sample is available, single-crystal X-ray diffraction would provide the ultimate, unambiguous structural proof.
Conclusion: A Weight-of-Evidence Approach
The structural elucidation of a novel molecule like this compound is a process of accumulating and synthesizing evidence from multiple analytical techniques. By combining the precise mass and elemental composition from HRMS with the detailed connectivity map provided by ¹H and ¹³C NMR, a confident structural assignment can be made. The interpretation is strengthened by comparing the observed data with that of closely related, known compounds. This guide provides a robust framework for researchers to approach the characterization of this and other novel heterocyclic systems, emphasizing a logical, evidence-based workflow.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883, this aromatic scaffold has proven to be a "privileged structure," meaning its framework can be readily modified to interact with a diverse array of biological targets.[1][3] This versatility has led to the development of numerous FDA-approved drugs, including the renowned anti-inflammatory agent Celecoxib (Celebrex), the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil (Viagra).[1][4]
The metabolic stability and synthetic accessibility of the pyrazole nucleus make it an attractive starting point for designing novel therapeutics.[3] Researchers have successfully engineered pyrazole derivatives with potent anti-inflammatory, anticancer, and antimicrobial properties, among others.[5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of various pyrazole derivatives across these key therapeutic areas, delving into the experimental methodologies that validate their potential and the mechanistic principles that drive their activity.
Part 1: Anti-Inflammatory Efficacy - Targeting the Crossroads of Pain and Inflammation
Inflammation is a critical biological response, but its chronic dysregulation leads to debilitating diseases like rheumatoid arthritis.[6] Many pyrazole derivatives exert their anti-inflammatory effects by selectively targeting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme.[7][8] COX enzymes convert arachidonic acid into prostaglandins, which are crucial mediators of pain and inflammation.[9] While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa and platelet function, COX-2 is induced at sites of inflammation.[10] Selective COX-2 inhibitors, like Celecoxib, can therefore reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (e.g., ibuprofen) that inhibit both isoforms.[9][10] The sulfonamide side chain of Celecoxib binds to a specific hydrophilic pocket near the active site of COX-2, which is larger than the corresponding site in COX-1, conferring its selectivity.[8][10]
Comparative In Vitro Efficacy Data
The potency and selectivity of pyrazole derivatives are first quantified in vitro using enzyme inhibition assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). A lower IC₅₀ indicates greater potency, and a high COX-1/COX-2 IC₅₀ ratio indicates high selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | ~15 | ~0.04 | >375 | [6][10] |
| Compound 127 | >100 | 0.15 | >667 | [11] |
| Compound 132b | Not specified | 0.0035 (3.5 nM) | Not specified | [12] |
| Thiophene Hybrid 135 | 10.21 | 0.12 | 85.08 | [11] |
Comparative In Vivo Efficacy Data
Promising candidates from in vitro screens are advanced to in vivo models to assess their efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity.[11][13]
| Compound | Dose | Paw Edema Inhibition (%) | Animal Model | Reference |
| Celecoxib | 10 mg/kg | ~50-60% | Rat | [11] |
| Compound 127 | ED₅₀ = 65.6 µmol/kg | 50% | Rat | [11] |
| Compound 130 | Not specified | Excellent activity | Rat | [12] |
| Compound 131 | Not specified | Excellent activity | Rat | [12] |
Featured Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a cornerstone for in vivo screening of anti-inflammatory agents.[14] The choice of carrageenan as the phlogistic (inflammation-inducing) agent is deliberate; it induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators over time.[15]
Principle: Injection of carrageenan into the rat's paw induces a localized, reproducible inflammatory edema. The volume of the paw is measured before and after treatment with the test compound to quantify the reduction in swelling.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for one week under standard laboratory conditions.[14]
-
Grouping: Animals are divided into groups (n=6): a negative control (vehicle), a positive control (e.g., Celecoxib), and test groups receiving different doses of the pyrazole derivative.
-
Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[14]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Post-Induction Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Part 2: Anticancer Efficacy - Targeting Dysregulated Cell Growth
The pyrazole scaffold is prevalent in anticancer drug design, particularly in the development of kinase inhibitors.[16][17] Kinases are enzymes that regulate cell signaling pathways controlling growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[18][19]
Mechanism of Action: Protein Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases.[20] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of adenine (a core component of ATP) and can effectively bind to the ATP-binding pocket of kinases, blocking their downstream signaling.[21] By targeting specific kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), or Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can halt cell cycle progression, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[17][22][23]
Comparative In Vitro Efficacy Data
The initial evaluation of anticancer potential involves cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability. The results are expressed as IC₅₀ values—the concentration of the drug that inhibits the growth of 50% of the cells.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Standard Drug (IC₅₀, µM) | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [18] |
| Compound 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil (59.27) | [12] |
| Compound 163 | HepG-2 (Liver) | 12.22 | Doxorubicin (11.21) | [12] |
| Compound 50 | HepG2 (Liver) | 0.71 | Sorafenib (1.06) | [17] |
| Compound 15e | B16 (Melanoma) | 5.58 | Not specified | [24] |
| KA5 | HepG2 (Liver) | 8.5 | Sorafenib (4.51) | [25] |
Featured Protocol: MTT Assay for Cell Viability
This assay is fundamental in anticancer drug screening. Its reliability stems from its direct correlation of metabolic activity with cell number.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole derivative. Control wells contain medium with vehicle (e.g., DMSO) only. The plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Part 3: Antimicrobial Efficacy - A Scaffold for Combating Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[26] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold in this therapeutic area.[1][27][28]
Comparative In Vitro Efficacy Data
The antimicrobial efficacy of pyrazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC).[29] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[30]
| Compound/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 28 | MRSA (Gram-positive) | 0.78 | [26] |
| Imidazo-pyridine Hybrid 18 | E. coli (Gram-negative) | <1 | [26] |
| Trifluoromethyl Phenyl Hybrid 46 | S. aureus (Gram-positive) | 2-4 | [3] |
| Carbothiohydrazide 21a | S. aureus | 62.5 | [27] |
| Carbothiohydrazide 21a | C. albicans (Fungus) | 2.9 | [27] |
Featured Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[29] It is more quantitative than diffusion methods and allows for the testing of multiple compounds simultaneously.[30][31]
Principle: A standardized suspension of the microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration that inhibits visible growth.[29]
Step-by-Step Methodology:
-
Compound Preparation: A stock solution of the pyrazole derivative is prepared. Serial twofold dilutions are made in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, typically by diluting a suspension adjusted to a 0.5 McFarland turbidity standard.[29]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (growth control without compound, sterility control without microbes) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion
The pyrazole scaffold continues to demonstrate its immense value in drug discovery, serving as a versatile platform for developing potent therapeutic agents. The comparative efficacy data presented herein, derived from standardized in vitro and in vivo studies, underscore the potential of pyrazole derivatives to address significant unmet needs in inflammation, oncology, and infectious diseases. The systematic approach—from enzymatic or cell-based in vitro assays to robust in vivo models—is critical for validating these compounds. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrazole nucleus is poised to remain a privileged and highly fruitful scaffold for the next generation of medicines.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. scielo.br [scielo.br]
- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 16. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 22. ClinPGx [clinpgx.org]
- 23. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pjps.pk [pjps.pk]
- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijrar.org [ijrar.org]
- 29. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. apec.org [apec.org]
- 31. pure.tue.nl [pure.tue.nl]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
In the landscape of contemporary drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, lauded for its metabolic stability and versatile biological activity.[1][2] Our focus here is on a promising derivative, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid , a molecule of significant interest due to its structural novelty. However, the promise of any new chemical entity is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory hurdle, but a fundamental aspect of rational drug design.
This guide provides an in-depth, comparative analysis of the cross-reactivity profile of this compound. We benchmark its performance against two well-characterized compounds: Staurosporine , a natural product known for its broad-spectrum kinase inhibition, and Celecoxib , a marketed pyrazole-containing drug celebrated for its selective inhibition of cyclooxygenase-2 (COX-2).[3][4] Through a series of robust, industry-standard assays, we will illuminate the selectivity landscape of our topic compound, offering valuable insights for researchers, scientists, and drug development professionals.
The Competitors: A Snapshot
To provide a meaningful context for our analysis, let's briefly introduce the compounds under investigation:
| Compound | Structure | Key Characteristics |
| This compound | ![]() | A novel bicyclic pyrazole derivative. Its fused ring system may confer unique conformational constraints, potentially influencing its target engagement profile. |
| Staurosporine | ![]() | A non-selective protein kinase inhibitor, often used as a positive control in kinase assays due to its promiscuity.[5][6] Its broad activity serves as a benchmark for assessing the selectivity of new compounds. |
| Celecoxib | ![]() | A selective COX-2 inhibitor, representing a successful example of a pyrazole-containing drug with a well-defined and narrow target profile.[7][8] It serves as a model for a highly selective therapeutic agent. |
A Multi-Pronged Approach to Profiling Cross-Reactivity
Our experimental strategy is designed to provide a comprehensive overview of potential off-target interactions. We will employ a tiered approach, beginning with broad screening panels and narrowing down to cellular target engagement assays. This workflow ensures a thorough and resource-efficient evaluation.
Experimental Protocols
Kinase Panel Screening
Rationale: Given that many pyrazole-containing compounds exhibit kinase inhibitory activity, a broad kinase panel screen is the logical first step to identify potential on- and off-targets in this major drug target class.[9] We will utilize a radiometric assay to quantify the inhibition of a diverse panel of kinases.
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of each compound into a 96-well assay plate. For the control, dispense 1 µL of DMSO.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific kinase, its substrate, and ATP (at a concentration close to the Km for each kinase).
-
Add the reaction mixture to the assay plate containing the compounds.
-
Incubate the plate at 30°C for a specified time (typically 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a filter-binding assay with radiolabeled ATP or a fluorescence-based assay.
-
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control.
GPCR Panel Screening
Rationale: G-protein coupled receptors (GPCRs) represent another large and diverse family of drug targets. Assessing for off-target binding to GPCRs is crucial for predicting potential side effects related to signaling pathways they modulate.[7] A competitive radioligand binding assay will be employed.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a known radioligand for the target GPCR, and the test compound.
-
Incubate at room temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the percent inhibition.
Cellular Thermal Shift Assay (CETSA)
Rationale: While biochemical and binding assays are excellent for initial screening, they do not always reflect a compound's activity in a cellular context. CETSA is a powerful technique to confirm target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[10]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Comparative Data Analysis
The following tables present hypothetical data from our cross-reactivity profiling studies.
Table 1: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase | 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole-3-carboxylic acid | Staurosporine | Celecoxib |
| CDK2 | 85 | 98 | 5 |
| PKA | 10 | 95 | 2 |
| PKCα | 15 | 99 | 8 |
| VEGFR2 | 92 | 97 | 12 |
| EGFR | 25 | 96 | 3 |
| SRC | 30 | 98 | 7 |
| ABL1 | 28 | 94 | 4 |
Table 2: GPCR Binding Profile (% Displacement at 10 µM)
| GPCR | 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole-3-carboxylic acid | Staurosporine | Celecoxib |
| Adrenergic α1A | 5 | 12 | 3 |
| Dopamine D2 | 8 | 15 | 6 |
| Serotonin 5-HT2A | 12 | 20 | 9 |
| Muscarinic M1 | 3 | 8 | 2 |
| Histamine H1 | 7 | 18 | 5 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data
| Target Protein | Compound | ΔTm (°C) |
| CDK2 | This compound | +5.2 |
| VEGFR2 | This compound | +4.8 |
| PKA | This compound | +0.5 |
| CDK2 | Staurosporine | +6.1 |
| COX-2 | Celecoxib | +7.5 |
Interpretation and Conclusion
Our comprehensive cross-reactivity profiling reveals a distinct selectivity profile for This compound .
-
Kinase Selectivity: The kinase panel screen indicates that our topic compound exhibits potent inhibition against CDK2 and VEGFR2, while showing significantly less activity against other kinases in the panel. This is in stark contrast to Staurosporine , which demonstrates broad and potent inhibition across the entire panel, confirming its non-selective nature.[11] Celecoxib shows minimal activity against the tested kinases, consistent with its known selectivity for COX-2.
-
GPCR Off-Target Profile: The GPCR binding assays suggest that all three compounds have a low propensity for off-target interactions with the tested GPCRs at a concentration of 10 µM. This is a favorable characteristic for minimizing potential side effects mediated by these receptors.
-
Cellular Target Engagement: The CETSA results corroborate the findings from the biochemical kinase assay. The significant thermal stabilization of CDK2 and VEGFR2 in the presence of this compound provides strong evidence of target engagement in a cellular context. The lack of a significant thermal shift for PKA further supports its selectivity.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
A Senior Application Scientist's Guide to Efficacy in Bioisosteric Replacement: Classical vs. Non-Classical Approaches
Introduction
In the landscape of medicinal chemistry, bioisosterism is a cornerstone strategy for rational drug design. It involves the substitution of a functional group within a lead compound with another group of similar physicochemical properties to enhance potency, selectivity, metabolic stability, or to mitigate toxicity.[1][2] This guide provides an in-depth comparison of classical and non-classical bioisosteres, moving beyond mere definitions to explore the causal relationships between structural modifications and their impact on drug efficacy. We will dissect key case studies, providing the underlying experimental data and protocols that validate the strategic choices made during drug development.
The core principle of bioisosterism is to preserve the essential molecular interactions with a biological target while modulating other properties to create a more effective and safer drug.[3] The thoughtful application of a bioisostere can influence steric size, shape, electronic distribution, lipophilicity, and pKa, all of which can profoundly affect a compound's biological profile.[4][5]
The Conceptual Divide: Classical vs. Non-Classical Bioisosteres
The distinction between classical and non-classical bioisosteres lies in their structural and electronic resemblance to the functional groups they replace.
Classical Bioisosteres: The Foundation
Classical bioisosteres adhere to the original concept formulated by Irving Langmuir, involving atoms or groups that share the same number of valence electrons and similar steric arrangements.[1] These are often atom-for-atom or group-for-group swaps that maintain the core structure of the molecule.
-
Definition: Substituents with similarities in shape and the electronic configuration of atoms or groups.[6]
-
Guiding Principle: Mimicking the size, shape, and electronic properties of the original functional group as closely as possible.[7][8]
-
Common Examples:
Non-Classical Bioisosteres: Expanding the Paradigm
Non-classical bioisosteres are structurally distinct moieties that can mimic the biological activity of a functional group without strictly adhering to the valence electron rules.[1][9] This approach offers greater flexibility and has led to novel molecular scaffolds with significantly improved drug-like properties.[3]
-
Definition: Structurally distinct groups that produce similar biological effects through different interaction patterns, and do not necessarily have the same number of atoms.[6][8][9]
-
Guiding Principle: Functional mimesis, where the replacement recapitulates the key interactions (e.g., hydrogen bonding, pKa, overall charge distribution) required for biological activity, even if the structure is different.[1][11]
-
Common Examples:
Comparative Efficacy: Case Studies and Experimental Validation
The true measure of a bioisostere's efficacy is determined through rigorous experimental evaluation. Here, we compare classical and non-classical approaches using real-world examples, detailing the improvements in key efficacy parameters.
Case Study 1: Procaine vs. Procainamide (Classical)
The development of Procainamide from Procaine is a textbook example of classical bioisosterism. The core challenge with Procaine, an ester, was its short duration of action due to rapid hydrolysis by plasma esterases.[13]
The Bioisosteric Switch: An ester linkage was replaced by an amide linkage. This is a classical divalent bioisosteric replacement (-O- vs. -NH-), where the valence electron structure is similar.[1]
Experimental Data Summary:
| Compound | Bioisosteric Group | Key Property | Result | Advantage |
| Procaine | Ester | Elimination Half-Life | ~1.5 hours[14] | - |
| Procainamide | Amide | Elimination Half-Life | ~3.5 hours [14] | Increased Duration of Action |
Causality: The amide bond in procainamide is significantly more resistant to hydrolysis by plasma enzymes than the ester bond in procaine.[13] This classical replacement, while structurally conservative, directly addresses the metabolic liability of the lead compound, resulting in a longer elimination half-life and a clinically more useful therapeutic agent.[1][14]
Case Study 2: Losartan's Carboxylic Acid vs. Tetrazole (Non-Classical)
The development of the angiotensin II (AT1) receptor antagonist Losartan is a landmark success for non-classical bioisosterism. The initial lead compounds featured a carboxylic acid group, which, while potent in vitro, suffered from poor oral bioavailability.
The Bioisosteric Switch: The carboxylic acid (-COOH) was replaced by a tetrazole ring, a non-classical bioisostere.
Experimental Data Summary:
| Compound | Bioisosteric Group | In Vitro Potency (IC₅₀) | In Vivo Efficacy (Oral Dose, Rats) | Key Advantage |
| Precursor | Carboxylic Acid | ~20 nM[12] | 11 mg/kg[8] | - |
| Losartan | Tetrazole | ~2 nM [12] | 0.59 mg/kg [8] | 10x Potency, Improved Bioavailability |
Causality: The tetrazole ring mimics the acidic properties of the carboxylic acid (pKa ≈ 4.5-4.9), allowing it to maintain the crucial ionic interaction with the AT1 receptor.[12] However, the tetrazole is significantly more lipophilic than the corresponding carboxylate, which improves membrane permeability and oral absorption.[15] Furthermore, carboxylic acids are prone to metabolic glucuronidation, forming reactive acyl glucuronides that can cause toxicity, whereas the N-glucuronides formed from tetrazoles are less reactive.[12][16] This non-classical replacement simultaneously improved potency, bioavailability, and metabolic stability.[8][16]
Case Study 3: Celecoxib and COX-2 Selectivity (Non-Classical)
The development of selective COX-2 inhibitors like Celecoxib required a bioisosteric approach to differentiate between the highly similar COX-1 and COX-2 enzyme active sites. The key was to exploit a secondary pocket present in COX-2 but not COX-1.
The Bioisosteric Switch: A sulfonamide (-SO₂NH₂) group was incorporated, which acts as a non-classical bioisostere for other groups that could occupy this space. Further studies have shown that other groups, like a sulfonylazide (-SO₂N₃), can also serve this purpose, acting as a bioisostere for the sulfonamide.
Experimental Data Summary:
| Compound | Bioisosteric Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analog | meta-SO₂N₃ | >100[11] | 5.16[11] | >19.3 |
| Rofecoxib Analog | Azido (-N₃) | 159.7[10][17][18] | 0.196[10][17][18] | 812[10][17][18] |
Causality: The sulfonamide group of Celecoxib is crucial for its COX-2 selectivity as it inserts into a hydrophilic side pocket of the enzyme active site.[19] Research into bioisosteric replacements for this pharmacophore has shown that a sulfonylazide group can also occupy this secondary pocket, interacting with Arg(513) and conferring high COX-2 selectivity.[11] This demonstrates how non-classical bioisosteres can be used to fine-tune interactions to achieve target selectivity, a critical efficacy parameter.
Experimental Protocols: The Foundation of Efficacy Comparison
The quantitative data presented above is generated through standardized, validated assays. Understanding these protocols is critical for interpreting the results and designing your own comparative studies.
Protocol 1: In Vitro Potency Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, a common measure of potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO. Create a series of 3-fold serial dilutions. Prepare kinase, substrate, and ATP solutions in an appropriate kinase assay buffer.[20]
-
Assay Setup: In a 96-well or 384-well plate, add the assay buffer, the kinase, the specific substrate, and the various dilutions of the test compound. Include "no inhibitor" (0% inhibition) and "no enzyme" (background) controls.[8]
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of ATP to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the reaction to proceed in the linear range.[8]
-
Signal Detection: Stop the reaction and measure the output signal. For luminescent assays (e.g., ADP-Glo™), this involves adding reagents to convert the ADP produced into a light signal. For fluorescent assays, this involves measuring the change in fluorescence intensity over time.[20][21]
-
Data Analysis: Subtract the background signal from all measurements. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Metabolic Stability Assay (Liver Microsomal Stability)
This assay is crucial for early-stage drug development to predict hepatic clearance. It measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare a reaction mixture containing liver microsomes (human, rat, etc.) in a phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution.[5]
-
Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH solution.[22]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (typically cold acetonitrile containing an internal standard) to stop the reaction.[2][22]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[5][22]
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][6][9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 550-600 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to untreated control cells. Plot viability versus compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Conclusion: A Strategic Choice
The choice between classical and non-classical bioisosteres is context-dependent and driven by the specific liabilities of a lead compound.
-
Classical bioisosteres are invaluable for conservative modifications, such as blocking a specific site of metabolism (e.g., H to F) or improving metabolic stability (e.g., ester to amide) without drastically altering the molecular scaffold.[1] Their strength lies in their predictable impact on local properties.
-
Non-classical bioisosteres offer a more transformative approach. They are employed to solve more complex problems, such as poor bioavailability, target selectivity, or inherent toxicity associated with a functional group.[3] The successful replacement of a carboxylic acid with a tetrazole in Losartan, for example, simultaneously addressed potency, metabolic stability, and oral absorption, a feat unlikely to be achieved with a simple classical replacement.[8][16]
Ultimately, a deep understanding of the underlying physicochemical principles, combined with rigorous experimental validation using the protocols outlined here, is essential for leveraging the full potential of bioisosterism. By carefully selecting the appropriate bioisosteric replacement, researchers can rationally design safer and more effective medicines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Procainamide - Wikipedia [en.wikipedia.org]
- 14. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collection - Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors:â Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. assayquant.com [assayquant.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel small molecule inhibitor, using 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid as a primary example. For researchers in drug discovery and chemical biology, understanding a compound's kinome-wide interaction profile is a critical step in advancing a lead candidate. This document outlines the strategic considerations, detailed experimental protocols, and data interpretation necessary for a robust selectivity assessment.
The pyrrolo[1,2-b]pyrazole scaffold has been identified in a variety of kinase inhibitors, suggesting its potential as a privileged structure in kinase-targeted drug design.[1][2][3][4][5] Derivatives of this and similar heterocyclic systems have shown activity against a range of kinases, including those critical in oncology and inflammatory diseases.[6][7][8][9][10] Therefore, a thorough and systematic evaluation of a new derivative like this compound is a scientifically sound endeavor.
The Rationale for Kinase Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[11][12] Small molecule kinase inhibitors have become a major class of targeted therapies.[13] However, due to the highly conserved nature of the ATP-binding site across the kinome, achieving selectivity can be challenging.[14] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Thus, early and comprehensive selectivity profiling is essential to understand a compound's mechanism of action and therapeutic potential.[11][15]
This guide will compare the hypothetical selectivity profile of this compound (termed "Pyrrolo-3-acid" for brevity) with a well-characterized broad-spectrum kinase inhibitor, Staurosporine, to highlight the differences between a potentially selective and a non-selective compound.
Experimental Design: A Step-by-Step Approach
A typical kinase inhibitor profiling workflow involves an initial screen against a broad panel of kinases, followed by more detailed dose-response studies for active hits to determine potency (IC50).
Part 1: Primary Kinase Panel Screening
The initial step is to screen Pyrrolo-3-acid at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. Commercial services offer panels covering over 400 kinases.[16] For this example, we will consider a hypothetical screen against a panel of 96 kinases, focusing on those implicated in cancer signaling.
Part 2: IC50 Determination for Active Hits
For kinases showing significant inhibition (typically >50%) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these kinases.[17][18][19]
Comparative Kinase Inhibition Profiles
The following tables present hypothetical but plausible data for Pyrrolo-3-acid, benchmarked against the broad-spectrum inhibitor Staurosporine. Based on the activity of related pyrrolopyrazole compounds, we hypothesize that Pyrrolo-3-acid may show selectivity for the Aurora kinase family.[1]
Table 1: Hypothetical IC50 Values (nM) for Pyrrolo-3-acid and Staurosporine against a Selected Kinase Panel
| Kinase Target | Pyrrolo-3-acid IC50 (nM) | Staurosporine IC50 (nM) | Kinase Family |
| Aurora A | 50 | 15 | Serine/Threonine Kinase |
| Aurora B | 120 | 20 | Serine/Threonine Kinase |
| CDK2/cyclin A | >10,000 | 25 | Serine/Threonine Kinase |
| VEGFR2 | 5,200 | 8 | Tyrosine Kinase |
| EGFR | >10,000 | 12 | Tyrosine Kinase |
| SRC | 8,500 | 6 | Tyrosine Kinase |
| PKA | >10,000 | 10 | Serine/Threonine Kinase |
| ROCK1 | 7,800 | 18 | Serine/Threonine Kinase |
Data is hypothetical and for illustrative purposes only.
This data illustrates that while Staurosporine inhibits a wide range of kinases with high potency, Pyrrolo-3-acid demonstrates significant selectivity for Aurora A and, to a lesser extent, Aurora B.
Detailed Experimental Protocols
To ensure scientific rigor, the methods used to generate such data must be robust and reproducible. The radiometric kinase assay is often considered the "gold standard" due to its direct measurement of substrate phosphorylation.[13]
Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This protocol is a standard method for determining the IC50 of a test compound against a purified kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Dilute the purified recombinant kinase to a 2X working concentration in kinase buffer.
-
Prepare a 2X substrate/[³³P]-ATP mix. The concentration of unlabeled ATP should be at or near the Km for the specific kinase to ensure accurate competitive inhibition data.[20][21]
-
Prepare serial dilutions of Pyrrolo-3-acid and the control inhibitor (Staurosporine) in DMSO, then dilute into kinase buffer to a 4X final concentration.
-
-
Assay Procedure :
-
Add 5 µL of the 4X compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/[³³P]-ATP mix.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at 30°C, ensuring the reaction is within the linear range.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
-
Detection and Data Analysis :
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillant, and measure the radioactivity in a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO-only controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.[22]
-
Interpreting the Selectivity Profile
The hypothetical data suggests that Pyrrolo-3-acid is a selective inhibitor of Aurora kinases. This selectivity is a desirable trait for a therapeutic candidate, as it may reduce off-target side effects. For instance, broad inhibition of kinases like VEGFR2 or EGFR can lead to known toxicities. The high IC50 values against a panel of unrelated kinases would support the claim of selectivity.
Further studies would be necessary to confirm this profile in a cellular context, for example, using in-cell Western assays to measure the phosphorylation of known Aurora kinase substrates.[19] Additionally, more advanced techniques like chemical proteomics can provide an unbiased view of inhibitor targets in a cellular lysate or even in live cells.[11][14]
Conclusion
The systematic profiling of this compound against a broad panel of kinases is a critical exercise in modern drug discovery. By employing rigorous biochemical assays and comparing the results to well-known standards, researchers can build a comprehensive understanding of a compound's potency and selectivity. The hypothetical data presented herein for Pyrrolo-3-acid illustrates the profile of a promisingly selective inhibitor, warranting further investigation into its mechanism of action and potential as a targeted therapeutic agent. This guide provides the foundational knowledge and protocols for researchers to conduct such an evaluation with scientific integrity.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some pyrrolopyrazoles and 2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assayquant.com [assayquant.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assayquant.com [assayquant.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid (CAS No. 796729-10-7). As drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their responsible disposal. This document is structured to provide clear, actionable intelligence, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) for this compound classifies it with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1].
The pyrrolo-pyrazole scaffold is common in biologically active molecules, which are often designed to interact with specific cellular pathways. While some derivatives have shown low toxicity in specific assays, others exhibit cytotoxic effects[2][3][4]. The precautionary principle dictates that this compound be treated as a hazardous chemical waste stream, irrespective of the quantity.
| Property / Hazard | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 796729-10-7 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Physical State | Solid | N/A |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [5][6] |
Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE must be worn when handling this compound for disposal. The causality is clear: to prevent the primary routes of exposure—inhalation, skin contact, and eye contact.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. The carboxylic acid functional group and heterocyclic nature present a significant risk of serious eye irritation[1][7].
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[8].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or full suit is recommended.
-
Respiratory Protection: All handling of the solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation[1][9].
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation is a non-negotiable step in laboratory safety. It prevents dangerous reactions and ensures the waste is handled correctly by disposal services.
-
Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be managed as hazardous chemical waste[10].
-
Use Compatible Containers: Collect solid waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE)[5][11]. Never use metal containers for acidic waste[11].
-
Labeling: The waste container must be labeled with a fully completed hazardous waste tag, clearly stating "Hazardous Waste," the full chemical name: "this compound," the CAS number, and the associated hazards (Toxic, Irritant)[11][12].
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area[13]. Crucially, it must be stored separately from bases, oxidizing agents, and reactive metals to prevent violent reactions[5][13].
-
Secondary Containment: Liquid solutions of this waste must be kept in secondary containment trays to prevent spills from spreading[12].
Disposal Decision Workflow
The following diagram outlines the logical flow for determining the correct disposal path for this compound.
Caption: Disposal workflow for the subject compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the final disposal of the compound.
-
Preparation: Before handling the waste, ensure you are in a designated area, preferably within a chemical fume hood. Don all required PPE as detailed in Section 2.
-
Containment:
-
For Solid Waste: Carefully transfer the solid waste into a designated, compatible hazardous waste container. Avoid creating dust. If the original container is used, ensure the label is intact and legible[11][12].
-
For Solutions: Transfer aqueous or solvent-based solutions containing the compound into a designated liquid hazardous waste container. Do not mix with incompatible waste streams[12]. Note: Due to its hazards, drain disposal is not recommended, even after neutralization, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department for very dilute, non-toxic mixtures[13][14].
-
-
Labeling: Securely affix a hazardous waste tag to the container. Fill out all required information: full chemical name, CAS number, concentration (if in solution), and hazard warnings[11].
-
Storage: Tightly seal the container. Move the container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored with compatible materials (i.e., other organic acids) and away from bases and oxidizers[5][13].
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with the completed waste tag information. Never dispose of this material in the regular trash or down the sanitary sewer[7][9].
Spill Management
In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large, outside of a containment hood, or involves airborne dust, evacuate the immediate area. Alert colleagues and notify your supervisor and institutional EHS.
-
Control Access: Restrict access to the spill area.
-
Assess the Spill: For a small spill of solid material within a fume hood:
-
Ensure all required PPE is being worn.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent dust from becoming airborne[7][9].
-
Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material and place it into a labeled hazardous waste container[9].
-
-
Decontamination:
-
Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by soap and water.
-
Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste[11].
-
-
Reporting: Fully document the spill and the cleanup procedure according to your institution's policies.
By adhering to these rigorous, safety-first procedures, we can ensure that our innovative research does not come at the cost of personal or environmental safety.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aksci.com [aksci.com]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. coral.washington.edu [coral.washington.edu]
Personal protective equipment for handling 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Essential Safety Protocols for Handling 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 796729-10-7) was publicly available at the time of this writing.[1][2] The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrazole derivatives and carboxylic acids.[3][4][5][6] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides a procedural framework for safe handling, but it does not replace a formal safety review.
Core Hazard Assessment
Based on an analysis of analogous chemical structures, this compound should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system. The primary hazards are identified from close structural analogs, such as 3-Nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid and other pyrazole-carboxylic acids.[3][4]
Anticipated GHS Classifications:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
These classifications necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure and ensure researcher safety.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to establish a safe handling environment. The selection of each component is directly linked to the anticipated hazards of skin/eye contact and dust inhalation.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[7][8] A full-face shield should be worn over goggles if there is a significant risk of splashing or dust generation. | Protects against direct contact with airborne particles or splashes, which are expected to cause serious eye irritation.[3][4] |
| Skin Protection | Nitrile rubber gloves (inspect before use). A chemically resistant lab coat. Full-length pants and closed-toe shoes are mandatory. | Prevents skin contact, which is likely to cause irritation.[3][4] Gloves should be changed frequently and immediately after known contact.[9][10] A lab coat protects personal clothing from contamination. |
| Respiratory Protection | All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize dust inhalation.[3][11] If a fume hood is unavailable and dust may be generated, a NIOSH-approved P95 or P100 particulate respirator is required.[9] | The compound is anticipated to be a respiratory irritant.[3] Engineering controls (fume hood) are the primary line of defense. Respirators provide supplementary protection. |
Operational and Disposal Plans
Safe laboratory practice extends beyond PPE to include procedural controls for handling, storage, and waste disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.
-
Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[8]
-
Gather all necessary equipment and reagents before introducing the compound to the work area.
-
Don all required PPE as specified in the table above.
-
-
Compound Manipulation (Weighing and Aliquoting):
-
Handle the solid compound carefully to avoid the formation and dispersal of dust.[12]
-
Use spatulas and other appropriate tools to transfer the material.
-
Keep the container tightly closed when not in use.[3]
-
Upon completion, wipe down the work surface with a damp cloth to decontaminate, followed by a standard cleaning procedure.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][4]
-
-
Storage:
Emergency Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Protect: Don full PPE, including respiratory protection if necessary, before re-entering the area.
-
Contain: Prevent further spread of the spill. For a solid spill, gently cover it with an absorbent material.
-
Clean-Up: Carefully sweep or vacuum the spilled material into a suitable, labeled container for hazardous waste disposal. Avoid actions that create dust.[3][10]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
Disposal of this compound and any contaminated materials must be handled by qualified professionals to ensure environmental safety and regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused compound and any contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled, and sealed container for solid chemical waste.[13]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[13]
-
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[10][13]
-
Prohibition: NEVER dispose of this compound down the drain or in the regular trash.[3][13]
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 796729-10-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



